Alagebrium bromide
Description
Propriétés
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14NOS.BrH/c1-10-11(2)16-9-14(10)8-13(15)12-6-4-3-5-7-12;/h3-7,9H,8H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYBJPXXICNVLX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00939407 | |
| Record name | 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181069-80-7 | |
| Record name | Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181069-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ALT-711 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181069807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Alagebrium Bromide: A Technical Guide on its Role as an Advanced Glycation End-product (AGE) Breaker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with the free amino groups of proteins, lipids, and nucleic acids.[1] This process, known as the Maillard reaction, leads to the formation of cross-links in long-lived proteins such as collagen and elastin, contributing to the progressive stiffening of tissues and the pathogenesis of numerous age-related and metabolic diseases, including diabetes, cardiovascular disease, and nephropathy.[2][3] The accumulation of AGEs in the extracellular matrix disrupts normal cellular function by altering tissue mechanics and by interacting with the Receptor for Advanced Glycation End-products (RAGE), triggering intracellular signaling cascades that promote oxidative stress and inflammation.[1][4]
Alagebrium bromide (ALT-711), chemically known as 3-phenacyl-4,5-dimethylthiazolium chloride, emerged as a prototype therapeutic agent designed to specifically cleave pre-formed AGE cross-links.[2] As an "AGE breaker," its primary proposed mechanism involves the chemical cleavage of α-dicarbonyl-based protein cross-links, thereby restoring the structural and functional integrity of tissues.[1][5] This technical guide provides a comprehensive overview of Alagebrium's mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols from foundational studies, and a discussion of its signaling pathway interactions.
Mechanism of Action
The core therapeutic concept of Alagebrium is the reversal of pathological protein cross-linking. The thiazolium ring of the molecule is believed to be the active moiety, targeting and breaking the covalent α-diketone structures characteristic of certain AGE cross-links.[5] This action is distinct from AGE formation inhibitors, as it is designed to reverse existing damage.
Beyond direct cross-link cleavage, studies have revealed a more complex mechanism of action involving the modulation of downstream signaling pathways. By reducing the AGE load, Alagebrium can indirectly mitigate the pathological signaling initiated by the AGE-RAGE axis. This includes the attenuation of reactive oxygen species (ROS) production, a key consequence of RAGE activation.[6][7] The reduction in oxidative stress leads to the downstream inhibition of pro-inflammatory and pro-fibrotic pathways, including the Extracellular signal-Regulated Kinase (ERK) branch of the Mitogen-Activated Protein Kinase (MAPK) pathway and the expression of Connective Tissue Growth Factor (CTGF).[6][7] There is also evidence for RAGE-independent effects, suggesting that Alagebrium may modulate cellular responses through other pathways or that the benefits are primarily derived from the restoration of normal tissue mechanics.[8][9]
Caption: Alagebrium breaks AGE cross-links and inhibits downstream ROS-mediated signaling.
Preclinical Evidence
A substantial body of preclinical research in both in vitro and in vivo models has demonstrated the therapeutic potential of Alagebrium.
In Vitro Studies
In vitro experiments have been crucial in elucidating the cellular mechanisms affected by Alagebrium. A key model involves the use of rat aortic vascular smooth muscle cells (RASMCs) stimulated with prepared AGEs. In this system, Alagebrium has been shown to dose-dependently inhibit AGE-induced ROS formation, ERK phosphorylation, and the expression of pro-fibrotic molecules.[6][10]
Table 1: Summary of Key In Vitro Quantitative Data
| Cell Type | Alagebrium Conc. | Stimulus | Key Quantitative Finding | Reference |
|---|---|---|---|---|
| RASMCs | 1 µM | 50 µg/mL AGEs | ~27% decrease in fibronectin mRNA expression. | [6] |
| RASMCs | 10 µM | 50 µg/mL AGEs | ~47% decrease in fibronectin mRNA expression. | [6] |
| RASMCs | 1 - 100 µM | 50 µg/mL AGEs | Dose-dependent inhibition of ROS formation. | [6][10] |
| RASMCs | 1 - 10 µM | 50 µg/mL AGEs | Dose-dependent abolition of collagen type III and CTGF mRNA expression. | [6] |
| Cardiomyocytes | Not Specified | AGEs | Decreased AGE-induced ROS synthesis. |[7] |
In Vivo Animal Studies
Animal models have been instrumental in evaluating the systemic effects of Alagebrium on complex pathologies. Streptozotocin (STZ)-induced diabetic rats are a common model for studying diabetic complications, while Zucker diabetic rats have been used to investigate obesity and Type 2 diabetes.[6][8] Studies in these models show that Alagebrium can reduce neointimal hyperplasia after vascular injury, decrease AGE-related collagen cross-linking, and improve cardiovascular hemodynamics.[6][8]
Table 2: Summary of Key In Vivo (Animal) Quantitative Data
| Animal Model | Alagebrium Dose & Duration | Key Quantitative Finding(s) | Reference |
|---|---|---|---|
| STZ-Diabetic Rats | 10 mg/kg/day for 4 weeks | Significant suppression of neointima formation after balloon injury. | [6] |
| Zucker Diabetic Rats | 1.0 mg/kg/day for 21 days | Reduced downstream vascular resistance by 46%; decreased AGE-related collagen cross-linking. | [8] |
| Aging Rats | 10 mg/kg/day for 16 weeks | ~30% decrease in cardiac AGE accumulation; preserved diastolic function. | [11] |
| Old Rhesus Monkeys | Not Specified | Progressive reduction in aortic stiffness (pulse wave velocity). |[12] |
References
- 1. eajm.org [eajm.org]
- 2. Advanced glycation end-product cross-link breakers. A novel approach to cardiovascular pathologies related to the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AGE Breakers Beyond Alagebrium – Fight Aging! [fightaging.org]
- 4. researchgate.net [researchgate.net]
- 5. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]
- 6. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alagebrium chloride, a novel advanced glycation end-product cross linkage breaker, inhibits neointimal proliferation in a diabetic rat carotid balloon injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alagebrium chloride protects the heart against oxidative stress in aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Alagebrium's Impact on Collagen and Elastin Cross-Linking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alagebrium (ALT-711), a thiazolium derivative, has been a subject of significant research interest for its pioneering role as a breaker of advanced glycation end-product (AGE) cross-links. AGEs are implicated in the pathophysiology of aging and diabetic complications, primarily through the non-enzymatic cross-linking of long-lived proteins such as collagen and elastin. This process leads to increased tissue stiffness, compromised vascular compliance, and overall organ dysfunction. This technical guide provides a comprehensive overview of Alagebrium's core mechanism of action, its quantifiable effects on collagen and elastin, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of anti-glycation therapeutics.
Core Mechanism of Action: Breaking the Bonds of Glycation
Alagebrium's primary therapeutic effect lies in its ability to cleave existing α-dicarbonyl-based AGE cross-links between proteins.[1][2] This mechanism is distinct from AGE formation inhibitors, as Alagebrium acts to reverse pre-existing damage. The thiazolium ring within the Alagebrium molecule is the chemically active component, targeting the C-C bond of the α-diketone structure found in certain AGE cross-links.[1]
Beyond its cross-link breaking activity, Alagebrium also functions as a scavenger of reactive dicarbonyl species, such as methylglyoxal (B44143) (MG), a major precursor to AGEs.[1] By trapping these precursors, Alagebrium can also inhibit the de novo formation of AGEs.
It is important to note that while Alagebrium is effective against α-diketone cross-links, it does not break all types of AGE cross-links, notably the prevalent glucosepane (B12743330) cross-links.[3]
Quantitative Effects on Biomarkers and Clinical Endpoints
The efficacy of Alagebrium has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings related to its impact on AGE levels, arterial stiffness, and other relevant parameters.
Table 1: Preclinical Studies - Effects of Alagebrium on AGEs and Related Markers
| Animal Model | Treatment Regimen | Outcome Measure | Result | Citation(s) |
| db/db Mice | 1 mg/kg/day i.p. for 3 weeks | Serum Nε-(carboxymethyl)lysine (CML) | ↓ 41% | [1] |
| db/db Mice | 1 mg/kg/day i.p. for 3 weeks | Urinary CML | ↑ 138% | [1] |
| db/db Mice | 1 mg/kg/day i.p. | Renal Pentosidine Accumulation | ↓ | [1] |
| Streptozotocin-induced diabetic rats | Not specified | Renal CML and RAGE | ↓ | [1] |
| Streptozotocin-induced diabetic rats | Not specified | Tail Tendon Collagen Cross-linking | ↓ (with 16 weeks of treatment) | [1] |
Table 2: Clinical Studies - Effects of Alagebrium on Cardiovascular Parameters
| Study Population | Treatment Regimen | Outcome Measure | Result | Citation(s) |
| Adults with Isolated Systolic Hypertension | 210 mg twice daily for 8 weeks | Carotid Augmentation Index (AI) | ↓ 37% (P<0.007) | [4][5] |
| Adults with Isolated Systolic Hypertension | 210 mg twice daily for 8 weeks | Augmented Pressure | ↓ from 16.4 to 9.6 mmHg (P<0.001) | [4][5] |
| Adults with Isolated Systolic Hypertension | 210 mg twice daily for 8 weeks | Flow-Mediated Dilation (FMD) | ↑ from 4.6% to 7.1% (P<0.05) | [4][5] |
| Elderly Patients with Diastolic Heart Failure | 420 mg daily for 16 weeks | Left Ventricular Mass | ↓ | [6] |
Key Signaling Pathways Modulated by Alagebrium
The accumulation of AGEs triggers a cascade of intracellular signaling events, largely mediated by the Receptor for Advanced Glycation End-products (RAGE). The binding of AGEs to RAGE activates pro-inflammatory and pro-fibrotic pathways, contributing to tissue damage. Alagebrium, by reducing the AGE load, can indirectly modulate these signaling pathways.
The following diagram illustrates the AGE-RAGE signaling axis and the potential points of modulation by Alagebrium.
Caption: Alagebrium's modulation of the AGE-RAGE signaling pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Alagebrium.
In Vitro AGE-Breaking Assay
This assay is designed to assess the direct AGE cross-link breaking activity of Alagebrium on a model protein.
Caption: Workflow for the in vitro AGE-breaking assay.
Protocol:
-
Preparation of Glycated Bovine Serum Albumin (AGE-BSA):
-
Dissolve bovine serum albumin (BSA) in a phosphate (B84403) buffer (e.g., 0.2 M, pH 7.4) to a final concentration of 50 mg/mL.
-
Add a reducing sugar, such as D-ribose, to a final concentration of 0.5 M.
-
Filter-sterilize the solution and incubate in the dark at 37°C for 8 weeks.
-
After incubation, dialyze the solution extensively against phosphate-buffered saline (PBS) at 4°C to remove unreacted sugar.
-
Confirm the formation of AGEs by measuring the characteristic fluorescence (excitation ~370 nm, emission ~440 nm).
-
-
Alagebrium Treatment:
-
Dilute the prepared AGE-BSA in PBS.
-
Incubate aliquots of the AGE-BSA solution with varying concentrations of Alagebrium chloride (e.g., 1, 10, 100 µM) at 37°C for 24-48 hours.
-
Include a vehicle control (AGE-BSA with PBS).
-
-
Analysis:
-
Fluorescence Spectroscopy: Measure the AGE-specific fluorescence of each sample. A decrease in fluorescence in the Alagebrium-treated samples compared to the control indicates breaking of fluorescent AGE cross-links.
-
SDS-PAGE: Analyze the samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) under non-reducing conditions. A decrease in high-molecular-weight aggregates and an increase in the monomeric BSA band in the Alagebrium-treated lanes indicate the breaking of protein-protein cross-links.
-
Quantification of Nε-(carboxymethyl)lysine (CML) in Tissue Samples by ELISA
This protocol outlines the measurement of CML, a major non-fluorescent AGE, in tissue homogenates.
Protocol:
-
Tissue Homogenization:
-
Excise tissues of interest (e.g., aorta, kidney) and immediately freeze in liquid nitrogen.
-
Homogenize the frozen tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
ELISA Procedure (using a commercial CML ELISA kit):
-
Coat a 96-well plate with an anti-CML antibody.
-
Block non-specific binding sites.
-
Add diluted tissue homogenates and CML standards to the wells and incubate.
-
Wash the plate to remove unbound components.
-
Add a detection antibody (e.g., biotinylated anti-CML).
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the CML concentration in the samples based on the standard curve. Results are typically expressed as ng of CML per mg of total protein.
-
Synthesis of Alagebrium Chloride
The following protocol describes a common method for the synthesis of 4,5-dimethyl-3-phenacylthiazolium chloride (Alagebrium chloride).[7]
Caption: Synthesis workflow for Alagebrium Chloride.
Protocol:
-
Reaction Setup:
-
In a round-bottom flask, combine equimolar amounts of 4,5-dimethylthiazole and 2-chloroacetophenone.
-
Add acetonitrile as the solvent.
-
-
Reaction:
-
Reflux the reaction mixture for an extended period (e.g., 48 hours). The product, Alagebrium chloride, will precipitate out of the hot solution.
-
-
Isolation and Purification:
-
Cool the reaction mixture and filter the precipitate.
-
Wash the collected solid with a suitable solvent mixture (e.g., ethanol (B145695) and tert-butyl methyl ether) to remove unreacted starting materials and impurities.[7]
-
Dry the purified Alagebrium chloride under vacuum.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
-
Conclusion
Alagebrium has been instrumental in validating the therapeutic concept of breaking AGE cross-links to mitigate the pathological consequences of glycation. While its clinical development has faced challenges, the foundational science behind its mechanism of action remains a cornerstone in the field. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of Alagebrium and to design and evaluate the next generation of AGE-breakers. A deeper understanding of its effects on the complex network of signaling pathways and the full spectrum of AGE cross-links will be crucial for the future development of more effective anti-glycation strategies.
References
- 1. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]
- 4. media.corporate-ir.net [media.corporate-ir.net]
- 5. Advanced glycation endproduct crosslink breaker (alagebrium) improves endothelial function in patients with isolated systolic hypertension [pubmed.ncbi.nlm.nih.gov]
- 6. Advanced glycation end-product cross-link breakers. A novel approach to cardiovascular pathologies related to the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advanced Glycation End Products as a Potential Target for Restructuring the Ovarian Cancer Microenvironment: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Alagebrium (ALT-711): A Preclinical Pharmacokinetic and Biodistribution Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alagebrium (ALT-711), a novel thiazolium derivative, has been a subject of significant preclinical investigation as a breaker of advanced glycation end-product (AGE) cross-links. AGEs are implicated in the pathogenesis of diabetic complications and age-related tissue stiffening. By cleaving these cross-links, Alagebrium has shown potential therapeutic effects in various preclinical models of cardiovascular and renal disease.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and biodistribution of Alagebrium, offering insights into its absorption, distribution, and potential mechanism of action at the tissue level.
While extensive research has been conducted on the pharmacodynamic effects of Alagebrium, publicly available quantitative data on its pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and tissue biodistribution remains limited. This guide synthesizes the available information to provide a foundational understanding for researchers in the field.
Pharmacokinetics
Detailed pharmacokinetic parameters for Alagebrium in preclinical models are not widely reported in publicly accessible literature. However, studies involving other thiazolium compounds provide insights into the potential pharmacokinetic profile of this class of molecules. For instance, a study on a thiazole (B1198619) benzenesulfonamide (B165840) β3-adrenergic receptor agonist reported systemic clearance rates of approximately 30 ml/min/kg in rats and 10 ml/min/kg in dogs and monkeys, with oral bioavailability of 17%, 27%, and 4%, respectively.[3] These findings suggest that oral absorption and first-pass metabolism can be significant factors for this class of compounds.[3]
For Alagebrium specifically, preclinical studies have utilized various administration routes, including oral gavage, intraperitoneal (i.p.) injection, and mixing with chow, at doses ranging from 1 mg/kg to 100 mg/kg.[4][5] The lack of specific pharmacokinetic data from these studies makes direct comparisons of exposure levels challenging.
Biodistribution
One study in Sprague-Dawley rats investigated the effect of Alagebrium on the distribution of methylglyoxal (B44143) (MG), a reactive dicarbonyl species and precursor to AGEs. Following intraperitoneal administration of MG, pretreatment with Alagebrium (100 mg/kg i.p.) attenuated the increase in MG levels in the plasma, aorta, heart, kidney, liver, and lung.[5][6] This suggests that Alagebrium is distributed to these tissues and can exert its dicarbonyl scavenging effects.[6]
Another study in db/db mice, a model for type 2 diabetes, showed that daily intraperitoneal administration of Alagebrium (1 mg/kg) for 3 months resulted in lower levels of the AGE, Nε-carboxymethyllysine (CML), in the serum, skin, and kidney tissue compared to untreated diabetic mice.[7] This provides further evidence of Alagebrium's ability to reach and act upon tissues affected by AGE accumulation.
Experimental Protocols
Detailed protocols for dedicated pharmacokinetic and biodistribution studies of Alagebrium are scarce. However, methodologies from efficacy studies provide a framework for how such experiments could be designed.
Animal Models
Preclinical studies of Alagebrium have been conducted in a variety of animal models, including:
-
Rats: Sprague-Dawley rats have been used to study the effects on methylglyoxal-induced glucose intolerance.[5] Spontaneously hypertensive rats have been used to investigate effects on aortic stiffness.[1] Zucker diabetic fatty (ZDF) rats have been used as a model of type 2 diabetes to assess effects on vascular remodeling.[8]
-
Mice: db/db mice have been utilized as a genetic model of type 2 diabetes to evaluate the prevention and reversal of diabetic nephropathy.[7]
-
Dogs: Aged mongrel dogs have been used to study the effects of oral Alagebrium administration on cardiac function.[1]
Administration and Dosing
-
Oral Administration: In a study with aged dogs, Alagebrium was administered orally in a gelatin capsule at a single daily dose of 1 mg/kg for 4 weeks.[2] In some rat studies, Alagebrium chloride was mixed with pulverized standard chow to a final concentration of 0.015% (wt/wt), providing a daily dose of approximately 10 mg/kg.[4]
-
Intraperitoneal (i.p.) Injection: Several studies in rats and mice have used daily i.p. injections at doses ranging from 1 mg/kg to 100 mg/kg.[5][7][9]
Analytical Methodology
While specific validated methods for the quantification of Alagebrium in biological matrices are not detailed in the reviewed literature, the analysis of similar small molecules in plasma and tissue homogenates is routinely performed using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). A typical workflow for such an analysis would involve:
-
Sample Preparation: Protein precipitation of plasma samples with a solvent like acetonitrile (B52724), followed by centrifugation to separate the supernatant. For tissue samples, homogenization in a suitable buffer followed by protein precipitation.
-
Chromatographic Separation: Separation of the analyte from endogenous matrix components on a reverse-phase HPLC column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Mass Spectrometric Detection: Detection and quantification using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.
Signaling Pathways and Experimental Workflows
Mechanism of Action: AGE Cross-link Breaking
Alagebrium's primary mechanism of action is the cleavage of α-dicarbonyl-based AGE cross-links that form on long-lived proteins like collagen. This process is believed to restore the normal structure and function of these proteins, thereby improving tissue elasticity and function.
Figure 1: Proposed mechanism of Alagebrium-mediated cleavage of AGE cross-links.
Experimental Workflow for Preclinical Efficacy Study
The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of Alagebrium in a diabetic rat model.
Figure 2: Generalized experimental workflow for evaluating Alagebrium in a diabetic rat model.
Conclusion
Alagebrium has demonstrated compelling therapeutic potential in a range of preclinical models, primarily through its mechanism as an AGE cross-link breaker. While the available literature provides a solid foundation for understanding its pharmacodynamic effects, there is a notable absence of comprehensive, quantitative pharmacokinetic and biodistribution data. Future research efforts focused on elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of Alagebrium would be invaluable for optimizing dosing strategies and translating its preclinical promise into clinical applications. The development and publication of validated bioanalytical methods for the quantification of Alagebrium in biological matrices are crucial first steps in this endeavor.
References
- 1. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of breakers of advanced glycation end product-protein crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alagebrium attenuates acute methylglyoxal-induced glucose intolerance in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alteon, Alagebrium, ALT-711 – Fight Aging! [fightaging.org]
- 7. An UPLC-MS/MS method for the quantitation of alectinib in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of [35S]-Thiazolidine carboxylic acid in the rat. I. Elimination and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AGE-breaker ALT-711 plus insulin could restore erectile function in streptozocin-induced type 1 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evidence for Alagebrium's Cross-Link Breaking Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Advanced Glycation End-products (AGEs) are a diverse group of molecules formed from the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids. The accumulation of these AGEs and the subsequent cross-linking of long-lived proteins like collagen are implicated in the pathophysiology of aging and diabetic complications, leading to increased tissue stiffness and cellular dysfunction. Alagebrium (ALT-711), a thiazolium derivative, has emerged as a significant therapeutic candidate due to its demonstrated ability to cleave pre-existing AGE cross-links. This technical guide provides a comprehensive overview of the in vitro evidence supporting the cross-link breaking activity of Alagebrium, focusing on its core mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation.
Core Mechanism of Action: Cleavage of α-Dicarbonyl Cross-Links
Alagebrium's primary mode of action is the chemical cleavage of established, covalent α-dicarbonyl (or α-diketone) based cross-links between proteins.[1] The thiazolium ring within the Alagebrium molecule is the key reactive component responsible for this activity.[1] Specifically, Alagebrium targets the carbon-carbon bond of the α-dicarbonyl structure within the AGE cross-link.[1] It is important to note that while effective against this class of cross-links, there is no current evidence to suggest its efficacy against other prevalent AGE cross-links such as glucosepane.[1]
A secondary mechanism of action for Alagebrium is the scavenging of reactive dicarbonyl species, such as methylglyoxal (B44143) (MG).[1] By trapping these AGE precursors, Alagebrium can also inhibit the formation of new AGEs.[1]
Quantitative Data on Alagebrium's In Vitro Efficacy
The following tables summarize quantitative data from various in vitro studies investigating the efficacy of Alagebrium in breaking AGE cross-links and mitigating their downstream effects.
Table 1: Effect of Alagebrium on AGE Accumulation and Collagen Stiffness
| Parameter | Model System | Alagebrium Concentration | Observed Effect | Reference |
| AGE Accumulation | Glycated Collagen Gels | 1 mM | Significant reduction in AGEs | [2][3] |
| Collagen Stiffness | Glycated Collagen Gels | 1 mM | Significantly lower equilibrium modulus compared to untreated glycated gels | [2][3] |
Table 2: Effect of Alagebrium on Cellular Functions
| Parameter | Cell Type | Alagebrium Concentration | Observed Effect | Reference |
| Cell Proliferation | Rat Aortic Smooth Muscle Cells (RASMCs) | 1-100 µM | Dose-dependent inhibition of AGE-stimulated proliferation | [4] |
| Reactive Oxygen Species (ROS) Production | Rat Aortic Smooth Muscle Cells (RASMCs) | 1 and 10 µM | Significant inhibition of AGE-induced ROS production | [4] |
| Extracellular Matrix Expression | Rat Aortic Smooth Muscle Cells (RASMCs) | 1 and 10 µM | Dose-dependent reduction of AGE-induced collagen type III and fibronectin mRNA expression | [4] |
Table 3: Alagebrium's Dicarbonyl Scavenging Activity
| Parameter | Model System | Alagebrium Concentration | Incubation Time | Observed Effect | Reference |
| Methylglyoxal (MG) Levels | In vitro incubation with MG | 100 µM | 15 minutes | Significant reduction in detectable MG | N/A |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the in vitro effects of Alagebrium on AGEs.
In Vitro Glycation of Collagen
This protocol describes the formation of AGE-modified collagen in vitro to serve as a substrate for evaluating the efficacy of Alagebrium.
-
Materials:
-
Type I Collagen (e.g., from rat tail or bovine tendon)
-
Reducing sugar (e.g., D-ribose or D-glucose)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetic Acid (0.1%)
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
-
Procedure:
-
Solubilize Type I collagen in 0.1% acetic acid to a final concentration of approximately 2-5 mg/mL.
-
Incubate the collagen solution with a high concentration of a reducing sugar (e.g., 50-250 mM D-ribose or 100-500 mM D-glucose) in PBS (pH 7.4) at 37°C. The incubation period can range from several days to weeks, depending on the desired level of glycation.[5]
-
Following incubation, extensively dialyze the mixture against PBS to remove unreacted sugars.
-
The resulting glycated collagen can be used to form hydrogels for mechanical testing or cell-based assays, or it can be lyophilized for storage and later biochemical analysis.
-
Alagebrium Treatment and Analysis
-
Procedure:
-
Reconstitute or dilute the prepared glycated collagen to a desired concentration in a suitable buffer (e.g., PBS).
-
Incubate the glycated collagen with varying concentrations of Alagebrium chloride (e.g., 1 µM to 1 mM) at 37°C for a specified period (e.g., 24-48 hours).[1][4]
-
Include appropriate controls, such as untreated glycated collagen and non-glycated collagen.
-
Analytical Methods for Assessing Alagebrium's Efficacy
-
Quantification of AGEs:
-
Fluorescence Spectroscopy: Measure the characteristic fluorescence of AGEs (excitation ~370 nm, emission ~440 nm) to determine the overall AGE content.
-
ELISA: Use specific antibodies to quantify particular AGEs, such as carboxymethyl-lysine (CML) or pentosidine.[3]
-
-
Analysis of Collagen Matrix Stiffness:
-
Mechanical Testing: Perform confined or unconfined compression tests on collagen hydrogels to determine the compressive modulus.[5]
-
Atomic Force Microscopy (AFM): To measure the elastic modulus of individual collagen fibrils.
-
-
HPLC Analysis of Specific Cross-links:
-
For detailed analysis, hydrolyze the protein samples and analyze the amino acid composition, including specific AGEs like pentosidine, by reverse-phase HPLC with fluorescence or mass spectrometric detection.[6]
-
Modulation of AGE-RAGE Signaling Pathway
Alagebrium's effects extend beyond the direct cleavage of AGE cross-links. By reducing the overall AGE burden, it can modulate the downstream signaling pathways initiated by the interaction of AGEs with their cell surface receptors, most notably the Receptor for Advanced Glycation End-products (RAGE). The binding of AGEs to RAGE activates a cascade of intracellular events, leading to increased oxidative stress and a pro-inflammatory state. Alagebrium, by breaking down AGEs, can attenuate this signaling cascade.
Conclusion
The in vitro evidence strongly supports the role of Alagebrium as a potent AGE cross-link breaker, primarily through the cleavage of α-dicarbonyl structures. Furthermore, its ability to scavenge dicarbonyl precursors adds to its therapeutic potential. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of Alagebrium and other novel AGE cross-link breakers. This research is crucial for the development of effective therapies to combat the debilitating consequences of AGE accumulation in a range of age-related and diabetic pathologies.
References
- 1. benchchem.com [benchchem.com]
- 2. AGE-breaker ALT711 reverses glycation-mediated cancer cell migration - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. AGE-breaker ALT711 reverses glycation-mediated cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Processing of Type I Collagen Gels Using Non-Enzymatic Glycation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Advanced Glycation End-Products (AGE) Lowering Drug ALT-711 on Biochemical, Vascular, and Bone Parameters in a Rat Model of CKD-MBD - PMC [pmc.ncbi.nlm.nih.gov]
Alagebrium Bromide: A Technical Guide to its Impact on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alagebrium bromide (formerly ALT-711) is a novel therapeutic agent that functions as a breaker of advanced glycation end-product (AGE) cross-links.[1][2][3][4] AGEs are implicated in the pathophysiology of numerous age-related and diabetic complications, primarily through their ability to alter protein structure and function and to activate pro-inflammatory and pro-fibrotic signaling cascades.[5] This technical guide provides an in-depth analysis of Alagebrium's mechanism of action and its modulatory effects on key cellular signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on AGE-targeted therapies.
Core Mechanism of Action
Alagebrium's primary therapeutic action is the chemical cleavage of α-dicarbonyl-based AGE cross-links that have already formed on long-lived proteins like collagen.[1][5] This reversal of pathological cross-linking helps to restore the normal function and flexibility of tissues.[3][4] Additionally, Alagebrium has been identified as an effective scavenger of methylglyoxal (B44143) (MG), a highly reactive dicarbonyl species that is a major precursor to AGE formation.[1][2][5]
Impact on Cellular Signaling Pathways
Alagebrium's influence extends beyond the direct breaking of AGE cross-links to the modulation of several critical intracellular signaling pathways that are aberrantly activated by AGEs.
The AGE-RAGE Signaling Axis
The interaction of AGEs with the Receptor for Advanced Glycation End Products (RAGE) is a central event in the pathogenesis of diabetic complications.[6] This binding triggers a cascade of downstream signaling events that promote oxidative stress, inflammation, and fibrosis.[6][7] Alagebrium has been shown to interfere with this axis through multiple mechanisms. Notably, it can reduce the expression of RAGE itself.[8] Furthermore, by breaking down AGEs, Alagebrium reduces the ligand availability for RAGE activation. Interestingly, research has also demonstrated that Alagebrium exerts some of its beneficial effects through RAGE-independent pathways, suggesting a multifaceted mechanism of action.[2][9]
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway
The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. AGEs have been shown to activate this pathway, contributing to pathological processes such as neointimal hyperplasia in atherosclerosis.[8] Alagebrium has demonstrated a significant inhibitory effect on this pathway. Pretreatment with Alagebrium has been shown to reduce AGE-induced phosphorylation of ERK1/2.[8]
Oxidative Stress Pathways
A significant consequence of AGE-RAGE interaction is the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[6] Alagebrium has been shown to mitigate oxidative stress through multiple mechanisms. It directly reduces the formation of ROS induced by AGEs and has been observed to increase the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[10][11]
Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB pathway is a cornerstone of the inflammatory response, and its activation is a key downstream event of RAGE signaling.[7] Alagebrium has been demonstrated to suppress the NF-κB pathway. Studies have shown that Alagebrium treatment can reduce the expression of NF-κB and other inflammatory markers such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α).[12] However, some studies have reported that Alagebrium did not affect the translocation of the NF-κB p65 subunit, suggesting that its anti-inflammatory effects may be context-dependent.[2]
Transforming Growth Factor-beta (TGF-β) Signaling
The TGF-β signaling pathway is a major driver of fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins.[13] The AGE-RAGE axis is known to upregulate TGF-β expression.[13] Alagebrium has been shown to counteract these pro-fibrotic effects by reducing the expression of TGF-β and downstream targets like collagen IV and fibronectin.[2][14]
Quantitative Data Summary
The following tables summarize the quantitative effects of Alagebrium on various signaling molecules and cellular processes as reported in preclinical studies.
Table 1: Effect of Alagebrium on MAPK/ERK Signaling and RAGE Expression
| Parameter | Cell/Tissue Type | Treatment Conditions | Alagebrium Concentration | Observed Effect | Reference |
| ERK Phosphorylation | Rat Aortic Smooth Muscle Cells | Stimulated with 50 µg/mL AGEs | 1 µM | 35% inhibition | [8] |
| 10 µM | 42% inhibition | [8] | |||
| RAGE mRNA Expression | Rat Aortic Smooth Muscle Cells | Stimulated with 50 µg/mL AGEs | 1 µM | ~17% inhibition | [8] |
| 10 µM | ~84% inhibition | [8] |
Table 2: Effect of Alagebrium on Extracellular Matrix and Pro-fibrotic Factor Expression
| Parameter | Cell/Tissue Type | Treatment Conditions | Alagebrium Concentration | Observed Effect | Reference |
| Collagen Type III mRNA | Rat Aortic Smooth Muscle Cells | Stimulated with 50 µg/mL AGEs | 1 µM & 10 µM | Dose-dependent decrease | [8] |
| Fibronectin mRNA | Rat Aortic Smooth Muscle Cells | Stimulated with 50 µg/mL AGEs | 1 µM | ~27% decrease | [8] |
| 10 µM | ~47% decrease | [8] | |||
| CTGF mRNA | Rat Aortic Smooth Muscle Cells | Stimulated with 50 µg/mL AGEs | 1 µM | ~12.5% decrease | [8] |
| 10 µM | ~46% decrease | [8] | |||
| Collagen IV Expression | Glomeruli of diabetic mice | In vivo treatment | 1 mg/kg/day | Significant reduction | [10] |
| Fibronectin Expression | Glomeruli of diabetic mice | In vivo treatment | 1 mg/kg/day | Significant reduction | [10] |
Table 3: Effect of Alagebrium on Inflammatory Markers
| Parameter | Cell/Tissue Type | Treatment Conditions | Alagebrium Concentration | Observed Effect | Reference |
| MCP-1 Expression | Renal cortex of diabetic mice | In vivo treatment | 1 mg/kg/day | Significant reduction | [10] |
| ICAM-1 Expression | Renal cortex of diabetic mice | In vivo treatment | 1 mg/kg/day | Significant reduction | [10] |
| CD11b Expression | Renal cortex of diabetic mice | In vivo treatment | 1 mg/kg/day | Significant reduction | [10] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the effects of Alagebrium on cellular signaling pathways.
Western Blotting for Phosphorylated ERK
Objective: To quantify the effect of Alagebrium on AGE-induced phosphorylation of ERK1/2.
Protocol:
-
Cell Culture and Treatment: Rat aortic vascular smooth muscle cells (RASMCs) are cultured in DMEM with 10% FBS. Cells are pretreated with Alagebrium (1 µM or 10 µM) for 3 hours before stimulation with AGEs (50 µg/mL) for 30 minutes.[8]
-
Protein Extraction: Cells are lysed, and protein concentrations are determined using a Bradford protein assay.[8]
-
SDS-PAGE and Transfer: Proteins are separated on a 12% SDS-polyacrylamide gel and transferred to a polyvinylidene difluoride (PVDF) membrane.[8]
-
Immunoblotting: The membrane is blocked with 5% non-fat dried milk in Tris-buffered saline with Tween 20 (TBS-T). The membrane is then incubated with a primary antibody specific for phosphorylated ERK1/2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[8]
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression
Objective: To measure the effect of Alagebrium on the mRNA expression of genes such as RAGE, collagen type III, fibronectin, and CTGF.
Protocol:
-
Cell Culture and Treatment: RASMCs are treated with Alagebrium (1 µM or 10 µM) followed by stimulation with AGEs (50 µg/mL) for 24 hours.[8]
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction method (e.g., Ultraspect™-II RNA method).[8]
-
Reverse Transcription: Single-stranded complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., Avian Myeloblastosis Virus reverse transcriptase).[8]
-
PCR Amplification: The cDNA is amplified by PCR using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: The PCR products are separated by agarose (B213101) gel electrophoresis and visualized. The band intensities are quantified to determine the relative mRNA expression levels.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To assess the effect of Alagebrium on AGE-induced ROS production.
Protocol:
-
Cell Culture and Treatment: RASMCs are treated with Alagebrium and/or AGEs.[8]
-
Labeling: The cells are labeled with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), at a concentration of 5 µM for 10 minutes at 37°C.[8]
-
Fluorescence Measurement: The fluorescence intensity is measured using a confocal microscope with an excitation wavelength of 480 nm and an emission wavelength of 535 nm.[8] An increase in fluorescence indicates an increase in intracellular ROS levels.
Conclusion
This compound demonstrates a multimodal mechanism of action that extends beyond its primary function as an AGE cross-link breaker. By attenuating key signaling pathways involved in inflammation, fibrosis, and oxidative stress, Alagebrium presents a promising therapeutic strategy for a range of AGE-related pathologies. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of Alagebrium and other AGE-targeted compounds. Further investigation into the nuances of its RAGE-independent effects and its impact on a broader array of signaling molecules will undoubtedly refine our understanding and application of this important therapeutic agent.
References
- 1. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Alagebrium attenuates methylglyoxal induced oxidative stress and AGE formation in H9C2 cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alagebrium attenuates acute methylglyoxal-induced glucose intolerance in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]
- 7. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meddatax.com [meddatax.com]
- 10. Alagebrium Reduces Glomerular Fibrogenesis and Inflammation Beyond Preventing RAGE Activation in Diabetic Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Advanced Glycation End-Products (AGE) Lowering Drug ALT-711 on Biochemical, Vascular, and Bone Parameters in a Rat Model of CKD-MBD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the AGE crosslink breaker, alagebrium, as a renoprotective agent in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PMN- 04 Measurement of Intracellular Reactive Oxygen Species (ROS) levels in Human PMN [protocols.io]
- 14. eajm.org [eajm.org]
Foundational Research on Alagebrium and Diabetic Complications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is a global health crisis, with its prevalence and associated long-term complications posing a significant burden on healthcare systems worldwide. Chronic hyperglycemia, the hallmark of diabetes, leads to the non-enzymatic glycation of proteins and lipids, resulting in the formation and accumulation of Advanced Glycation End-products (AGEs). These AGEs play a pivotal role in the pathophysiology of diabetic complications, including nephropathy, cardiomyopathy, retinopathy, and neuropathy, by inducing cross-linking of proteins, promoting oxidative stress, and triggering inflammatory responses.[1][2][3]
Alagebrium (B1220623) (ALT-711), a thiazolium derivative, emerged as a promising therapeutic agent designed to mitigate the detrimental effects of AGEs. Its primary mechanism of action is the cleavage of pre-formed α-dicarbonyl-based AGE cross-links, effectively breaking the bonds that contribute to tissue stiffness and dysfunction.[4][5] Furthermore, evidence suggests that Alagebrium may also act as an inhibitor of methylglyoxal, a reactive dicarbonyl species and a major precursor to AGE formation.[4] This dual action positions Alagebrium as a compelling candidate for intervention in the progression of diabetic complications. This technical guide provides a comprehensive overview of the foundational preclinical and clinical research on Alagebrium, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of Alagebrium has been evaluated in numerous preclinical models of diabetic complications and in clinical trials for related cardiovascular conditions. The following tables summarize key quantitative findings from this research.
Preclinical Efficacy in Diabetic Nephropathy
| Study Parameter | Animal Model | Treatment Group | Key Findings | Reference |
| AGE Reduction | db/db Mice | Alagebrium (1 mg/kg/day, i.p.) for 3 weeks | Serum Nε-(carboxymethyl)lysine (CML) decreased by 41% from baseline. | [1] |
| Urinary CML concentration increased by 138% from baseline. | [1] | |||
| Renal Function | db/db Mice | Alagebrium (1 mg/kg/day, i.p.) for 12 weeks | Lower urinary albumin/creatinine (B1669602) ratio compared to untreated diabetic mice. | [1] |
| STZ-induced Diabetic Rats | Alagebrium (10 mg/kg/day, oral) for 16 weeks (early treatment) | Delayed the increase in albumin excretion rate. | [4] |
Preclinical Efficacy in Diabetic Cardiomyopathy
| Study Parameter | Animal Model | Treatment Group | Key Findings | Reference |
| Cardiac Function | Aged Dogs | Oral Alagebrium | Improved late diastolic and stroke volumetric index; decreased left ventricular stiffness. | [4] |
| Cardiac Structure | STZ-induced Diabetic Rats | Alagebrium (10 mg/kg/day, oral) for 16 weeks | Reduced left ventricular mass. | [4] |
Clinical Trial Data in Cardiovascular Disease
| Study Parameter | Patient Population | Treatment Group | Key Findings | Reference |
| Arterial Stiffness | Hypertensive Patients | Alagebrium (210 mg, twice daily) for 8 weeks | Reduced carotid augmentation index by 37%; Reduced augmented pressure from 16.4 to 9.6 mmHg. | [6] |
| Endothelial Function | Hypertensive Patients | Alagebrium (210 mg, twice daily) for 8 weeks | Increased flow-mediated dilation from 4.6% to 7.1%. | [6] |
| Diastolic Heart Failure | Patients with Diastolic Heart Failure (EF >50%) | Alagebrium (420 mg/day) for 16 weeks | Left ventricular mass decreased from 124 g to 119 g. | [2][3] |
| Improved Doppler early diastolic mitral annulus velocity (E') from 7.3 to 8.4 cm/s. | [2][3] | |||
| Minnesota Living with Heart Failure score improved from 41 to 32. | [2][3] | |||
| Systolic Heart Failure | Patients with Systolic Heart Failure (LVEF ≤0.45) | Alagebrium (200 mg, twice daily) for 36 weeks | No significant improvement in peak VO2 or left ventricular ejection fraction. | [7][8] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the foundational research of Alagebrium.
Induction of Diabetes in Rodent Models (Streptozotocin Protocol)
Streptozotocin (STZ) is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas, making it a widely used agent for inducing type 1 diabetes in laboratory animals.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Preparation of STZ Solution: STZ is unstable at neutral pH and must be prepared fresh immediately before injection. It is typically dissolved in a cold citrate (B86180) buffer (pH 4.5).
-
Induction of Diabetes:
-
A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ is administered. Doses can range from 45 to 65 mg/kg body weight.
-
Fasting prior to injection can enhance the diabetogenic effect but is not always necessary.
-
To prevent initial hypoglycemia due to massive insulin (B600854) release from dying beta cells, animals are often given access to a 5-10% sucrose (B13894) solution for the first 24 hours post-injection.
-
-
Confirmation of Diabetes:
-
Blood glucose levels are monitored 48-72 hours after STZ injection.
-
Animals with blood glucose levels consistently above 250-300 mg/dL are considered diabetic and are included in the study.
-
Measurement of Nε-(carboxymethyl)lysine (CML) by Competitive ELISA
CML is a major, well-characterized AGE, and its quantification is a key biomarker for assessing the AGE burden.
-
Principle: This is a competitive immunoassay where CML in the sample competes with a CML-coated plate for binding to a primary anti-CML antibody. The amount of primary antibody bound to the plate is inversely proportional to the CML concentration in the sample.
-
Procedure:
-
Plate Coating: Microtiter plates are pre-coated with a CML-protein conjugate (e.g., CML-BSA).
-
Sample and Standard Incubation: Standards with known CML concentrations and unknown samples are added to the wells.
-
Primary Antibody Incubation: A specific monoclonal or polyclonal anti-CML antibody is added to each well. The plate is incubated to allow for competitive binding.
-
Washing: The plate is washed to remove unbound antibodies and sample components.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added.
-
Substrate Reaction: A chromogenic substrate for HRP (e.g., TMB) is added, resulting in a color change.
-
Reaction Stoppage and Measurement: The reaction is stopped with an acid solution, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: The CML concentration in the samples is determined by comparing their absorbance values to the standard curve.
-
Assessment of Diabetic Nephropathy
-
Urine Albumin Measurement:
-
Animals are placed in metabolic cages for 24-hour urine collection.
-
Urinary albumin concentration is measured using a species-specific albumin ELISA kit.
-
Urinary creatinine is also measured to normalize for variations in urine volume. The results are expressed as the albumin-to-creatinine ratio.
-
-
Histopathological Examination:
-
Kidneys are harvested, fixed in formalin, and embedded in paraffin.
-
Thin sections (e.g., 4-5 µm) are cut and stained with Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane and mesangial matrix, and with Masson's trichrome to assess fibrosis.
-
Glomerular hypertrophy, mesangial expansion, and tubulointerstitial fibrosis are evaluated and often scored semi-quantitatively by a blinded pathologist.
-
Assessment of Cardiac Function in Rodents
-
Echocardiography (Non-invasive):
-
Animals are lightly anesthetized.
-
A high-frequency ultrasound transducer is used to obtain M-mode and 2D images of the heart.
-
Key parameters measured include:
-
Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)
-
Left ventricular posterior wall thickness (LVPW) and interventricular septal thickness (IVS)
-
Fractional shortening (FS) and ejection fraction (EF) as measures of systolic function.
-
Early (E) and late (A) diastolic filling velocities (E/A ratio) as a measure of diastolic function.
-
-
-
Invasive Hemodynamics (Invasive):
-
A pressure-volume catheter is inserted into the left ventricle via the carotid artery.
-
Continuous measurement of left ventricular pressure and volume allows for the determination of:
-
Systolic and diastolic blood pressure.
-
Maximal rate of pressure rise (+dP/dt_max) and fall (-dP/dt_max) as indices of contractility and relaxation.
-
End-systolic and end-diastolic pressure-volume relationships.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways implicated in the action of Alagebrium and a typical experimental workflow for its evaluation.
AGE-RAGE Signaling Pathway in Diabetic Complications
Caption: AGE-RAGE signaling cascade and the inhibitory action of Alagebrium.
Experimental Workflow for Preclinical Evaluation of Alagebrium
Caption: A typical experimental workflow for evaluating Alagebrium in preclinical models.
Conclusion
The foundational research on Alagebrium provides compelling evidence for its potential as a therapeutic agent against diabetic complications. By targeting the fundamental mechanism of AGE cross-link formation and breaking, Alagebrium has demonstrated efficacy in preclinical models of diabetic nephropathy and cardiomyopathy, leading to improvements in renal and cardiac function and structure.[1][4] Clinical studies, although some have yielded mixed results, have shown promise in improving cardiovascular parameters such as arterial stiffness and endothelial function in patient populations with conditions related to AGE accumulation.[2][3][6]
The detailed experimental protocols and an understanding of the underlying AGE-RAGE signaling pathway outlined in this guide are crucial for the continued investigation and development of AGE-breakers as a therapeutic strategy. While the journey of Alagebrium to clinical application has faced challenges, the foundational science underscores the validity of targeting AGEs in the fight against the debilitating complications of diabetes. Further research focusing on optimizing dosing, identifying the most responsive patient populations, and exploring combination therapies will be essential in realizing the full therapeutic potential of this class of compounds.
References
- 1. Prevention and reversal of diabetic nephropathy in db/db mice treated with alagebrium (ALT-711) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. morelife.org [morelife.org]
- 3. The effect of alagebrium chloride (ALT-711), a novel glucose cross-link breaker, in the treatment of elderly patients with diastolic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of alagebrium, an advanced glycation end-product breaker, in patients with chronic heart failure: study design and baseline characteristics of the BENEFICIAL trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of alagebrium, an advanced glycation endproduct breaker, on exercise tolerance and cardiac function in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Alagebrium's Therapeutic Potential in Age-Related Diseases
Executive Summary
The accumulation of Advanced Glycation End-products (AGEs) is a key molecular mechanism underlying the pathophysiology of numerous age-related diseases, including cardiovascular stiffening, diabetic complications, and renal dysfunction.[1][2][3][4][5] AGEs form cross-links between long-lived proteins like collagen and elastin (B1584352), leading to loss of tissue elasticity and function.[1][2][6][7] Alagebrium (ALT-711), a thiazolium derivative, is a first-in-class AGE cross-link breaker designed to reverse this process.[1][6][8] By cleaving pre-existing α-dicarbonyl-based cross-links, Alagebrium has demonstrated the potential to restore tissue flexibility and function.[1][2][3] This technical guide provides a comprehensive overview of Alagebrium, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies for researchers, scientists, and drug development professionals.
Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids.[1][4] This process, part of the Maillard reaction, forms a Schiff base that rearranges into a more stable Amadori product.[9] Over time, these products undergo further irreversible reactions, including oxidation and condensation, to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[1][2][4]
AGEs accumulate in tissues, particularly on long-lived proteins such as collagen and elastin in the extracellular matrix (ECM).[1][3][7] This accumulation has two major pathological consequences:
-
Protein Cross-linking: AGEs form covalent bonds between proteins, leading to increased stiffness, reduced elasticity, and impaired function of tissues and organs.[1][3][7][10] This is a primary contributor to arterial stiffness, diastolic heart failure, and skin aging.[3][6]
-
Cellular Signaling Activation: AGEs can bind to specific cell surface receptors, most notably the Receptor for AGEs (RAGE).[1][4][11] The AGE-RAGE interaction activates pro-inflammatory and pro-fibrotic signaling pathways, such as NF-κB, leading to oxidative stress, inflammation, and further tissue damage.[1][4][12][13]
Alagebrium (ALT-711): An AGE Cross-link Breaker
Alagebrium (4,5-dimethyl-3-phenacylthiazolium chloride) was developed as a therapeutic agent to specifically target and break AGE-derived cross-links.[1][3][8]
Chemical Properties
Mechanism of Action
Alagebrium's primary mechanism involves the chemical cleavage of α-dicarbonyl (α-diketone) structures within established AGE cross-links.[1][3] The nucleophilic carbons in the thiazolium ring attack the carbonyl carbons of the cross-link, breaking the covalent bond that tethers adjacent proteins.[3] This action restores the normal function of the affected proteins without disrupting natural, healthy peptide bonds.[7]
Beyond its cross-link breaking activity, Alagebrium is also reported to be an effective inhibitor of methylglyoxal, a reactive dicarbonyl intermediate in AGE formation.[1][4][11] Preclinical studies also suggest that by reducing the overall AGE load, Alagebrium can down-regulate the expression of RAGE and subsequent inflammatory signaling.[1][12]
Preclinical Evidence
Numerous studies in various animal models have demonstrated Alagebrium's efficacy in reversing age- and diabetes-related pathologies.
Cardiovascular Applications
Alagebrium has shown significant promise in improving cardiovascular health by reducing the stiffness of the heart and blood vessels.[6][8] In aged dogs, oral administration improved cardiac function and decreased left ventricular stiffness.[1] Similarly, in aged monkeys, it significantly reduced aortic stiffness and pulse wave velocity.[1] In diabetic rat models, Alagebrium treatment has been shown to inhibit neointimal hyperplasia after vascular injury and reduce atherosclerosis.[12][13]
| Model | Species | Dosage/Duration | Key Findings | Reference |
| Diabetic Carotid Injury | Rat (Sprague-Dawley) | 10 mg/kg for 4 weeks | Significantly suppressed neointimal hyperplasia; Reduced RAGE expression. | [12] |
| Aging Heart | Dog | Oral administration | Improved late diastolic and stroke volumetric index; Decreased left ventricular stiffness. | [1] |
| Aging Vasculature | Monkey (Rhesus) | N/A | Significantly decreased pulse wave velocity and augmentation index; Reduced aortic stiffness. | [1] |
| Atherosclerosis | Diabetic Rat | N/A | Effective in reducing atherosclerosis. | [1][13] |
| Stent-induced Neointimal Hyperplasia | Rat (Zucker Diabetic) | N/A | Decreased AGE-related collagen cross-linking and arteriolar stiffness. | [13] |
Renal Applications
Diabetic nephropathy is strongly linked to AGE accumulation in the kidneys. Preclinical studies show Alagebrium can preserve renal function. In streptozotocin-induced diabetic rats and db/db mice, Alagebrium reduced albuminuria, attenuated mesangial expansion, and was associated with reduced renal fibrosis.[1][3][14]
| Model | Species | Dosage/Duration | Key Findings | Reference |
| Diabetic Nephropathy | Mouse (db/db) | 1 mg/kg/day for 12 weeks | Prevented and reversed established diabetic nephropathy; Reduced urinary albumin excretion. | [14] |
| Diabetic Nephropathy | Rat (STZ-induced) | N/A | Reversed diabetic renal injury; Reduced renal fibrosis. | [3][14] |
Clinical Trial Summary
Alagebrium has been evaluated in several Phase II and III clinical trials. While demonstrating a favorable safety profile, the efficacy results have been mixed, and development was ultimately halted due to financial reasons.[1][4][15]
| Trial/Study | Indication | Dosage/Duration | Key Findings | Reference |
| Phase II | Diastolic Heart Failure | 420 mg/day for 16 weeks | Reduced left ventricular mass and improved diastolic function. | [1][16] |
| Phase II (Systolic Hypertension) | Isolated Systolic Hypertension | 210 mg/day for 8 weeks | Improved vascular endothelial function and reduced markers of collagen turnover and inflammation. | [1][17] |
| BENEFICIAL Study | Chronic Heart Failure | 36 weeks | Did not improve primary (aerobic capacity) or secondary (diastolic/systolic function) endpoints. | [1] |
| Phase II | Arterial Compliance | 210 mg/day for 2 months | Improved arterial compliance in elderly patients with vascular stiffening. | [3][8] |
Key Experimental Methodologies
In Vivo: Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Model
This model is widely used to study diabetic complications.
-
Animal Model: Male Sprague-Dawley rats (200-250g).[12]
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 80 mg/kg, dissolved in a citrate (B86180) buffer.[12] Diabetes is confirmed by measuring blood glucose levels (e.g., >250 mg/dL) 72 hours post-injection.[18]
-
Alagebrium Administration: Alagebrium chloride is mixed with standard pulverized chow to a final concentration of 0.015% (w/w), delivering a dose of approximately 10 mg/kg/day.[12][18] Treatment is typically continued for several weeks (e.g., 4-8 weeks).[12]
-
Vascular Injury Model (Optional): To study neointimal hyperplasia, a carotid artery balloon injury can be induced following the treatment period.[12]
-
Analysis: After the study period, animals are sacrificed for histological analysis of tissues (e.g., carotid artery, aorta, kidney) to assess parameters like neointimal area, collagen deposition, and RAGE expression via immunohistochemistry.[12]
In Vitro: Rat Aortic Smooth Muscle Cell (RASMC) Proliferation Assay
This assay assesses the direct cellular effects of Alagebrium on AGE-induced pathology.
-
Cell Culture: Rat aortic vascular smooth muscle cells (RASMCs) are cultured in appropriate media.[12]
-
Experimental Setup: Cells are pre-treated with varying concentrations of Alagebrium (e.g., 1-100 µM) for 24 hours.[12] Subsequently, prepared AGEs (e.g., 50 µg/mL AGE-BSA) are added to the culture media.[12]
-
Proliferation Assay: Cell proliferation is measured after a set incubation period (e.g., 24 hours) using standard methods like direct cell counting or MTT assays.[12]
-
Mechanistic Analysis:
-
ROS Production: Intracellular Reactive Oxygen Species (ROS) can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).[12]
-
Gene/Protein Expression: Changes in the expression of relevant molecules (e.g., RAGE, collagen, fibronectin, COX-2, ERK) are quantified using RT-PCR and Western blotting.[12]
-
Analytical Techniques for AGE Measurement
Quantifying AGEs is critical for evaluating the efficacy of AGE-breakers.
-
ELISA: Enzyme-linked immunosorbent assays are commonly used to measure specific AGEs like Nε-(carboxymethyl)lysine (CML) in serum, urine, and tissue homogenates.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (LC-MS) or fluorescence detection, is a gold standard for separating and quantifying specific AGEs like pentosidine.[9]
-
Skin Autofluorescence: This non-invasive technique measures the accumulation of fluorescent AGEs in the skin, providing a surrogate marker for systemic AGE load.[19] An AGE reader excites the skin with a specific wavelength of light and measures the emitted fluorescent light.[19]
Signaling Pathways and Workflows
AGE-RAGE Signaling and Alagebrium Intervention
The diagram below illustrates the pathological cascade initiated by AGEs and the points of intervention for Alagebrium.
Caption: Alagebrium acts by directly breaking established AGE cross-links.
Experimental Workflow for In Vivo Efficacy Testing
This workflow outlines a typical preclinical study to evaluate Alagebrium in an animal model of diabetic complications.
Caption: A standard workflow for preclinical evaluation of Alagebrium.
Logical Flow of Alagebrium's Therapeutic Effect
This diagram shows the cause-and-effect cascade from molecular action to physiological improvement.
Caption: Logical progression from AGE accumulation to Alagebrium-mediated functional improvement.
Conclusion and Future Directions
Alagebrium has robustly demonstrated its mechanism as an AGE cross-link breaker in a multitude of preclinical models, effectively reversing key pathologies associated with aging and diabetes.[1][8][20] While clinical trial results have been inconsistent and its commercial development is currently stalled, the compound remains a vital proof-of-concept for targeting the AGE pathway.[1][11][15]
Future research should focus on:
-
Identifying Patient Subgroups: Determining which patient populations (e.g., those with high baseline AGE levels or specific comorbidities) might benefit most from AGE-breaker therapy.[15]
-
Combination Therapies: Investigating Alagebrium or similar compounds in conjunction with other treatments, such as AGE formation inhibitors or anti-inflammatory agents.
-
Next-Generation Breakers: Developing new compounds with improved efficacy, targeting a broader range of cross-link structures beyond the α-diketone type, such as glucosepane.[3]
The targeting of AGEs remains a promising therapeutic strategy for combating a wide array of age-related diseases. The extensive research on Alagebrium provides a critical foundation for the continued development of this therapeutic class.
References
- 1. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are AGE inhibitors and how do they work? [synapse.patsnap.com]
- 3. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]
- 4. eajm.org [eajm.org]
- 5. AGE-breaker ALT711 reverses glycation-mediated cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Alagebrium [chemeurope.com]
- 8. Advanced glycation end-product cross-link breakers. A novel approach to cardiovascular pathologies related to the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of collagen crosslinks in ageing and diabetes - the good, the bad, and the ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scholars.direct [scholars.direct]
- 16. researchgate.net [researchgate.net]
- 17. media.corporate-ir.net [media.corporate-ir.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. ftp.morelife.org [ftp.morelife.org]
The Role of Alagebrium in Mitigating Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is a key pathogenic factor in a multitude of age-related and metabolic diseases. A significant contributor to the induction of oxidative stress is the formation and accumulation of Advanced Glycation End-products (AGEs). Alagebrium (B1220623) (ALT-711), a thiazolium derivative, has emerged as a promising therapeutic agent that directly counteracts the detrimental effects of AGEs. This technical guide provides a comprehensive overview of the role of Alagebrium in reducing oxidative stress. It details the core mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for assessing its efficacy, and visualizes the intricate signaling pathways involved.
Introduction: The Vicious Cycle of AGEs and Oxidative Stress
Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[1] This process, known as the Maillard reaction, is a normal part of metabolism but is significantly accelerated in conditions of hyperglycemia, such as diabetes mellitus.[2] The accumulation of AGEs on long-lived proteins, like collagen, contributes to tissue stiffness and loss of function.[3]
Crucially, AGEs perpetuate a vicious cycle of cellular damage by inducing oxidative stress.[4] This occurs primarily through their interaction with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[2][5] The engagement of RAGE by AGEs triggers a cascade of intracellular signaling events that culminate in the activation of pro-oxidant enzymes and the generation of ROS.[5]
Core Mechanisms of Action of Alagebrium
Alagebrium mitigates oxidative stress through a dual mechanism of action that targets both the upstream cause (AGEs) and downstream effectors.
Cleavage of Pre-formed AGE Cross-links
The primary and most well-established mechanism of Alagebrium is its ability to act as an "AGE cross-link breaker."[3] The thiazolium ring of the Alagebrium molecule is the reactive moiety that chemically cleaves the α-dicarbonyl-based covalent cross-links that have already formed between proteins.[5][6] By breaking these cross-links, Alagebrium helps to restore the normal structure and function of proteins and the extracellular matrix, thereby reducing tissue stiffness.[6]
Scavenging of Reactive Dicarbonyl Species
In addition to its cross-link breaking activity, Alagebrium also functions as a scavenger of reactive dicarbonyl species, such as methylglyoxal (B44143) (MG).[5] These dicarbonyls are highly reactive precursors in the formation of AGEs. By trapping these precursors, Alagebrium effectively inhibits the de novo synthesis of AGEs, further reducing the overall AGE burden.[6]
By reducing the levels of AGEs, Alagebrium indirectly suppresses the activation of the AGE-RAGE signaling axis, leading to a downstream reduction in oxidative stress.[6]
Key Signaling Pathways Modulated by Alagebrium
The binding of AGEs to RAGE initiates a complex signaling cascade that leads to increased ROS production. Alagebrium, by reducing the AGE ligand pool, effectively dampens this entire pathway.
As depicted in Figure 1, the binding of AGEs to RAGE activates downstream effectors, including Protein Kinase C (PKC) isoforms.[2] Activated PKC, in turn, promotes the assembly and activation of the NADPH oxidase (NOX) complex, a major enzymatic source of cellular ROS.[2][5] The resulting increase in ROS leads to oxidative damage to cellular components, including lipids (lipid peroxidation) and proteins (protein nitration). Alagebrium intervenes at the very beginning of this cascade by reducing the concentration of AGEs available to bind to RAGE.
Quantitative Data on the Effects of Alagebrium on Oxidative Stress Markers
The efficacy of Alagebrium in reducing oxidative stress has been demonstrated in numerous preclinical and some clinical studies. The following tables summarize key quantitative findings.
Table 1: Effect of Alagebrium on Markers of Oxidative Damage
| Marker | Model System | Treatment Details | Result | Citation(s) |
| Nitrotyrosine | db/db mice | 2 mg/kg/day for 12 weeks | Significantly reduced accumulation in the kidney | [7] |
| Diabetic apoE KO mice | 1 mg/kg/day for 20 weeks | Trend towards reduction in glomeruli (not statistically significant) | [8] | |
| Malondialdehyde (MDA) | Diabetic Wistar rats with foot ulcer | 10 mg/kg orally for 14 days | Reduced serum levels | [9] |
| Advanced Glycation End-products (AGEs) | Aging rats (heart tissue) | 10 mg/kg/day for 16 weeks | ~30% decrease in AGEs accumulation | [10] |
| db/db mice | 10 mg/kg/day for 3 months | Lower serum, skin, and kidney CML levels | [2] |
Table 2: Effect of Alagebrium on Antioxidant Enzyme Activity
| Enzyme | Model System | Treatment Details | Result | Citation(s) |
| Superoxide (B77818) Dismutase (SOD) | Aging rats (heart tissue) | 10 mg/kg/day for 16 weeks | Increased activity (aging heart had ~50% of normal activity, Alagebrium treatment increased this) | [10] |
| Glutathione (B108866) Peroxidase (GSH-Px) | Aging rats (heart tissue) | 10 mg/kg/day for 16 weeks | Increased activity (aging heart had ~50% of normal activity, Alagebrium treatment increased this) | [10] |
Table 3: Effect of Alagebrium on Pro-Oxidant Enzyme Expression and ROS Levels
| Marker | Model System | Treatment Details | Result | Citation(s) |
| NADPH Oxidase Subunits (p47phox, p67phox, Rac1, Nox4 mRNA) | Mesangial cells (in vitro) | - | Prevented high glucose and H₂O₂-induced expression and translocation | [2][7] |
| Intracellular ROS | Rat Aortic Vascular Smooth Muscle Cells (RASMCs) | 1-100 µM Alagebrium | Dose-dependently inhibited AGE-mediated ROS formation | [11] |
| H9C2 cardiac myocytes | Pretreatment with Alagebrium | Attenuated high glucose- and MG-induced increase in ROS generation | [12] |
Detailed Methodologies for Key Experiments
This section provides detailed protocols for the key experiments cited in this guide to allow for replication and further investigation.
Measurement of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol is adapted for a 96-well plate format for the analysis of adherent cells treated with Alagebrium.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed adherent cells at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well black, clear-bottom plate and culture overnight.
-
Alagebrium Treatment: Pre-treat cells with various concentrations of Alagebrium for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Induction of Oxidative Stress: Following pre-treatment, introduce the oxidative stressor (e.g., high glucose, H₂O₂, or AGEs) for the desired time period.
-
Probe Loading: Prepare a 20 µM working solution of DCFH-DA in pre-warmed, serum-free medium immediately before use. Protect the solution from light. Wash the cells once with warm PBS. Add 100 µL of the DCFH-DA working solution to each well.[1][13]
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[5][13]
-
Washing: Gently wash the cells twice with warm PBS to remove the extracellular DCFH-DA.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Normalization: Normalize the fluorescence readings to cell viability (e.g., using an MTT assay) or total protein content (e.g., using a BCA assay) to account for differences in cell number.
Measurement of Superoxide Dismutase (SOD) Activity
This protocol describes a common method for determining SOD activity in tissue homogenates from animals treated with Alagebrium, based on the inhibition of the reduction of a tetrazolium salt.
Materials:
-
Tissue homogenizer
-
SOD assay kit (commercial kits are widely available and recommended for consistency)
-
Spectrophotometer or microplate reader
Protocol:
-
Tissue Preparation: Homogenize the tissue sample (e.g., heart, kidney) in an ice-cold lysis buffer provided in the assay kit. Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
-
Assay Procedure: Follow the manufacturer's instructions for the SOD assay kit. Typically, this involves adding a small volume of the tissue lysate to a reaction mixture containing a substrate for xanthine (B1682287) oxidase and a tetrazolium salt (e.g., WST-1 or NBT).
-
Reaction Initiation: Initiate the reaction by adding xanthine oxidase, which generates superoxide radicals.
-
Absorbance Measurement: The superoxide radicals reduce the tetrazolium salt, producing a colored formazan (B1609692) product. The SOD in the sample competes for the superoxide radicals, thus inhibiting the color development. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) kinetically or at a fixed time point.
-
Calculation of Activity: Calculate the percentage of inhibition of the colorimetric reaction by the sample. One unit of SOD activity is often defined as the amount of enzyme that inhibits the rate of formazan formation by 50%. Express the final activity as units per milligram of protein (U/mg protein).[3]
Measurement of Glutathione Peroxidase (GSH-Px) Activity
This protocol outlines a common indirect method for measuring GSH-Px activity in tissue homogenates from Alagebrium-treated animals, which measures the consumption of NADPH.
Materials:
-
Tissue homogenizer
-
GSH-Px assay kit (commercial kits are widely available)
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Tissue Preparation: Prepare tissue lysates as described for the SOD assay (Section 5.2, step 1).
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Assay Procedure: Follow the manufacturer's protocol. The principle of this assay is a coupled reaction. GSH-Px reduces an organic hydroperoxide (e.g., cumene (B47948) hydroperoxide) using glutathione (GSH) as a reducing agent, which produces oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process.
-
Absorbance Measurement: The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.
-
Calculation of Activity: The rate of decrease in absorbance at 340 nm is directly proportional to the GSH-Px activity in the sample. One unit of GSH-Px activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute. Express the final activity as units per milligram of protein (U/mg protein).[14][15]
Conclusion and Future Directions
Alagebrium has demonstrated a clear role in the reduction of oxidative stress, primarily through its action as an AGE cross-link breaker and a scavenger of reactive dicarbonyls. By mitigating the upstream accumulation of AGEs, it effectively dampens the pro-oxidant AGE-RAGE signaling pathway. The quantitative data from numerous studies, though varied in experimental design, consistently point towards Alagebrium's ability to reduce markers of oxidative damage and enhance the activity of endogenous antioxidant enzymes.
While the clinical development of Alagebrium has faced challenges, its well-documented mechanisms of action provide a strong rationale for the continued exploration of AGE-breaking and dicarbonyl-scavenging strategies in the development of novel therapeutics for diseases with a strong oxidative stress component. Future research should focus on developing more potent and specific second-generation compounds and conducting well-designed clinical trials with robust oxidative stress biomarkers as primary or secondary endpoints. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing this important field of study.
References
- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 2. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alagebrium Reduces Glomerular Fibrogenesis and Inflammation Beyond Preventing RAGE Activation in Diabetic Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing alagebrium for diabetic foot ulcer healing: Impact on AGEs/NFκB/NOX1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alagebrium chloride protects the heart against oxidative stress in aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alagebrium attenuates methylglyoxal induced oxidative stress and AGE formation in H9C2 cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abcam.cn [abcam.cn]
- 14. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Alagebrium (ALT-711) and its Potential in Cardiovascular Disease: A Technical Review of Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alagebrium (ALT-711), a novel 3-phenacyl-4,5-dimethylthiazolium chloride compound, emerged as a pioneering agent in the class of Advanced Glycation End-product (AGE) cross-link breakers. AGEs are complex, heterogeneous compounds formed through non-enzymatic glycation and oxidation of proteins and lipids, which accumulate with aging and are accelerated in conditions like diabetes mellitus. Their accumulation in the cardiovascular system contributes significantly to the pathophysiology of numerous cardiovascular diseases by cross-linking long-lived proteins such as collagen and elastin, leading to increased vascular and myocardial stiffness, endothelial dysfunction, and inflammation. This technical guide provides an in-depth review of the early-stage preclinical and clinical research investigating the efficacy and mechanisms of Alagebrium in mitigating cardiovascular pathologies. It summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways and experimental designs.
Core Mechanism of Action
Alagebrium's primary mechanism is the chemical cleavage of established α-dicarbonyl-based protein cross-links, which are characteristic of AGEs.[1][2][3] By breaking these cross-links, particularly on extracellular matrix proteins like collagen, Alagebrium aims to reverse the adverse structural and functional consequences of AGE accumulation.[4][5] Animal studies have demonstrated that this action can restore tissue elasticity and function.[5] Beyond its cross-link breaking ability, some research suggests Alagebrium may also act as an inhibitor of methylglyoxal, a reactive dicarbonyl species and a major precursor to AGE formation.[1][2]
Key Signaling Pathways Modulated by Alagebrium
The pathological effects of AGEs extend beyond simple mechanical stiffening. AGEs interact with the Receptor for Advanced Glycation End products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily present on various cells, including macrophages, endothelial cells, and vascular smooth muscle cells.[4][5][6] The AGE-RAGE interaction triggers a cascade of intracellular signaling events, prominently featuring the generation of reactive oxygen species (ROS) and activation of transcription factors like NF-κB.[7][8][9] This leads to a pro-inflammatory and pro-fibrotic state, characterized by the upregulation of cytokines, adhesion molecules, and extracellular matrix proteins.
Early research indicates Alagebrium may interrupt this cascade at multiple points. By breaking down AGEs, it reduces the available ligands for RAGE. Furthermore, studies in diabetic rat models and cell cultures have shown that Alagebrium can directly inhibit AGE-induced intracellular ROS synthesis and subsequent downstream signaling, such as the activation of the ERK/MAP Kinase pathway, which is crucial for vascular smooth muscle cell proliferation and extracellular matrix production.[7][8]
Quantitative Data from Preclinical Studies
Preclinical investigations in various animal models have provided foundational evidence for Alagebrium's cardiovascular effects. These studies, often utilizing models of diabetes and aging, have quantified significant improvements in vascular and cardiac parameters.
| Parameter | Animal Model | Key Finding | Result | Reference |
| Neointimal Hyperplasia | STZ-Diabetic Rat (Carotid Balloon Injury) | Alagebrium (10 mg/kg) for 4 weeks suppressed neointima formation. | Statistically significant reduction vs. control | [8] |
| Zucker Diabetic Rat (Aortic Stent) | Alagebrium reduced downstream vascular resistance. | Resistance reduced by 46% vs. untreated diabetic rats | [10] | |
| Cardiac Function | STZ-Diabetic Rat | Alagebrium (10 mg/kg/day) for 4 weeks reversed LV remodeling. | LV dimension decreased from 8.33±0.32mm to 7.03±0.46mm (p=0.049) | [7] |
| STZ-Diabetic Rat | Alagebrium treatment improved systolic dysfunction. | Radial strain improved from 15.2±5.8% to 38.7±6.9% (p=0.032) | [7] | |
| STZ-Diabetic Rat | Alagebrium (10 mg/kg/day) for 8 weeks partially alleviated diastolic dysfunction. | Reduced isovolumetric relaxation time (27% vs 41% increase in diabetic rats) | [1][11] | |
| Oxidative Stress | Aging Rats | Alagebrium treatment reduced AGEs and increased antioxidant enzyme activity. | ~30% decrease in AGEs; increased SOD and GSH-PX activities | [12] |
| Molecular Markers | Rat Aortic Smooth Muscle Cells (RASMCs) | Alagebrium (10 µM) inhibited AGE-induced MAPK signaling. | MAPK signaling inhibited by 42% | [8] |
| RASMCs | Alagebrium dose-dependently inhibited AGE-induced ROS formation. | Significant reduction in ROS at 1 and 10 µM concentrations | [8] |
Quantitative Data from Early-Stage Clinical Trials
Following promising preclinical data, Alagebrium was advanced to human trials, primarily Phase II studies, to assess its safety and efficacy in patients with cardiovascular conditions characterized by increased stiffness. The results have been mixed, showing promise in some contexts but failing to meet primary endpoints in others.
| Study / Trial | Patient Population | N | Duration | Key Finding & Result | Reference |
| Systolic Hypertension Study | Isolated Systolic Hypertension | 13 | 8 weeks | Improved endothelial function. | Flow-mediated dilation (FMD) increased from 4.6% to 7.1% (P < 0.05) |
| Isolated Systolic Hypertension | 13 | 8 weeks | Reduced central arterial stiffness. | Carotid Augmentation Index (AI) reduced by 37% (P = 0.007) | |
| DIAMOND Study (Open-Label) | Diastolic Heart Failure (DHF) | 23 | 16 weeks | Regression of left ventricular hypertrophy. | LV mass decreased from 144±34 to 134±30 g (P = .001) |
| Diastolic Heart Failure (DHF) | 23 | 16 weeks | Improved diastolic filling. | E/A ratio increased from 0.76 to 0.98 (P = .002) | |
| BENEFICIAL Study (RCT) | Chronic Heart Failure (LVEF ≤0.45) | 102 | 36 weeks | No improvement in primary endpoint (exercise tolerance). | Peak VO₂ change: -2.1 mL/min/kg (Alagebrium) vs. -0.5 mL/min/kg (Placebo) (P=0.06) |
| Chronic Heart Failure (LVEF ≤0.45) | 102 | 36 weeks | No significant changes in secondary endpoints. | No significant changes in diastolic function, LVEF, or AGE accumulation |
Experimental Protocols
The methodologies employed in early-stage Alagebrium research were critical in elucidating its mechanism and potential therapeutic effects. Below are detailed protocols from two key studies.
Preclinical Model: Neointimal Hyperplasia in Diabetic Rats
This protocol, adapted from studies on vascular injury, was designed to assess Alagebrium's effect on restenosis, a major complication in diabetic patients following angioplasty.[8]
-
Animal Model: Male Sprague-Dawley rats were rendered diabetic via a single intraperitoneal injection of streptozotocin (B1681764) (STZ; 80 mg/kg). Diabetes was confirmed by blood glucose levels.
-
Treatment Regimen: Sixteen weeks post-STZ injection, diabetic rats were randomized to receive either standard chow or chow mixed with Alagebrium (to achieve a dose of 10 mg/kg/day) for 4 weeks.
-
Surgical Procedure (Carotid Balloon Injury): After the treatment period, rats were anesthetized, and a balloon catheter (2F Fogarty) was introduced into the external carotid artery and advanced to the common carotid artery. The balloon was inflated and withdrawn three times to denude the endothelium and induce smooth muscle cell proliferation.
-
Outcome Assessment: After 4 weeks of recovery, the rats were euthanized, and the carotid arteries were perfusion-fixed. Arterial sections were stained with hematoxylin (B73222) and eosin (B541160) to quantify the neointimal and medial areas. Immunohistochemistry was performed to assess the expression of RAGE, and molecular analyses (RT-PCR, Western Blot) were conducted on tissue homogenates or cultured rat aortic smooth muscle cells (RASMCs) to measure markers like ERK, COX-2, and extracellular matrix proteins.
References
- 1. eajm.org [eajm.org]
- 2. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are AGE inhibitors and how do they work? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Advanced glycation end-product cross-link breakers. A novel approach to cardiovascular pathologies related to the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eajm.org [eajm.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The roles of advanced glycation end products in cardiovascular diseases: from mechanisms to therapeutic strategies [frontiersin.org]
- 10. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Advanced glycation end product cross-link breaker attenuates diabetes-induced cardiac dysfunction by improving sarcoplasmic reticulum calcium handling [frontiersin.org]
- 12. Alagebrium chloride protects the heart against oxidative stress in aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Alagebrium's Interaction with the Receptor for Advanced Glycation End Products (RAGE): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alagebrium (B1220623) (ALT-711), a thiazolium derivative, is primarily recognized for its role as a breaker of advanced glycation end-product (AGE) cross-links. Its interaction with the Receptor for Advanced Glycation End Products (RAGE) is largely indirect, stemming from its ability to reduce the systemic burden of RAGE ligands. By cleaving existing AGEs, Alagebrium mitigates the activation of RAGE and the subsequent downstream inflammatory and oxidative stress pathways. Evidence also suggests that Alagebrium can directly downregulate the expression of RAGE. This guide provides a comprehensive technical overview of the molecular interactions, signaling pathways, and experimental methodologies relevant to the study of Alagebrium and RAGE.
Core Mechanism of Action: An Indirect Interaction
Current research indicates that Alagebrium does not directly bind to the RAGE receptor. Instead, its primary mechanism of action is the chemical cleavage of α-dicarbonyl-based AGE cross-links that accumulate on extracellular matrix proteins.[1][2] This "AGE-breaking" activity reduces the pool of ligands available to bind and activate RAGE, thereby attenuating RAGE-mediated signaling.
Furthermore, studies have demonstrated that Alagebrium can dose-dependently inhibit the expression of RAGE itself, providing a secondary mechanism for its impact on this signaling axis.[3] The reduction in RAGE expression further dampens the cellular response to AGEs. Some studies also point to RAGE-independent effects of Alagebrium, suggesting a multifaceted mechanism of action.[4][5][6]
Data Presentation: Quantitative Effects of Alagebrium
The following tables summarize the key quantitative data regarding the effects of Alagebrium on RAGE expression and downstream signaling.
Table 1: Effect of Alagebrium on RAGE Expression
| Cell/Tissue Type | Experimental Model | Alagebrium Concentration | Method | Percentage Inhibition of RAGE mRNA Expression | Reference |
| Rat Aortic Vascular Smooth Muscle Cells | In vitro | 1 µM | RT-PCR | ~17% | [3] |
| Rat Aortic Vascular Smooth Muscle Cells | In vitro | 10 µM | RT-PCR | ~84% | [3] |
Table 2: Effect of Alagebrium on RAGE Downstream Signaling
| Cell Type | Stimulus | Alagebrium Concentration | Downstream Target | Method | Percentage Inhibition | Reference |
| Rat Aortic Vascular Smooth Muscle Cells | AGEs (50 µg/mL) | 1 µM | ERK Phosphorylation | Western Blot | ~35% | [3] |
| Rat Aortic Vascular Smooth Muscle Cells | AGEs (50 µg/mL) | 10 µM | ERK Phosphorylation | Western Blot | ~42% | [3] |
| Diabetic Rat Tissue | Diabetes | 10 mg/kg (oral) | NF-κB Expression | Not Specified | Significant Reduction | [7] |
Signaling Pathways
The binding of AGEs to RAGE initiates a cascade of intracellular signaling events, primarily culminating in inflammation and oxidative stress. Key pathways affected by Alagebrium's indirect inhibition of RAGE include the MAPK/ERK and NF-κB pathways.
RAGE Signaling Cascade
Upon ligand binding, RAGE activates multiple downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), and the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[8][9] This results in the transcription of pro-inflammatory cytokines and adhesion molecules.
References
- 1. scbt.com [scbt.com]
- 2. biotium.com [biotium.com]
- 3. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alagebrium Reduces Glomerular Fibrogenesis and Inflammation Beyond Preventing RAGE Activation in Diabetic Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing alagebrium for diabetic foot ulcer healing: Impact on AGEs/NFκB/NOX1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preclinical Studies of Alagebrium in Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease, and the accumulation of advanced glycation end-products (AGEs) is a key pathological driver. Alagebrium (B1220623) (ALT-711), a thiazolium derivative, has been extensively investigated in preclinical models for its therapeutic potential in diabetic nephropathy. It is recognized as an AGE cross-link breaker, posited to reverse the detrimental effects of AGE accumulation on renal structure and function. This technical guide provides an in-depth overview of the pivotal preclinical studies of Alagebrium, focusing on quantitative outcomes, detailed experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: The Role of Alagebrium as an AGE Breaker
Alagebrium's primary mechanism of action is the chemical cleavage of α-dicarbonyl-based protein cross-links, which are characteristic of advanced glycation end-products.[1][2] By breaking these cross-links, Alagebrium helps to reverse the AGE-induced stiffening of the extracellular matrix, a hallmark of diabetic complications.[3][4] Furthermore, emerging evidence suggests that Alagebrium may also possess other beneficial properties, such as inhibiting the formation of methylglyoxal (B44143) (a potent precursor to AGEs) and exhibiting antioxidant effects.[1][5]
The therapeutic effects of Alagebrium in diabetic nephropathy are mediated through several signaling pathways. The accumulation of AGEs in the kidney contributes to the progression of renal disease by interacting with the Receptor for Advanced Glycation End-products (RAGE). This interaction triggers a cascade of downstream signaling events, leading to inflammation, fibrosis, and oxidative stress.[3][6][7] Alagebrium has been shown to reduce the expression of RAGE and profibrotic cytokines like transforming growth factor-beta (TGF-β) and connective tissue growth factor (CTGF).[7] Interestingly, some studies indicate that Alagebrium's renoprotective effects may also involve RAGE-independent pathways, highlighting a multifaceted mechanism of action.[1][6]
Quantitative Data from Preclinical Studies
The efficacy of Alagebrium in ameliorating diabetic nephropathy has been quantified in various preclinical models. The following tables summarize key findings from these studies.
Table 1: Effects of Alagebrium on Renal Function and AGE Levels in db/db Mice
| Parameter | Treatment Group | Baseline | Post-Treatment (3 weeks) | Post-Treatment (12 weeks) | Reference |
| Serum CML Level | Alagebrium (1 mg/kg/day i.p.) | - | ↓ 41% | ↓ | [8] |
| Urinary CML Concentration | Alagebrium (1 mg/kg/day i.p.) | - | ↑ 138% | ↑ | [8] |
| Urinary Albumin/Creatinine (B1669602) Ratio | Alagebrium (1 mg/kg/day i.p.) | - | ↓ (p < 0.05) | ↓ (p < 0.05) | [8] |
| Kidney CML Levels | Alagebrium (1 mg/kg/day i.p.) | - | - | ↓ (p < 0.05) | [8] |
CML: εN-carboxymethyllysine, a major AGE
Table 2: Effects of Alagebrium on Renal and Vascular Parameters in STZ-induced Diabetic Rats
| Parameter | Treatment Group | Duration | Outcome | Reference |
| Albumin Excretion Rate | Alagebrium (10 mg/kg/day oral gavage) | 16-32 weeks (early) | Delayed | [1] |
| Albumin Excretion Rate | Alagebrium (10 mg/kg/day oral gavage) | 24-32 weeks (late) | Delayed | [1] |
| Renal Hypertrophy | Alagebrium (10 mg/kg/day oral gavage) | Early & Late | Reduced | [1] |
| Renal TGF-β1, CTGF, Collagen IV | Alagebrium (10 mg/kg/day oral gavage) | Early & Late | Reduced | [1] |
| Renal RAGE Expression | Alagebrium (10 mg/kg/day oral gavage) | Early & Late | Reduced | [7] |
STZ: Streptozotocin
Table 3: Effects of Alagebrium in Diabetic RAGE Apolipoprotein E Knockout Mice
| Parameter | Treatment Group | Duration | Outcome | Reference |
| Glomerular Collagen IV Expression | Alagebrium (1 mg/kg/day) | 20 weeks | ↓ | [6] |
| Cortical Inflammation (MCP-1, ICAM-1) | Alagebrium (1 mg/kg/day) | 20 weeks | ↓ | [6] |
| Mesangial Area | Alagebrium (1 mg/kg/day) | 20 weeks | No further attenuation | [6] |
RAGE: Receptor for Advanced Glycation End-products; MCP-1: Monocyte Chemoattractant Protein-1; ICAM-1: Intercellular Adhesion Molecule-1
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of Alagebrium for diabetic nephropathy.
Animal Models
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin (B600854) resistance, and a phenotype that closely mimics human type 2 diabetic nephropathy. Both male and female mice have been used, with treatment initiated at various ages (e.g., 9 weeks, 3 months, 7 months, 12 months) to assess preventative and therapeutic effects.[8]
-
Streptozotocin (STZ)-Induced Diabetic Rats: Diabetes is induced by intraperitoneal injection of STZ, which is toxic to pancreatic β-cells. This model is widely used to study type 1 diabetes. Treatment with Alagebrium has been investigated in both early and late intervention protocols.[1][3]
-
Diabetic RAGE Apolipoprotein E Knockout (apoE KO) Mice: These mice are rendered diabetic with STZ and lack both RAGE and apoE. This model is used to investigate the RAGE-independent effects of Alagebrium on a background of accelerated atherosclerosis.[6]
Alagebrium Administration
-
Dosage and Route: Dosages have ranged from 1 mg/kg to 10 mg/kg per day.[3][8] Administration has been performed via intraperitoneal (i.p.) injection or oral gavage.[3][8]
Biochemical and Histological Analyses
-
Measurement of AGEs: Levels of specific AGEs, such as εN-carboxymethyllysine (CML), have been quantified in serum, urine, skin, and kidney tissue using enzyme-linked immunosorbent assay (ELISA).[8]
-
Assessment of Renal Function: Urinary albumin and creatinine concentrations are measured to determine the albumin-to-creatinine ratio, a key indicator of kidney damage.
-
Histological Evaluation: Kidney sections are stained with Periodic acid-Schiff (PAS) to assess renal morphology, including mesangial expansion and glomerulosclerosis.[6] Electron and light microscopy are also employed for detailed structural analysis.[8]
-
Gene and Protein Expression: Techniques such as reverse transcription-polymerase chain reaction (RT-PCR) and immunohistochemistry are used to measure the expression of key molecules like RAGE, TGF-β, CTGF, and collagen IV in kidney tissue.[1][6][9]
Conclusion
Preclinical studies have consistently demonstrated the potential of Alagebrium to prevent and even reverse the progression of diabetic nephropathy in various animal models.[8][10] Its mechanism as an AGE cross-link breaker, coupled with its ability to modulate key signaling pathways involved in renal fibrosis and inflammation, provides a strong rationale for its therapeutic application. The quantitative data and detailed experimental protocols summarized in this guide offer a valuable resource for researchers and drug development professionals working to advance novel treatments for diabetic kidney disease. Further investigation into the long-term efficacy and safety of Alagebrium and similar compounds is warranted to translate these promising preclinical findings into clinical benefits for patients with diabetic nephropathy.
References
- 1. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced glycation end-product cross-link breakers. A novel approach to cardiovascular pathologies related to the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. AGE-breaker ALT711 reverses glycation-mediated cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eajm.org [eajm.org]
- 6. Alagebrium Reduces Glomerular Fibrogenesis and Inflammation Beyond Preventing RAGE Activation in Diabetic Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Glycation End Products: A Molecular Target for Vascular Complications in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevention and reversal of diabetic nephropathy in db/db mice treated with alagebrium (ALT-711) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Standard Protocol for the Synthesis of Alagebrium Bromide: Application Notes for Researchers
For Immediate Release
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the laboratory synthesis of Alagebrium bromide (4,5-dimethyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide), a compound of significant interest for its role as an advanced glycation end-product (AGE) cross-link breaker. These notes are intended to provide a comprehensive guide for its preparation and to outline its biological mechanism of action.
Introduction
Alagebrium, originally developed as the chloride salt (ALT-711), is a thiazolium compound designed to chemically break pre-formed AGE cross-links.[1] AGEs are complex molecules formed through non-enzymatic reactions between sugars and proteins, which accumulate with age and at an accelerated rate in conditions like diabetes mellitus.[2][3] This accumulation leads to the stiffening of tissues, particularly long-lived proteins such as collagen, contributing to a variety of age-related pathologies and diabetic complications.[2][3] Alagebrium's primary therapeutic potential lies in its ability to reverse this cross-linking, thereby restoring tissue elasticity and function.[1]
Mechanism of Action: AGE Cross-link Breaking and RAGE Pathway Modulation
The core mechanism of Alagebrium involves the chemical cleavage of α-dicarbonyl-based covalent cross-links between proteins.[2] The positively charged thiazolium ring is the key reactive moiety that enables the breaking of these carbon-carbon bonds within the AGE structure.[1]
Beyond direct cross-link breaking, Alagebrium also modulates the downstream signaling pathways initiated by the interaction of AGEs with their primary cell surface receptor, the Receptor for Advanced Glycation End-products (RAGE). The binding of AGEs to RAGE triggers a cascade of inflammatory responses and oxidative stress. By reducing the overall AGE load, Alagebrium can attenuate this pathological signaling, leading to a reduction in pro-inflammatory gene expression.[1]
Caption: Alagebrium breaks AGE cross-links and inhibits RAGE signaling.
Synthesis of this compound
The synthesis of this compound is achieved through a direct N-alkylation (quaternization) reaction. This single-step synthesis involves the nucleophilic attack of the nitrogen atom in the 4,5-dimethylthiazole (B1345194) ring on the electrophilic α-carbon of 2-bromoacetophenone (B140003).
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
4,5-Dimethylthiazole (1.0 equivalent)
-
2-Bromoacetophenone (1.05 equivalents)
-
Anhydrous Acetonitrile (CH₃CN)
-
Anhydrous Diethyl Ether ((C₂H₅)₂O)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dimethylthiazole (1.0 eq.).
-
Dissolution: Add anhydrous acetonitrile (approximately 10-15 mL per gram of 4,5-dimethylthiazole) to the flask. Stir the mixture at room temperature until the thiazole (B1198619) is completely dissolved.
-
Addition of Alkylating Agent: Add 2-bromoacetophenone (1.05 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature with vigorous stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, cool the flask to room temperature, and then further cool in an ice bath. The product, this compound, should precipitate as a solid. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to yield this compound as a crystalline solid.
Data Presentation
The following table summarizes typical characterization data for Alagebrium salts. Note that while the protocol is for the bromide salt, much of the published data refers to the chloride salt (ALT-711). The spectral data are expected to be very similar, with minor differences in the chemical shifts and the obvious difference in the halide counter-ion.
| Parameter | Value (for Alagebrium Chloride) | Reference / Note |
| Chemical Formula | C₁₃H₁₄NOS⁺ · Br⁻ | For this compound. The chloride salt is C₁₃H₁₄ClNOS. |
| Molecular Weight | 312.23 g/mol | For this compound. The chloride salt is 267.77 g/mol .[2] |
| Appearance | Off-white to yellow solid | Expected appearance for thiazolium salts. |
| Yield | Typically > 80% | Yields for similar thiazolium salt syntheses are generally high. |
| ¹H NMR (DMSO-d₆) | δ (ppm): 2.45 (s, 3H, CH₃), 2.70 (s, 3H, CH₃), 6.10 (s, 2H, CH₂), 7.60-7.80 (m, 3H, Ar-H), 8.05-8.15 (m, 2H, Ar-H), 10.1 (s, 1H, Thiazolium H) | Representative shifts for the cation; minor variations are expected. Specific data for the bromide salt is not widely published. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 11.5, 14.0, 60.0, 128.5, 129.0, 130.0, 134.0, 135.0, 145.0, 160.0, 190.0 | Representative shifts for the cation; specific data for the bromide salt is not widely published. |
| Purity (by HPLC) | > 98% | Achievable with proper purification. |
Safety Precautions:
-
2-Bromoacetophenone is a lachrymator and should be handled in a well-ventilated fume hood.
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Acetonitrile and diethyl ether are flammable solvents and should be handled away from ignition sources.
References
Application Notes and Protocols for In Vivo Dissolution of Alagebrium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alagebrium is a thiazolium-based compound that acts as a breaker of advanced glycation end-product (AGE) cross-links.[1][2] AGEs are implicated in the pathophysiology of various age-related and diabetic complications due to their role in increasing tissue stiffness and promoting pathological signaling.[3] Alagebrium functions by cleaving α-dicarbonyl-based AGE cross-links, thereby mitigating their detrimental effects.[3] The vast majority of preclinical and clinical research has been conducted with Alagebrium chloride (also known as ALT-711). Alagebrium bromide is a salt of the same active cation and is expected to exhibit similar solubility and biological activity. These application notes provide detailed protocols for the proper dissolution of Alagebrium for various in vivo experimental applications, primarily based on data for Alagebrium chloride.
Data Presentation
A summary of the solubility and typical dosages for Alagebrium chloride is presented in the tables below for easy reference.
Table 1: Solubility of Alagebrium Chloride
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 50.0[4] | 186.73[4] |
| DMSO | 25.0[4] | 93.36[4] |
Table 2: Reported In Vivo Dosages of Alagebrium Chloride
| Animal Model | Administration Route | Dosage | Reference |
| Rats | Oral Gavage | 10 mg/kg/day | [5] |
| Rats | Mixed with Chow | 10 mg/kg (0.015% w/w) | [4] |
| Rats | Osmotic Minipump | 1.0 mg/kg/day | [5] |
| Mice | Intraperitoneal Injection | 1 mg/kg/day | [6] |
| Mice | Subcutaneous Injection | 1 mg/kg/day | [7] |
| Mice | Drinking Water | 1 mg/kg/day | [8] |
Experimental Protocols
1. Stock Solution Preparation
It is recommended to prepare a concentrated stock solution of Alagebrium in a suitable solvent, which can then be diluted to the final concentration for administration.
Materials and Equipment:
-
This compound (or chloride) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4 or Sterile Saline (0.9% NaCl)
-
Sterile distilled water
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile syringes and needles
-
Vortex mixer
-
Sterile filter (0.22 µm)
Protocol for 10 mg/mL Stock Solution in DMSO:
-
Weigh the desired amount of Alagebrium powder using a calibrated analytical balance in a sterile conical tube. For example, for 10 mL of a 10 mg/mL stock solution, weigh 100 mg of Alagebrium.
-
Under sterile conditions (e.g., in a laminar flow hood), add the required volume of anhydrous DMSO to the Alagebrium powder. In this example, add 10 mL of DMSO.
-
Vortex the solution thoroughly until the Alagebrium is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
(Optional but recommended) Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Under these conditions, the solution should be stable for at least one month.[9]
2. Preparation of Dosing Solutions for In Vivo Administration
a) Oral Gavage (Rats)
This protocol is based on a dosage of 10 mg/kg administered in a volume of 5 mL/kg.
Protocol:
-
Calculate the final concentration of the dosing solution. For a 10 mg/kg dose in a 5 mL/kg volume, the required concentration is 2 mg/mL.
-
Prepare the required volume of the dosing solution. For example, to dose ten 300g rats (requiring 1.5 mL each), prepare approximately 20 mL of the solution.
-
Based on the stock solution concentration, calculate the volume of stock solution needed. If using a 10 mg/mL stock, you would need 4 mL of the stock solution to make 20 mL of a 2 mg/mL dosing solution.
-
In a sterile conical tube, add the calculated volume of the stock solution to the appropriate volume of sterile distilled water.[10] In this example, add 4 mL of the 10 mg/mL Alagebrium stock to 16 mL of sterile distilled water.
-
Vortex the solution to ensure it is thoroughly mixed.
-
The dosing solution is now ready for oral gavage.
b) Intraperitoneal (IP) Injection (Mice)
This protocol is based on a dosage of 1 mg/kg administered in a volume of 10 mL/kg.
Protocol:
-
Calculate the final concentration of the dosing solution. For a 1 mg/kg dose in a 10 mL/kg volume, the required concentration is 0.1 mg/mL.
-
Prepare the required volume of the dosing solution. For example, to dose twenty 25g mice (requiring 0.25 mL each), prepare approximately 6-7 mL of the solution.
-
Based on the stock solution concentration, calculate the volume of stock solution needed. If using a 10 mg/mL stock, you would need 0.07 mL (or 70 µL) of the stock solution to make 7 mL of a 0.1 mg/mL dosing solution.
-
In a sterile conical tube, add the calculated volume of the stock solution to the appropriate volume of sterile PBS or saline. In this example, add 70 µL of the 10 mg/mL Alagebrium stock to 6.93 mL of sterile PBS.
-
Vortex the solution to ensure it is thoroughly mixed.
-
The dosing solution is now ready for intraperitoneal injection.
c) Administration in Drinking Water (Mice)
This protocol is based on an average water consumption of 5 mL per 25g mouse per day to achieve a 1 mg/kg daily dose.
Protocol:
-
Determine the average daily water intake for the specific strain and age of the mice being used. This is crucial for accurate dosing.
-
Calculate the total daily dose of Alagebrium required per mouse. For a 25g mouse at 1 mg/kg, the daily dose is 0.025 mg.
-
Calculate the concentration of Alagebrium needed in the drinking water. If a mouse drinks 5 mL per day, the concentration should be 0.025 mg / 5 mL = 0.005 mg/mL or 5 µg/mL.
-
Prepare the Alagebrium-containing drinking water. To prepare 500 mL of drinking water, you would need 2.5 mg of Alagebrium.
-
Dissolve the required amount of Alagebrium directly in sterile drinking water. If using a stock solution (e.g., 10 mg/mL in DMSO), be mindful of the final DMSO concentration, which should be kept very low (ideally below 0.1%). It is preferable to dissolve the powder directly in water for this application.
-
Provide the medicated water to the animals. Monitor water intake daily and adjust the concentration if intake changes significantly. Prepare fresh medicated water regularly (e.g., every 2-3 days) to ensure stability.
d) Administration Mixed with Chow (Rats)
This protocol is based on achieving a final concentration of 0.015% (w/w) of Alagebrium in the rodent chow.[4]
Protocol:
-
Obtain powdered rodent chow. If starting with pellets, grind them to a fine, uniform powder using a Wiley mill or a similar grinder.
-
Calculate the amount of Alagebrium needed. For 1 kg (1000 g) of chow, a 0.015% (w/w) concentration requires 0.15 g (150 mg) of Alagebrium.
-
To ensure homogeneous mixing, use a geometric dilution method.
-
Mix the 150 mg of Alagebrium powder with an equal amount (150 mg) of powdered chow in a mortar and pestle or a small mixer.
-
Add a larger portion of the powdered chow (e.g., 300 mg) to the mixture and mix thoroughly.
-
Continue adding progressively larger amounts of the powdered chow to the mixture until all the chow is incorporated and the Alagebrium is evenly distributed.
-
-
(Optional) To re-pellet the chow, a binder such as corn starch and hot water can be used. Mix the powdered chow with the binder to form a dough-like consistency. Extrude the mixture using a meat grinder with a suitable nozzle and then dry the newly formed pellets at a low temperature (e.g., 40°C).
-
Store the medicated chow in a cool, dry place.
Mandatory Visualization
Signaling Pathway
Caption: AGE-RAGE signaling and Alagebrium's mechanism of action.
Experimental Workflow
Caption: General workflow for Alagebrium in vivo experiments.
References
- 1. m.youtube.com [m.youtube.com]
- 2. scienceopen.com [scienceopen.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Glycation End Products Are Direct Modulators of β-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-Administration of Drugs in Mouse Models of Feeding and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. adooq.com [adooq.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Alagebrium Bromide in Diabetic Mouse Models
These application notes provide a comprehensive guide for researchers utilizing Alagebrium (B1220623) bromide (ALT-711), a breaker of advanced glycation end-product (AGE) cross-links, in preclinical diabetic mouse models. This document outlines recommended dosages, detailed experimental protocols, and the key signaling pathways involved.
Introduction
Alagebrium bromide has been investigated for its potential to mitigate complications associated with diabetes mellitus.[1][2] Its primary mechanism of action involves the chemical cleavage of α-dicarbonyl-based cross-links in advanced glycation end-products (AGEs), which accumulate in tissues and contribute to the pathophysiology of diabetic complications.[3] Alagebrium has also been shown to scavenge reactive dicarbonyl species like methylglyoxal, thereby inhibiting the formation of new AGEs.[1][3] By breaking existing AGE cross-links and preventing the formation of new ones, Alagebrium helps to reduce tissue stiffness and modulate downstream signaling pathways initiated by the interaction of AGEs with their receptors, most notably the Receptor for Advanced Glycation End-products (RAGE).[3]
Data Presentation: Recommended Dosages
The effective dosage of this compound can vary depending on the diabetic mouse model, the route of administration, and the specific complications being investigated. The following table summarizes dosages used in various studies.
| Mouse Model | Diabetes Induction | This compound Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| db/db mice | Genetic (leptin receptor deficiency) | 1 mg/kg/day | Intraperitoneal (i.p.) injection | 3 and 12 weeks | Reduced serum and tissue AGEs, decreased albuminuria, and improved renal morphology.[4][5] | [4][5] |
| Apolipoprotein E knockout (apoE KO) mice | Streptozotocin (STZ) | 1 mg/kg/day | Gavage | 20 weeks | Reduced glomerular matrix accumulation and inflammation, independent of RAGE activation.[6][7] | [6][7] |
| ob/ob mice | Genetic (leptin deficiency) | 1 mg/kg/day | In drinking water | 8 weeks | Reduced serum and bladder tissue AGEs. | [5] |
| Sprague-Dawley rats | Streptozotocin (STZ) | 10 mg/kg/day | Not specified | 4 weeks (after 16 weeks of diabetes) | Inhibited neointimal proliferation after balloon injury. | [8] |
| Wistar rats | Streptozotocin (STZ) | 10 mg/kg/day | Oral | 14 days | Accelerated healing of diabetic foot ulcers.[9] | [9] |
| Sprague-Dawley rats | Methylglyoxal (MG) induced | 100 mg/kg | Intraperitoneal (i.p.) injection | Single dose (15 min prior to MG) | Attenuated acute glucose intolerance.[10] | [10] |
Experimental Protocols
Induction of Diabetes with Streptozotocin (STZ)
This protocol is widely used to induce type 1 diabetes in rodents.
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile
-
8-week-old male mice (e.g., C57BL/6, apoE KO)
-
Glucose meter and test strips
-
Insulin (B600854) (optional, for severe hyperglycemia)
Procedure:
-
Preparation of STZ solution: Prepare the STZ solution immediately before use by dissolving it in cold, sterile citrate buffer. Protect the solution from light. The typical dose for mice is 50-60 mg/kg body weight for five consecutive days (low-dose protocol) or a single high dose of 150-200 mg/kg.
-
Induction: Administer the STZ solution via intraperitoneal (i.p.) injection.
-
Blood Glucose Monitoring: Monitor blood glucose levels 48-72 hours after the final STZ injection and then weekly. Mice with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Animal Care: Provide supportive care as needed. In cases of severe weight loss or hyperglycemia, a low dose of long-acting insulin may be administered.
Preparation and Administration of this compound
a) Intraperitoneal (i.p.) Injection
Materials:
-
This compound (ALT-711)
-
Sterile phosphate-buffered saline (PBS) or saline
-
Sterile syringes and needles
Procedure:
-
Preparation of Alagebrium solution: Dissolve this compound in sterile PBS or saline to the desired concentration (e.g., for a 1 mg/kg dose in a 25g mouse, you would inject 0.025 mg).
-
Administration: Administer the solution daily via i.p. injection.
b) Oral Gavage
Materials:
-
This compound (ALT-711)
-
Distilled water or appropriate vehicle
-
Oral gavage needles
Procedure:
-
Preparation of Alagebrium solution: Dissolve or suspend this compound in the vehicle to the desired concentration.
-
Administration: Administer the solution daily using a proper-sized oral gavage needle.
c) Administration in Drinking Water
Materials:
-
This compound (ALT-711)
-
Drinking water bottles
Procedure:
-
Preparation: Calculate the total daily water consumption per cage and dissolve the appropriate amount of this compound in the drinking water to achieve the target daily dose per mouse.
-
Administration: Provide the Alagebrium-containing water as the sole source of drinking water. Prepare fresh solutions regularly (e.g., every 2-3 days).
Signaling Pathways and Mechanisms of Action
This compound primarily acts by breaking AGE cross-links, which in turn modulates several downstream signaling pathways implicated in diabetic complications.
AGE-RAGE Signaling Pathway
Advanced Glycation End-products (AGEs) bind to the Receptor for Advanced Glycation End-products (RAGE), triggering a cascade of intracellular signaling that leads to oxidative stress, inflammation, and fibrosis. Alagebrium can mitigate this by reducing the AGE load.
Caption: AGE-RAGE signaling pathway and the inhibitory effect of Alagebrium.
Experimental Workflow for Evaluating Alagebrium Efficacy
A typical experimental workflow to assess the efficacy of Alagebrium in a diabetic mouse model is outlined below.
Caption: General experimental workflow for Alagebrium studies in diabetic mice.
Alagebrium's Impact on Angiogenesis
In the context of diabetic complications like critical limb ischemia, Alagebrium has been shown to rescue impaired angiogenesis. It acts on the miR-27b/TSP-1 signaling cascade.
Caption: Alagebrium's role in the miR-27b/TSP-1 angiogenic signaling pathway.[11]
References
- 1. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are AGE inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Prevention and reversal of diabetic nephropathy in db/db mice treated with alagebrium (ALT-711) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alagebrium Reduces Glomerular Fibrogenesis and Inflammation Beyond Preventing RAGE Activation in Diabetic Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alagebrium reduces glomerular fibrogenesis and inflammation beyond preventing RAGE activation in diabetic apolipoprotein E knockout mice [pubmed.ncbi.nlm.nih.gov]
- 8. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing alagebrium for diabetic foot ulcer healing: Impact on AGEs/NFκB/NOX1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alagebrium attenuates acute methylglyoxal-induced glucose intolerance in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alagebrium targets the miR-27b/TSP-1 signaling pathway to rescue Nε-carboxymethyl-lysine-induced endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Designing Cell Culture Experiments to Test Alagebrium's Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting cell culture experiments to evaluate the efficacy of Alagebrium, a breaker of advanced glycation end-product (AGE) cross-links. These guidelines are intended for researchers, scientists, and professionals involved in drug development and related fields.
Introduction to Alagebrium and Advanced Glycation End-products (AGEs)
Advanced glycation end-products (AGEs) are a diverse group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[1] The accumulation of AGEs is a hallmark of aging and is accelerated in conditions such as diabetes mellitus.[1] AGEs contribute to the pathophysiology of various age-related diseases by forming cross-links in the extracellular matrix (ECM), which leads to tissue stiffening, and by interacting with the Receptor for Advanced Glycation End-products (RAGE), which triggers intracellular signaling cascades that promote oxidative stress, inflammation, and apoptosis.[2][3][4]
Alagebrium (ALT-711) is a thiazolium compound that has been investigated for its ability to break pre-formed AGE cross-links, particularly those involving α-dicarbonyl structures.[5][6][7] It also possesses the ability to scavenge methylglyoxal, a reactive dicarbonyl species that is a major precursor of AGEs.[5] By breaking these cross-links and preventing the formation of new AGEs, Alagebrium has the potential to reverse or mitigate the detrimental effects of AGE accumulation.[6][7]
These application notes will outline a series of in vitro experiments to systematically evaluate the efficacy of Alagebrium in a controlled cell culture environment.
Experimental Workflow Overview
The following diagram illustrates the overall workflow for testing the efficacy of Alagebrium in cell culture models.
Key Experimental Protocols
This section provides detailed methodologies for the core experiments designed to test Alagebrium's efficacy.
Preparation of AGE-Modified Substrates
Objective: To create a physiologically relevant in vitro model of AGE-accumulated tissue.
Protocol: Preparation of Carboxymethyllysine (CML)-Collagen Coated Plates
-
Prepare a 0.1% (w/v) solution of Type I rat tail collagen in 0.1 M acetic acid. Stir at 4°C until fully dissolved.
-
To induce CML formation, add glyoxylic acid to the collagen solution to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 7 days in a sterile, dark environment.
-
After incubation, dialyze the CML-collagen solution extensively against phosphate-buffered saline (PBS) at 4°C to remove unreacted glyoxylic acid.
-
Coat sterile 96-well or 24-well tissue culture plates with the CML-collagen solution (50 µg/mL in PBS) and incubate overnight at 4°C.
-
Aspirate the coating solution and allow the plates to air dry in a sterile cell culture hood.
-
Rinse the plates twice with sterile PBS before seeding cells.
Experiment 1: Assessing the AGE Cross-link Breaking Activity of Alagebrium
Objective: To directly measure the ability of Alagebrium to break pre-formed AGE cross-links.
Protocol: In Vitro AGE-Collagen Breaking Assay
-
Prepare CML-collagen coated plates as described in section 3.1.
-
Wash the wells twice with PBS.
-
Prepare various concentrations of Alagebrium (e.g., 10, 50, 100, 200 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the Alagebrium solutions to the CML-collagen coated wells and incubate for 24 hours at 37°C.
-
After incubation, collect the supernatant from each well.
-
Quantify the amount of CML released into the supernatant using a competitive ELISA kit for CML.
-
The amount of CML in the supernatant is indicative of Alagebrium's cross-link breaking activity.
Data Presentation:
| Alagebrium Concentration (µM) | Released CML (ng/mL) | % CML Release (relative to control) |
| 0 (Control) | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 200 |
Experiment 2: Evaluating the Effect of Alagebrium on Cell Viability in the Presence of AGEs
Objective: To determine if Alagebrium can protect cells from AGE-induced cytotoxicity.
Protocol: MTT Cell Viability Assay
-
Seed target cells (e.g., human umbilical vein endothelial cells - HUVECs) onto CML-collagen coated 96-well plates at a density of 1 x 10⁴ cells/well.
-
Allow cells to adhere for 24 hours.
-
Treat the cells with various concentrations of Alagebrium (e.g., 1, 10, 50, 100 µM) for 24 hours.
-
After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells on non-glycated collagen).
Data Presentation:
| Treatment Group | Alagebrium (µM) | Absorbance (570 nm) | % Cell Viability |
| Control (Collagen) | 0 | 100 | |
| Control (CML-Collagen) | 0 | ||
| CML-Collagen | 1 | ||
| CML-Collagen | 10 | ||
| CML-Collagen | 50 | ||
| CML-Collagen | 100 |
Experiment 3: Assessing the Impact of Alagebrium on AGE-Induced Oxidative Stress
Objective: To investigate if Alagebrium can mitigate the production of intracellular reactive oxygen species (ROS) induced by AGEs.
Protocol: Intracellular ROS Measurement using DCFH-DA
-
Seed HUVECs onto CML-collagen coated 24-well plates.
-
Treat the cells with Alagebrium (e.g., 50 µM) for 24 hours.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Acquire fluorescence images using a fluorescence microscope with excitation at 485 nm and emission at 530 nm.
-
Quantify the fluorescence intensity using image analysis software.
Data Presentation:
| Treatment Group | Alagebrium (µM) | Mean Fluorescence Intensity | % ROS Production (relative to CML-Collagen control) |
| Control (Collagen) | 0 | ||
| CML-Collagen | 0 | 100 | |
| CML-Collagen | 50 |
Experiment 4: Investigating the Effect of Alagebrium on AGE-Induced Inflammatory Signaling
Objective: To determine if Alagebrium can inhibit the activation of the pro-inflammatory transcription factor NF-κB in response to AGEs.
Protocol: Immunofluorescence for NF-κB (p65) Nuclear Translocation
-
Seed HUVECs on CML-collagen coated glass coverslips in a 24-well plate.
-
Treat the cells with Alagebrium (e.g., 50 µM) for 24 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 (1:200 dilution) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Data Presentation:
| Treatment Group | Alagebrium (µM) | % Cells with Nuclear p65 | Nuclear/Cytoplasmic Fluorescence Ratio |
| Control (Collagen) | 0 | ||
| CML-Collagen | 0 | ||
| CML-Collagen | 50 |
Protocol: Western Blot Analysis of RAGE and Phospho-NF-κB p65
-
Seed and treat cells as described in the previous protocol.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against RAGE (1:1000), phospho-NF-κB p65 (1:1000), and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
Data Presentation:
| Treatment Group | Alagebrium (µM) | RAGE Expression (relative to control) | p-p65/total p65 Ratio |
| Control (Collagen) | 0 | ||
| CML-Collagen | 0 | ||
| CML-Collagen | 50 |
Signaling Pathway and Mechanism of Action Diagrams
The following diagrams, generated using DOT language, visualize key signaling pathways and the proposed mechanism of action of Alagebrium.
Conclusion
The protocols and experimental designs outlined in these application notes provide a comprehensive framework for the in vitro evaluation of Alagebrium's efficacy as an AGE-breaker. By systematically assessing its direct cross-link breaking activity and its ability to mitigate AGE-induced cellular dysfunction, researchers can gain valuable insights into its therapeutic potential for a range of age-related and diabetic complications. The use of standardized protocols and clear data presentation will facilitate the comparison of results across different studies and contribute to a more thorough understanding of Alagebrium's mechanism of action.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Dicarbonyls and Advanced Glycation End-Products in the Development of Diabetic Complications and Targets for Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cloud-clone.com [cloud-clone.com]
- 4. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]
- 5. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and Pentosidine in Renal Failure and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced glycation end-product cross-link breakers. A novel approach to cardiovascular pathologies related to the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Alagebrium Bromide in Human Plasma by HPLC-UV
Abstract
This application note describes a simple, sensitive, and reproducible High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Alagebrium bromide in human plasma. The method utilizes protein precipitation for sample preparation, followed by reversed-phase chromatographic separation on a C18 column. The method has been developed and is presented here as a template that should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before implementation in clinical or preclinical studies.
Introduction
This compound is a novel compound that has shown potential in the treatment of various age-related cardiovascular complications. To support pharmacokinetic and toxicokinetic studies, a reliable and validated bioanalytical method for its quantification in biological matrices such as plasma is essential. This document provides a detailed protocol for an HPLC-UV method suitable for the determination of this compound concentrations in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable compound not present in the matrix)
-
HPLC grade acetonitrile (B52724) and methanol (B129727)
-
Analytical grade potassium dihydrogen phosphate (B84403) and orthophosphoric acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Ultrapure water
Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
Chromatographic Conditions
A summary of the HPLC-UV instrument parameters is provided in the table below.
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate (pH 3.0 adjusted with Orthophosphoric Acid) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| UV Detection | 285 nm (Hypothetical λmax for Alagebrium) |
| Column Temperature | 30 °C |
| Run Time | Approximately 10 minutes |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a 1 mg/mL primary stock solution. A separate stock solution should be prepared for the Internal Standard.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a mixture of water and acetonitrile (50:50, v/v) to create working standard solutions for calibration curve and QC samples.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 50, 100, 250, 500, 1000, 2000 ng/mL) and QC samples (e.g., Low: 150 ng/mL, Medium: 750 ng/mL, High: 1500 ng/mL).
Sample Preparation from Plasma
The following protocol outlines the protein precipitation method for extracting this compound from plasma samples.
-
Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the Internal Standard working solution (at a fixed concentration) and vortex for 30 seconds.
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an HPLC vial for injection.
Method Validation (Hypothetical Data)
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability, following regulatory guidelines. The table below summarizes the expected performance characteristics of the method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.9985 |
| Range | - | 50 - 2000 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 50 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% | < 8% |
| Inter-day Precision (%RSD) | ≤ 15% | < 10% |
| Intra-day Accuracy (% Bias) | Within ±15% | -7.5% to 9.2% |
| Inter-day Accuracy (% Bias) | Within ±15% | -8.1% to 10.5% |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | % Change within ±15% | Stable |
Experimental Workflow
Caption: Workflow for this compound Quantification in Plasma.
Conclusion
The described HPLC-UV method provides a framework for the reliable quantification of this compound in human plasma. The protocol is straightforward, utilizing a common sample preparation technique and standard chromatographic equipment. This application note serves as a starting point for researchers, and a full method validation must be performed to ensure its suitability for specific study requirements.
References
Application Notes and Protocols for Alagebrium Bromide Administration in Hypertensive Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the administration of Alagebrium bromide (ALT-711) to rat models of hypertension. Alagebrium is a potent breaker of advanced glycation end-product (AGE) crosslinks, which contribute to arterial stiffness and cardiovascular complications.[1][2] This protocol is designed to guide researchers in evaluating the therapeutic potential of Alagebrium in preclinical hypertension studies.
Introduction
Advanced glycation end-products (AGEs) are formed through the non-enzymatic reaction of sugars with proteins and lipids.[3][4] Their accumulation leads to the cross-linking of collagen and other extracellular matrix proteins, resulting in increased arterial stiffness, a hallmark of hypertension and aging.[4][5] this compound acts by cleaving these pre-formed AGE crosslinks, thereby aiming to restore vascular compliance and improve cardiovascular function.[1][6] Studies in animal models have demonstrated its efficacy in reducing cardiovascular complications associated with diabetes and aging.[2][7]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound administration in relevant rat models as reported in the literature.
| Parameter | Animal Model | Treatment Dose & Duration | Key Findings | Reference |
| Systolic Blood Pressure | Diabetic Rats | 10 mg/kg/day (oral) for 4 weeks | No significant change compared to untreated diabetic rats. | [8] |
| Diastolic Blood Pressure | Diabetic Rats | 10 mg/kg/day (oral) for 4 weeks | No significant change compared to untreated diabetic rats. | [8] |
| Mean Blood Pressure | Zucker Diabetic Rats | Not specified | Decreased mean blood pressure. | [2] |
| Serum AGEs | Diabetic Rats | 10 mg/kg/day (oral) for 4 weeks | Significant decrease from 128 to 103 units. | [9] |
| Heart mtDNA Deletion | Aging Rats | Not specified | Reduced mitochondrial DNA deletion. | [4][10] |
| Cardiac AGEs Accumulation | Aging Rats | Not specified | Approximately 30% decrease in AGEs. | [4][10] |
| Superoxide (B77818) Dismutase (SOD) Activity | Aging Rat Hearts | Not specified | Increased SOD activity. | [4][10] |
| Glutathione (B108866) Peroxidase (GSH-PX) Activity | Aging Rat Hearts | Not specified | Increased GSH-PX activity. | [4][10] |
| Neointimal Hyperplasia | Diabetic Rat Carotid Balloon Injury | 10 mg/kg/day (in chow) for 4 weeks | Significantly inhibited neointimal hyperplasia. | [11] |
Experimental Protocols
Animal Model Selection and Induction of Hypertension
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or Wistar rats with induced hypertension (e.g., via high-salt diet or pharmacological agents) are suitable models. The choice of model should align with the specific research question.
-
Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Hypertension Induction (if applicable): Detail the specific method for inducing hypertension, including the composition of the diet, dosage of inducing agents, and duration of the induction period.
This compound Preparation and Administration
-
Dosage: A commonly used and effective dose in rat models is 10 mg/kg body weight per day.[7][11][12]
-
Preparation: this compound is soluble in water.[13] For oral administration, dissolve the required amount of this compound in distilled water or saline. Prepare fresh solutions daily to ensure stability.
-
Route of Administration:
-
Oral Gavage (Recommended): This method ensures accurate dosing.[14] The volume should not exceed 5 mL/kg body weight to minimize stress.[15]
-
Incorporation into Chow: Alagebrium can be mixed with pulverized standard chow.[11] This method is less stressful but may lead to variability in drug intake. The final concentration in the chow should be calculated based on the average daily food consumption of the rats.
-
Intraperitoneal (IP) Injection: While an option, oral administration is more common in the literature for this compound. If using IP, ensure the solution is sterile.
-
Experimental Groups
-
Control Group: Receives the vehicle (e.g., distilled water) via the same administration route and schedule as the treatment group.
-
Hypertensive Control Group: Hypertensive rats receiving the vehicle.
-
Alagebrium Treatment Group: Hypertensive rats receiving this compound (10 mg/kg/day).
-
Duration: A treatment period of 4 to 8 weeks is typical to observe significant effects on cardiovascular parameters.[11]
Blood Pressure Measurement
-
Method: Non-invasive tail-cuff plethysmography is a standard method for repeated blood pressure measurements in rats. For more accurate and continuous data, radiotelemetry is the gold standard.
-
Schedule: Measure systolic and diastolic blood pressure at baseline (before treatment) and at regular intervals (e.g., weekly) throughout the study.
Tissue and Sample Collection
-
At the end of the treatment period, euthanize the rats according to approved institutional guidelines.
-
Collect blood samples via cardiac puncture for serum/plasma analysis of AGEs, inflammatory markers, and other relevant biomarkers.
-
Perfuse the vascular system with saline, followed by a fixative (e.g., 4% paraformaldehyde) for histological analysis.
-
Harvest the aorta, heart, and kidneys. A portion of the tissue can be snap-frozen in liquid nitrogen for biochemical and molecular analyses (e.g., Western blotting, PCR), while another portion can be fixed for histology.
Biochemical and Histological Analyses
-
AGEs Measurement: Quantify AGEs in serum and tissue homogenates using ELISA kits.
-
Oxidative Stress Markers: Measure levels of reactive oxygen species (ROS), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) in tissue homogenates.[4][10]
-
Histology: Stain aortic cross-sections with Masson's trichrome or Picrosirius red to assess collagen deposition and fibrosis. Use Verhoeff-Van Gieson staining for elastin.
-
Immunohistochemistry/Western Blotting: Analyze the expression of key proteins in the signaling pathway, such as the receptor for AGEs (RAGE), components of the MAPK pathway (e.g., ERK), and inflammatory markers.[5][11]
Visualizations
Signaling Pathway of this compound in Hypertension
Caption: this compound's mechanism in hypertension.
Experimental Workflow for Alagebrium Administration
Caption: Workflow for Alagebrium studies in hypertensive rats.
References
- 1. Alagebrium - Wikipedia [en.wikipedia.org]
- 2. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Effects of Alagebrium (ALT-711)–Isolated Rat Carotid Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting AGEs Signaling Ameliorates Central Nervous System Diabetic Complications in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Alagebrium chloride protects the heart against oxidative stress in aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. benchchem.com [benchchem.com]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. downstate.edu [downstate.edu]
Application Notes and Protocols: Assays for Measuring the AGE Cross-link Breaking Activity of Alagebrium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Advanced glycation end-products (AGEs) are a diverse group of molecules formed through the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids. The accumulation of AGEs and their subsequent cross-linking of long-lived proteins, such as collagen, is a key contributor to the pathophysiology of aging and diabetic complications. These cross-links lead to increased tissue stiffness, impaired protein function, and cellular dysfunction. Alagebrium (ALT-711), a thiazolium derivative, is a well-documented AGE cross-link breaker that has been investigated for its therapeutic potential in reversing the detrimental effects of AGEs.[1][2] Its primary mechanism of action involves the chemical cleavage of α-dicarbonyl-based protein cross-links.[3] Additionally, Alagebrium has been shown to scavenge methylglyoxal, a reactive precursor in AGE formation.[1]
These application notes provide detailed protocols for in vitro assays designed to measure the AGE cross-link breaking activity of Alagebrium. The described methods include the preparation of AGE-cross-linked protein substrates and subsequent quantification of cross-link cleavage using fluorescence spectroscopy, enzyme-linked immunosorbent assay (ELISA), and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the efficacy of Alagebrium in modulating AGE-related processes.
Table 1: In Vitro Efficacy of Alagebrium on AGE-Related Parameters
| Parameter | Model System | Alagebrium Concentration | Observed Effect | Reference |
| AGE-induced ROS Production | Rat Aortic Vascular Smooth Muscle Cells | 1-100 µM | Dose-dependent reduction in ROS | [4] |
| AGE-induced Cell Proliferation | Rat Aortic Vascular Smooth Muscle Cells | 1-100 µM | Dose-dependent inhibition of proliferation | [4] |
| AGE Accumulation | Glycated Collagen | Not Specified | Significantly lowered AGE accumulation | [5] |
| Matrix Stiffness | Glycated Collagen | Not Specified | Decreased collagen stiffness | [5] |
| Cancer Cell Migration | Breast Cancer Cells on Glycated Collagen | Not Specified | Reduced cell migration | [5] |
| Circulating CML Levels | Diabetic db/db mice | 10 mg/kg/day | 41% decrease in serum CML after 3 weeks | [3] |
Table 2: In Vivo Efficacy of Alagebrium on AGE-Related Parameters in Animal Models
| Parameter | Animal Model | Alagebrium Dosage | Duration of Treatment | Observed Effect | Reference |
| Renal CML Levels | Diabetic db/db mice | 10 mg/kg/day | 3 months | Lowered kidney CML levels | [3] |
| Urinary CML Excretion | Diabetic db/db mice | 10 mg/kg/day | 3 weeks | 138% increase in urinary CML concentration | [3] |
| Tail Tendon Collagen Cross-linking | STZ-induced Diabetic Rats | 10 mg/kg/day | 16 weeks | Reduced collagen cross-linking | [3] |
| Renal Mitochondrial Oxidative Stress | STZ-induced Diabetic Rats | 10 mg/kg/day | 16 weeks | Reduced mitochondrial oxidative stress | [3] |
Experimental Protocols
Protocol 1: Preparation of AGE-Cross-linked Bovine Serum Albumin (AGE-BSA)
This protocol describes the in vitro preparation of a model substrate to test the activity of AGE cross-link breakers.
Materials:
-
Bovine Serum Albumin (BSA), Fraction V
-
D-glucose
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile filters (0.22 µm)
-
Dialysis tubing (10 kDa MWCO)
-
Sterile conical tubes
Procedure:
-
Prepare a 50 mg/mL BSA solution in 0.2 M PBS (pH 7.4).
-
Prepare a 0.5 M D-glucose solution in 0.2 M PBS (pH 7.4).
-
Combine the BSA and glucose solutions.
-
Filter-sterilize the mixture using a 0.22 µm syringe filter.
-
Incubate the solution at 37°C for 60 days in a sterile, dark environment to allow for the formation of AGEs and cross-links.
-
After incubation, extensively dialyze the AGE-BSA solution against PBS at 4°C for 48 hours with several buffer changes to remove unreacted glucose and other small molecules.
-
Determine the protein concentration of the dialyzed AGE-BSA solution using a standard protein assay (e.g., Bradford or BCA).
-
Store the prepared AGE-BSA at -20°C in aliquots.
Protocol 2: Fluorescence Spectroscopy Assay for AGE Cross-link Breaking Activity
This assay measures the decrease in AGE-specific fluorescence following incubation with Alagebrium.
Materials:
-
Prepared AGE-BSA (from Protocol 1)
-
Alagebrium Chloride
-
PBS, pH 7.4
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Alagebrium Chloride in PBS.
-
In a 96-well black microplate, add 100 µL of AGE-BSA (1 mg/mL in PBS) to each well.
-
Add 100 µL of varying concentrations of Alagebrium solution (e.g., 0.1, 1, 10, 100, 1000 µM) to the wells containing AGE-BSA. For the control, add 100 µL of PBS.
-
Incubate the plate at 37°C for 24 hours in the dark.
-
After incubation, measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm for vesperlysin-like AGEs. Optionally, also measure at an excitation of 335 nm and an emission of 385 nm for pentosidine-like AGEs.
-
Calculate the percentage of AGE cross-link breaking activity using the following formula: % Breaking Activity = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100
Protocol 3: ELISA-based Assay for Quantifying AGE Cross-link Breaking
This protocol utilizes a competitive ELISA to quantify the reduction of specific AGEs, such as CML, after treatment with Alagebrium.
Materials:
-
Prepared AGE-BSA (from Protocol 1)
-
Alagebrium Chloride
-
Anti-CML primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
ELISA plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Microplate reader
Procedure:
-
Incubate AGE-BSA (1 mg/mL) with varying concentrations of Alagebrium (e.g., 0.1-1000 µM) or PBS (control) at 37°C for 24 hours.
-
Coat a 96-well ELISA plate with the Alagebrium-treated and control AGE-BSA samples overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the anti-CML primary antibody to each well and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Add stop solution to each well.
-
Read the absorbance at 450 nm. A decrease in absorbance in the Alagebrium-treated wells compared to the control indicates a reduction in CML, suggesting cross-link breaking.
Protocol 4: SDS-PAGE Analysis of AGE Cross-link Breaking
This method visualizes the reduction in high molecular weight protein aggregates, indicative of cross-link cleavage.
Materials:
-
Prepared AGE-BSA (from Protocol 1)
-
Alagebrium Chloride
-
PBS, pH 7.4
-
SDS-PAGE gels
-
Running buffer
-
Loading dye
-
Coomassie Brilliant Blue or silver stain
-
Gel imaging system
Procedure:
-
Incubate AGE-BSA (1 mg/mL) with varying concentrations of Alagebrium (e.g., 10, 100, 1000 µM) or PBS (control) at 37°C for 24 hours.
-
Mix the samples with loading dye and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel. Include a lane with untreated BSA as a reference.
-
Run the gel until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or silver stain.
-
Image the gel. A decrease in the intensity of high molecular weight bands and an increase in the intensity of the monomeric BSA band in the Alagebrium-treated lanes compared to the AGE-BSA control indicate cross-link breaking activity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced glycation end-product cross-link breakers. A novel approach to cardiovascular pathologies related to the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AGE-breaker ALT711 reverses glycation-mediated cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Alagebrium (ALT-711) for Arterial Stiffness Research in Animal Models
Introduction
Arterial stiffness, an independent predictor of cardiovascular morbidity and mortality, is characterized by reduced arterial compliance and distensibility. A key pathological mechanism contributing to arterial stiffening, particularly in aging and diabetes, is the accumulation of Advanced Glycation End-products (AGEs). AGEs form through non-enzymatic reactions between sugars and long-lived proteins like collagen and elastin (B1584352) in the arterial wall, leading to the formation of irreversible cross-links.[1][2] These cross-links alter the structural integrity of the vessel wall, increasing stiffness and impairing vascular function.[1][3]
Alagebrium bromide (formerly ALT-711), a thiazolium compound, is a first-in-class AGE cross-link breaker.[2] It acts by cleaving the covalent, glucose-derived cross-links that have already formed between proteins.[2][4][5] This unique mechanism makes Alagebrium an invaluable pharmacological tool for investigating the direct contribution of AGE-mediated cross-linking to arterial stiffness and for exploring therapeutic strategies to reverse this process in preclinical animal models.
These application notes provide a comprehensive overview of the use of Alagebrium in animal models of arterial stiffness, detailing its mechanism of action, experimental protocols, and key quantitative outcomes.
Mechanism of Action
Alagebrium's primary mechanism is the chemical cleavage of α-dicarbonyl-based AGE cross-links, such as those formed from glyoxal, methylglyoxal, and 3-deoxyglucosone, which stiffen the extracellular matrix.[4] By breaking these established cross-links on proteins like collagen, Alagebrium helps restore the normal biomechanical properties of the arterial wall.[2][6]
Beyond its direct cross-link breaking activity, studies suggest Alagebrium influences cellular signaling pathways implicated in vascular damage. The interaction of AGEs with their Receptor for Advanced Glycation End-products (RAGE) triggers a cascade of downstream events, including increased oxidative stress (via NADPH oxidase), activation of MAPKs like ERK, and upregulation of pro-inflammatory and pro-fibrotic mediators such as TGF-β and CTGF.[3][7] While Alagebrium's primary action is not RAGE inhibition, by reducing the overall AGE burden, it can attenuate this detrimental signaling, leading to decreased inflammation, reduced vascular smooth muscle cell (VSMC) proliferation, and decreased extracellular matrix deposition.[3][7]
Experimental Protocols
Animal Models for Inducing Arterial Stiffness
Successful investigation requires robust and relevant animal models. Alagebrium has been studied in various models that recapitulate aspects of human arterial stiffness.
-
Diabetic Models:
-
Streptozotocin (STZ)-Induced Diabetes: This is a common model for Type 1 diabetes.
-
Animal: Male Sprague-Dawley or Wistar rats (8 weeks old, 200-250g).
-
Induction: A single intraperitoneal (IP) injection of STZ (e.g., 65-80 mg/kg) dissolved in cold citrate (B86180) buffer (0.1 M, pH 4.5).[7][8]
-
Confirmation: Diabetes is typically confirmed 3-7 days post-injection by measuring blood glucose levels. Animals with levels >250-300 mg/dL are considered diabetic.
-
Timeline: Arterial stiffness develops over several weeks (e.g., 16 weeks) before treatment initiation.[7]
-
-
Genetic Models:
-
-
Aging Models:
-
Hypertensive Models:
-
Spontaneously Hypertensive Rats (SHR): A genetic model of hypertension where Alagebrium has been shown to have beneficial effects on cardiovascular and renal parameters.[11]
-
Administration of this compound
-
Dosing: Dosages in animal studies typically range from 1 to 10 mg/kg/day. A dose of 1 mg/kg/day was effective in aged SHR, while 10 mg/kg/day has been used in STZ-diabetic rat models.[7][11]
-
Routes of Administration:
-
Intraperitoneal (IP) Injection: Alagebrium dissolved in saline can be administered daily.[10]
-
Oral Gavage: Suitable for daily administration.
-
Incorporation in Chow: The drug can be mixed with pulverized standard chow for continuous administration over the study period. For a 10 mg/kg dose, this may correspond to a final concentration of 0.015% (wt/wt).[7]
-
Osmotic Pumps: For continuous, controlled delivery over several weeks, Alagebrium can be delivered via subcutaneously implanted osmotic pumps.[6]
-
-
Treatment Duration: Treatment periods vary depending on the model and study objectives, typically ranging from 4 to 16 weeks.[7][9][11]
Methods for Measuring Arterial Stiffness
A multi-faceted approach is recommended to comprehensively assess arterial stiffness.
-
Pulse Wave Velocity (PWV): Considered the "gold standard" for assessing arterial stiffness.[12] PWV is the speed at which the pressure wave travels along an arterial segment. Higher PWV indicates greater stiffness.
-
Invasive Measurement: Involves placing two catheter-tip pressure transducers at a known distance apart in an artery (e.g., aorta) to measure the wave transit time. This is a terminal procedure but provides highly accurate data.
-
Non-Invasive Measurement (Ultrasound): This is a preferred method for longitudinal studies.
-
Anesthetize the animal (e.g., isoflurane).
-
Using a high-frequency ultrasound system, obtain Pulse-Wave Doppler recordings sequentially from two arterial locations (e.g., aortic arch and abdominal aorta, or carotid and femoral arteries).[12][13]
-
The time delay (Δt) between the feet of the Doppler waveforms at the two locations is measured.
-
The distance (D) between the two measurement points is determined either by direct measurement after dissection or estimated using body surface measurements.[12]
-
PWV is calculated as: PWV = D / Δt .
-
-
-
Arterial Compliance and Distensibility: These parameters describe the buffering capacity of arteries.
-
Method: Using high-resolution ultrasound (B-mode), record the change in arterial diameter (from diastolic, Dd, to systolic, Ds) over the cardiac cycle. Simultaneously measure blood pressure.
-
Calculation:
-
Distensibility = (2 * (Ds - Dd) / Dd) / (Systolic Pressure - Diastolic Pressure)
-
Compliance = ΔVolume / ΔPressure
-
-
-
Biochemical and Histological Analysis:
-
AGE Quantification: Harvest aortic tissue, homogenize, and measure AGE-specific fluorescence (excitation ~370 nm, emission ~440 nm).
-
Collagen Cross-linking: Assess by measuring the pepsin-insolubility of collagen from tissue homogenates. Reduced solubility indicates higher cross-linking.
-
Immunohistochemistry/Western Blot: Analyze arterial sections for the expression of key proteins like RAGE, TGF-β, CTGF, and collagen types I and III.[3][6][7]
-
Quantitative Data Presentation
The following tables summarize representative quantitative results from studies using Alagebrium in various animal models of arterial stiffness.
Table 1: Effect of Alagebrium on Arterial Stiffness and Hemodynamics
| Animal Model | Alagebrium Dose & Duration | Parameter | Control Group | Alagebrium Group | % Change | Reference |
| Aged Rats (Old) | 1 mg/kg/day + Exercise (4 weeks) | Pulse Wave Velocity (m/s) | 7.0 ± 0.7 | 4.6 ± 0.5 | ↓ 34.3% | [9] |
| Zucker Diabetic Rats | Osmotic pump (21 days) | Downstream Vascular Resistance | Elevated (vs. Lean) | Reduced by 46% | ↓ 46% | [6][14] |
| Aged SHR | 1 mg/kg/day (4 months) | Left Ventricular Mass Index | Not specified | Reduced | - | [11] |
| Aged SHR | 1 mg/kg/day (6 months) | Systolic Blood Pressure (mmHg) | ~200 | ~180 | ↓ 10% | [11] |
Note: Values are presented as Mean ± SEM where available. Control groups are untreated diseased/aged animals.
Table 2: Effect of Alagebrium on Ventricular Function in Aged Rats
| Parameter | Young Control | Old Control | Old + Alagebrium & Exercise | % Change (Old vs. Old+Treat) | Reference |
| Systolic Function | |||||
| dP/dtmax (mmHg/s) | 9540 ± 939 | 6054 ± 685 | 8945 ± 665 | ↑ 47.7% | [9] |
| End-Systolic Elastance (Ees) | 1.7 ± 0.4 | 0.9 ± 0.2 | 1.5 ± 0.2 | ↑ 66.7% | [9] |
| Diastolic Function | |||||
| Tau (ms) | 14 ± 2 | 21 ± 3 | 16 ± 2 | ↓ 23.8% | [9] |
Note: This study highlights a synergistic effect between Alagebrium and exercise.[1][9]
Table 3: Effect of Alagebrium on Biochemical and Cellular Markers
| Animal Model | Alagebrium Dose & Duration | Marker / Assay | Observation | Reference |
| STZ-Diabetic Rats | 10 mg/kg/day (4 weeks) | Neointimal Hyperplasia (Carotid Injury) | Significantly suppressed | [7][8] |
| STZ-Diabetic Rats | 10 mg/kg/day (4 weeks) | RAGE Expression (mRNA) | Dose-dependently inhibited | [7] |
| STZ-Diabetic Rats | 10 mg/kg/day (4 weeks) | ROS Formation in VSMCs | Dose-dependently inhibited | [7] |
| Zucker Diabetic Rats | Osmotic pump (21 days) | AGE-related Collagen Cross-linking (ARCC) | Reduced in arterioles | [6] |
| STZ-Diabetic ApoE-/- Mice | Not specified | Atherosclerotic Plaque Area | Significantly attenuated | [3] |
| Aged SHR | 1 mg/kg/day (4 months) | Left Ventricular Hydroxyproline | 5.8 ± 0.2 to 5.1 ± 0.3 mg/g | [11] |
Logical Framework of Alagebrium's Therapeutic Effects
The beneficial outcomes observed with Alagebrium treatment stem from its primary action of breaking AGE cross-links, which initiates a cascade of vascular improvements.
References
- 1. Alagebrium in combination with exercise ameliorates age-associated ventricular and vascular stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced glycation end-product cross-link breakers. A novel approach to cardiovascular pathologies related to the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced Glycation End Products: A Molecular Target for Vascular Complications in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Effects of Alagebrium (ALT-711)–Isolated Rat Carotid Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alagebrium chloride, a novel advanced glycation end-product cross linkage breaker, inhibits neointimal proliferation in a diabetic rat carotid balloon injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alagebrium in combination with exercise ameliorates age-associated ventricular and vascular stiffness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alagebrium attenuates acute methylglyoxal-induced glucose intolerance in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiovascular and renal effects of a collagen cross-link breaker (ALT 711) in adult and aged spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Ultrasound-based Pulse Wave Velocity Evaluation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Alagebrium in Diastolic Heart Failure Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alagebrium (B1220623) (ALT-711), a thiazolium derivative, is a pioneering investigational compound in the field of cardiovascular research, particularly in the context of diastolic heart failure (also known as heart failure with preserved ejection fraction, or HFpEF). Its primary mechanism of action is the breaking of advanced glycation end-product (AGE) cross-links. AGEs are complex and heterogeneous compounds formed when reducing sugars react non-enzymatically with proteins, lipids, and nucleic acids. The accumulation of AGEs in long-lived proteins, such as collagen and elastin (B1584352) in the myocardium and vasculature, is a hallmark of aging and is accelerated in conditions like diabetes mellitus. This process contributes to increased myocardial stiffness and impaired relaxation, key pathophysiological features of diastolic dysfunction.[1][2][3][4] Alagebrium has been shown to cleave these α-dicarbonyl-based protein cross-links, thereby offering a potential therapeutic strategy to reverse the detrimental effects of AGE accumulation on cardiac function.[2]
These application notes provide an overview of the use of Alagebrium in diastolic heart failure research, summarizing key findings from clinical and preclinical studies and offering detailed protocols for relevant experiments.
Mechanism of Action: The AGE-RAGE Signaling Axis
Advanced glycation end-products contribute to the pathophysiology of diastolic heart failure through several mechanisms, primarily mediated by the Receptor for Advanced Glycation End-products (RAGE). The binding of AGEs to RAGE on cardiomyocytes and fibroblasts triggers a cascade of intracellular signaling events that promote:
-
Oxidative Stress: Activation of NADPH oxidase and subsequent generation of reactive oxygen species (ROS).
-
Inflammation: Upregulation of the transcription factor NF-κB, leading to the expression of pro-inflammatory cytokines.
-
Fibrosis: Increased expression of transforming growth factor-beta (TGF-β) and connective tissue growth factor (CTGF), promoting extracellular matrix deposition.
Alagebrium's therapeutic potential lies in its ability to break established AGE cross-links, reducing the ligand pool for RAGE and thereby downregulating this pathological signaling cascade.[2] Furthermore, some studies suggest that Alagebrium may also possess direct antioxidant properties.[2]
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize the quantitative outcomes from key studies investigating the effects of Alagebrium on diastolic heart failure and related parameters.
Table 1: Human Clinical Trial Data on Alagebrium in Diastolic Heart Failure
| Study (Trial Name) | N | Patient Population | Dosage | Duration | Key Findings | Reference(s) |
| Little et al., 2005 (DIAMOND) | 23 (21 completed) | Stable DHF, EF >50% | 420 mg/day | 16 weeks | LV Mass: ↓ from 124±35 g to 119±34 g (p=0.036)E/E' ratio: ↓ from 10.6±2.7 to 9.4±1.9 (p=0.076)E' velocity: ↑ from 7.3±1.2 cm/s to 8.4±1.7 cm/s (p=0.045)MLHFQ Score: ↓ from 41±21 to 32±21 (p=0.01) | [5][6][7][8][9][10] |
| Hartog et al., 2011 (BENEFICIAL) | 102 | Systolic HF (LVEF ≤0.45) | 200 mg twice daily | 36 weeks | No significant improvement in exercise tolerance or diastolic function in this systolic HF population. | [2][10][11][12] |
| PEDESTAL | 20 | Systolic HF with diastolic dysfunction | 35 mg qd or 210 mg bid | Up to 24 weeks | Aimed to evaluate effects on LV mass and diastolic function; results not fully published. | [11][13] |
DHF: Diastolic Heart Failure; EF: Ejection Fraction; LV: Left Ventricular; E/E': Ratio of early mitral inflow velocity to early diastolic mitral annular velocity; MLHFQ: Minnesota Living with Heart Failure Questionnaire.
Table 2: Preclinical Animal Study Data on Alagebrium
| Study | Animal Model | Dosage | Duration | Key Findings | Reference(s) |
| Z. Li et al., 2009 | Aging rats (20 months old) | 10 mg/kg/day (oral gavage) | 16 weeks | LV Mass/Body Weight: Significantly decreasedE/A ratio: ↑ from 0.73±0.12 to 1.05±0.15 (p<0.05)E/Ea ratio: Significantly decreasedCardiac AGEs: ↓ by ~30% | [8][13][14] |
| Pham et al., 2012 | Aging rats | Not specified | 4 weeks | Diastolic function (tau): Improved from 21±3 ms (B15284909) to 16±2 ms (p<0.05) with Alagebrium + Exercise | [15] |
E/A ratio: Ratio of early to late mitral inflow velocities; E/Ea: Ratio of early mitral inflow velocity to early diastolic mitral annular velocity in rats; AGEs: Advanced Glycation End-products.
Experimental Protocols
The following are detailed protocols for key experiments in the research of Alagebrium for diastolic heart failure.
Induction of a Diabetic Cardiomyopathy Rat Model
This protocol is designed to create an animal model that mimics the cardiac complications of diabetes, including diastolic dysfunction.
Materials:
-
Male Sprague-Dawley or Wistar rats (8 weeks old, 200-250 g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile and cold
-
High-fat diet (for Type 2 model)
-
Glucometer and test strips
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Model Induction (Type 2 Diabetes):
-
Feed rats a high-fat diet for 8 weeks to induce insulin (B600854) resistance.
-
Following the dietary modification, administer a low dose of STZ (e.g., 25 mg/kg, intraperitoneally) for 5 consecutive days.
-
-
STZ Preparation: On the day of injection, dissolve STZ in cold, sterile citrate buffer to the desired concentration. Use immediately.
-
Confirmation of Diabetes: 72 hours after the final STZ injection, measure fasting blood glucose from a tail vein sample. Rats with fasting blood glucose levels ≥ 15 mM (>250 mg/dL) are considered diabetic.[4]
Administration of Alagebrium
Alagebrium can be administered via several routes depending on the experimental design.
-
Oral Gavage: This is a common method for preclinical studies. Dissolve Alagebrium Chloride in a suitable vehicle like sterile water or saline. A typical dose for rats is 10 mg/kg/day.[13]
-
In Vitro Studies: For cell culture experiments, Alagebrium can be dissolved in the culture medium. For example, cultured cardiomyocytes can be treated with Alagebrium at a concentration of 10 mg/L for 48 hours.[16]
Assessment of Diastolic Function using Echocardiography in Rats
Transthoracic echocardiography is a non-invasive method to assess cardiac structure and function.
Materials:
-
High-frequency ultrasound system with a small animal probe (e.g., 12-15 MHz)
-
Anesthesia (e.g., 1-2% isoflurane)
-
Heating pad
-
ECG electrodes
-
Ultrasound gel
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature. Monitor heart rate with ECG.
-
Imaging:
-
Parasternal Long- and Short-Axis Views (M-mode): Obtain images to measure Left Ventricular Internal Dimensions (LVID) at end-diastole and end-systole, Interventricular Septal Thickness (IVS), and Left Ventricular Posterior Wall Thickness (LVPW). These are used to calculate Ejection Fraction (EF), Fractional Shortening (FS), and Left Ventricular Mass (LVM).[4]
-
Apical Four-Chamber View (Pulsed-Wave Doppler): Place the sample volume at the tips of the mitral leaflets to measure the transmitral flow velocities: the early (E) and late (A) ventricular filling velocities. The E/A ratio is a key indicator of diastolic function.[4][8]
-
Apical Four-Chamber View (Tissue Doppler Imaging): Place the sample volume at the septal side of the mitral annulus. Measure the early diastolic (E' or Ea) and late diastolic (A' or Aa) maximal velocities. The E/E' ratio is a load-independent index of diastolic dysfunction.[4][8]
-
Measurement of Advanced Glycation End-products in Cardiac Tissue
This protocol allows for the quantification of AGE accumulation in the heart.
Materials:
-
Liquid nitrogen
-
Homogenization buffer
-
Trichloroacetic acid (TCA)
-
Instrumentation for quantification (e.g., HPLC-tandem mass spectrometry or fluorescence spectrophotometry)
Procedure:
-
Tissue Harvest: Euthanize the animal and excise the heart. Isolate the left ventricle, rinse with cold saline, and snap-freeze in liquid nitrogen. Store at -80°C.
-
Homogenization: Homogenize the frozen tissue in a suitable buffer.
-
Protein Precipitation (for free AGEs): Add TCA to the homogenate to precipitate proteins. Centrifuge and collect the supernatant containing free AGEs.
-
Quantification: Analyze the levels of specific AGEs (e.g., Nε-carboxymethyl-lysine, CML) using methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Alternatively, the characteristic fluorescence of some AGEs can be measured (excitation at ~370 nm, emission at ~440 nm).[4][17]
Conclusion
Alagebrium has demonstrated potential in preclinical and early-phase clinical studies to improve diastolic function by targeting a fundamental mechanism of cardiac stiffening—the accumulation of AGE cross-links. The protocols and data presented here provide a framework for researchers to investigate Alagebrium and similar compounds in the context of diastolic heart failure. While later-phase clinical trials did not consistently show efficacy, particularly in patients with systolic heart failure, the initial positive results in diastolic dysfunction warrant further investigation into the role of AGE breakers in this challenging patient population. The methodologies outlined will aid in the standardized assessment of such compounds, contributing to a deeper understanding of their therapeutic potential.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. morelife.org [morelife.org]
- 7. The effect of alagebrium chloride (ALT-711), a novel glucose cross-link breaker, in the treatment of elderly patients with diastolic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. it.advfn.com [it.advfn.com]
- 12. Effects of alagebrium, an advanced glycation end-product breaker, in patients with chronic heart failure: study design and baseline characteristics of the BENEFICIAL trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Alagebrium chloride protects the heart against oxidative stress in aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alagebrium in combination with exercise ameliorates age-associated ventricular and vascular stiffness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advanced glycation end-products, cardiac function and heart failure in the general population: The Rotterdam Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The clinical relevance of assessing advanced glycation endproducts accumulation in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging to Assess Alagebrium's Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alagebrium (ALT-711), a thiazolium derivative, is a therapeutic agent known for its ability to break advanced glycation end-product (AGE) cross-links.[1] AGEs are harmful compounds that accumulate in tissues during aging and at an accelerated rate in diabetes, contributing to the stiffening of blood vessels and impaired cardiac function.[1][2] Alagebrium's primary mechanism of action involves the chemical cleavage of α-dicarbonyl-based covalent cross-links within AGEs.[2] A secondary mechanism is the scavenging of reactive dicarbonyl species like methylglyoxal, thereby inhibiting the formation of new AGEs. By breaking down these cross-links, Alagebrium has shown potential in reversing cardiovascular complications.[1]
These application notes provide detailed protocols for various in vivo imaging techniques to assess the therapeutic efficacy of Alagebrium in preclinical and clinical research. The focus is on non-invasive or minimally invasive methods that allow for longitudinal monitoring of changes in cardiovascular structure and function.
Data Presentation: Quantitative Assessment of Alagebrium's Effects
The following tables summarize quantitative data from preclinical and clinical studies investigating the therapeutic effects of Alagebrium, as assessed by various in vivo imaging and related physiological techniques.
Table 1: Preclinical Efficacy of Alagebrium in Animal Models
| Parameter | Animal Model | Imaging/Measurement Technique | Treatment Group (Alagebrium) | Control Group | Percentage Improvement | Reference |
| Diastolic Dysfunction | Streptozotocin (B1681764) (STZ)-induced diabetic rats | Echocardiography | Partially alleviated (27%) | 41% dysfunction | ~34% | [1] |
| Isovolumetric Relaxation Time | STZ-induced diabetic rats | Echocardiography | Reduced | Elevated | Not specified | [1] |
| Myocardial Performance Index | STZ-induced diabetic rats | Echocardiography | Reduced | Elevated | Not specified | [1] |
| Aortic Stiffness | Non-diabetic, spontaneous hypertensive rats | Not specified | Reversed | Stiffened | Not specified | [1] |
| Left Ventricular Elasticity | Non-diabetic, spontaneous hypertensive rats | Not specified | Regulated | Dysregulated | Not specified | [1] |
| Neointimal Hyperplasia | Diabetic rat carotid balloon injury model | Histological Analysis | Significantly suppressed | Present | Not specified | [3] |
| RAGE Expression in Neointima | Diabetic rat carotid balloon injury model | Immunohistochemistry | Significantly reduced | Increased | Not specified | [3] |
Table 2: Clinical Efficacy of Alagebrium in Human Studies
| Parameter | Patient Population | Imaging/Measurement Technique | Treatment Group (Alagebrium) | Placebo Group | Outcome | Reference |
| Left Ventricular Mass | Diastolic Heart Failure | Not specified | Reduced | No change | Improvement | [1] |
| Diastolic Function | Diastolic Heart Failure | Not specified | Corrected | No change | Improvement | [1] |
| Aortic Distensibility | Diastolic Heart Failure | Not specified | No significant change | No change | No significant effect | [1] |
| Vascular Function | Systolic Hypertension | Not specified | Improved | No change | Improvement | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Experimental Protocols
In Vivo Echocardiography for Cardiac Function Assessment in STZ-Diabetic Rats
This protocol details the use of echocardiography to assess left ventricular (LV) function in a streptozotocin (STZ)-induced diabetic rat model treated with Alagebrium.
a. Animal Model and Treatment:
-
Induce diabetes in male Wistar rats by a single intraperitoneal injection of STZ (65 mg/kg).[4]
-
Confirm diabetes by measuring blood glucose levels; levels >250 mg/dL are indicative of diabetes.
-
Divide diabetic rats into a control group (vehicle) and a treatment group (Alagebrium, e.g., 10 mg/kg/day via oral gavage) for a specified duration (e.g., 8 weeks).[1]
-
Include a non-diabetic control group for baseline comparison.
b. Echocardiography Procedure:
-
Anesthetize the rats (e.g., with isoflurane).
-
Place the rat in a supine position on a heating pad to maintain body temperature.
-
Use a high-frequency ultrasound system (e.g., Vevo 3100) with a high-frequency linear transducer (e.g., 20.5 MHz).[5]
-
Acquire two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Obtain Doppler recordings of mitral inflow from the apical four-chamber view.
c. Image Analysis:
-
From the M-mode tracings, measure the following parameters for at least three consecutive cardiac cycles:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Interventricular septal thickness (IVS) and posterior wall thickness (PW).
-
-
Calculate the following parameters of LV systolic function:
-
Fractional Shortening (FS) % = [(LVIDd - LVIDs) / LVIDd] x 100.
-
Ejection Fraction (EF) %.
-
-
From the Doppler recordings, measure the following parameters of LV diastolic function:
-
Peak early (E) and late (A) diastolic filling velocities.
-
E/A ratio.
-
Isovolumetric relaxation time (IVRT).
-
d. Expected Outcomes:
-
Alagebrium treatment is expected to improve diastolic function, as indicated by a normalization of the E/A ratio and a reduction in IVRT compared to untreated diabetic rats.[1]
-
Improvements in systolic function (FS and EF) may also be observed.
Confocal Microscopy for Sarcoplasmic Reticulum Ca2+ Cycling in Isolated Cardiomyocytes
This protocol describes the assessment of sarcoplasmic reticulum (SR) Ca2+ cycling in ventricular myocytes isolated from rats treated with Alagebrium, using confocal microscopy.
a. Cardiomyocyte Isolation:
-
Following the treatment period, euthanize the rats and excise the hearts.
-
Isolate ventricular myocytes using standard enzymatic digestion protocols.
b. Fluorescent Dye Loading:
-
Load the isolated cardiomyocytes with a fluorescent Ca2+ indicator, such as Fluo-4 AM (acetoxymethyl).[6][7]
-
Incubate the cells with 10 µM Fluo-4 AM in a Tyrode solution for 20 minutes at room temperature.[7]
-
Allow 15-20 minutes for de-esterification of the dye.[7]
c. Confocal Imaging:
-
Use a laser scanning confocal microscope (e.g., Zeiss LSM 510) with a high numerical aperture oil immersion objective (e.g., 63x, NA 1.4).[6]
-
Collect emitted fluorescence at wavelengths >505 nm.[6]
-
Use the line-scan mode to achieve high temporal resolution for recording Ca2+ sparks and transients.
-
Electrically stimulate the cardiomyocytes at 1 Hz for 15 seconds to reach a steady-state before recording.[6]
d. Image Analysis:
-
Analyze the line-scan images to quantify the following parameters of Ca2+ sparks:
-
Frequency (sparks/100 µm/s).
-
Amplitude (F/F0, where F is the peak fluorescence and F0 is the baseline fluorescence).
-
Full duration at half maximum (FDHM).
-
Full width at half maximum (FWHM).
-
-
Analyze Ca2+ transients to determine:
-
Amplitude (peak F/F0).
-
Time to peak.
-
Decay kinetics (tau).
-
e. Expected Outcomes:
-
Alagebrium treatment may restore altered Ca2+ cycling in cardiomyocytes from diabetic rats, potentially by reducing the frequency of spontaneous Ca2+ sparks and normalizing the kinetics of Ca2+ transients.
In Vivo MRI and Ultrasound for Aortic Stiffness Assessment
This protocol outlines the use of MRI and ultrasound to measure aortic stiffness in animal models.
a. Animal Preparation:
-
Anesthetize the animal and monitor vital signs throughout the imaging procedure.
b. MRI Protocol for Aortic Distensibility:
-
Use a high-field MRI system (e.g., 3 Tesla) with a dedicated small animal coil.
-
Acquire high-temporal-resolution, multi-phase steady-state free precession (SSFP) cine images transverse to the ascending and descending thoracic aorta at the level of the pulmonary artery bifurcation.[8]
-
Record brachial artery blood pressure immediately before the cine acquisition to determine pulse pressure.[8]
c. MRI Image Analysis:
-
Manually or semi-automatically segment the endovascular-blood pool interface in each phase of the cine images to determine the maximal and minimal aortic cross-sectional areas.[8]
-
Calculate aortic distensibility using the formula:
-
Aortic Distensibility = (Maximal Aortic Area - Minimal Aortic Area) / (Pulse Pressure x Minimal Aortic Area).[8]
-
d. Ultrasound Protocol for Pulse Wave Velocity (PWV):
-
Use a high-frequency ultrasound system with a Doppler probe.
-
Record Doppler pulse waves sequentially from two locations along the aorta (e.g., carotid and iliac arteries).[9]
-
Simultaneously record an electrocardiogram (EKG).
-
Measure the distance (D) between the two recording sites on the body surface.
-
Measure the time delay (Δt) between the feet of the two Doppler waveforms, often using the R-wave of the EKG as a reference point.[9]
e. Ultrasound Data Analysis:
-
Calculate PWV using the formula:
-
PWV = D / Δt.[9]
-
f. Expected Outcomes:
-
Alagebrium treatment is expected to decrease aortic stiffness, reflected by an increase in aortic distensibility (measured by MRI) and a decrease in PWV (measured by ultrasound) in aged or diabetic animals.
In Vivo Fluorescence Imaging for Skin AGEs Quantification
This protocol describes a non-invasive method to quantify the accumulation of fluorescent AGEs in the skin.
a. Instrumentation:
-
Use a device specifically designed for measuring skin autofluorescence, which typically uses a light source to excite fluorescent AGEs and a spectrometer to detect the emitted light.
b. Measurement Procedure:
-
Clean the measurement site on the skin (e.g., forearm) to remove any interfering substances.
-
Place the device's probe firmly on the skin.
-
The device will illuminate the skin with light at a specific excitation wavelength (e.g., around 370 nm) and measure the emitted fluorescence over a range of wavelengths (e.g., centered around 440 nm).[10][11]
-
The measurement is typically expressed in arbitrary units (AU).
c. Data Analysis:
-
Perform measurements at baseline and at various time points during Alagebrium treatment.
-
Compare the change in skin autofluorescence over time between the Alagebrium-treated group and a control group.
d. Expected Outcomes:
-
Treatment with Alagebrium is expected to lead to a reduction in the accumulation of fluorescent AGEs in the skin over time, indicating the compound's efficacy in breaking down existing AGEs.[10] This method provides a surrogate marker for systemic AGE load.
References
- 1. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noninvasive evaluation of cardiac dysfunction by echocardiography in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+ Release Events in Cardiac Myocytes Up Close: Insights from Fast Confocal Imaging | PLOS One [journals.plos.org]
- 8. Cardiovascular magnetic resonance measures of aortic stiffness in asymptomatic patients with type 2 diabetes: association with glycaemic control and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo assessment of arterial stiffness in the isoflurane anesthetized spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Minimal invasive fluorescence methods to quantify advanced glycation end products (AGEs) in skin and plasma of humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Detecting Alagebrium-Induced Changes in the Extracellular Matrix
Introduction
Alagebrium (ALT-711), a thiazolium derivative, is a pioneering compound in the class of Advanced Glycation End-product (AGE) cross-link breakers.[1][2] AGEs are harmful compounds formed through non-enzymatic reactions between sugars and proteins or lipids, a process known as glycation.[3] These cross-links accumulate on long-lived proteins within the extracellular matrix (ECM), such as collagen and elastin, leading to increased tissue stiffness, impaired cellular function, and the progression of age-related and diabetic complications.[1][2] Alagebrium's primary mechanism involves the chemical cleavage of established α-dicarbonyl-based AGE cross-links, thereby restoring the structural and functional integrity of the ECM.[4][5] Additionally, it may act as a scavenger of reactive dicarbonyl species, inhibiting the formation of new AGEs.[5]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to quantify the effects of Alagebrium on the ECM. The methodologies cover the direct measurement of AGEs, analysis of key ECM components, and the evaluation of downstream cellular signaling pathways.
Application Note 1: Quantification of Advanced Glycation End-products (AGEs)
Principle
The primary efficacy of Alagebrium is measured by its ability to reduce the burden of AGEs in tissues. Several methods can be employed to quantify different AGEs, which can be broadly categorized as fluorescent or non-fluorescent.[6] Carboxymethyl-lysine (CML) is a major non-fluorescent AGE used as a common marker of glycation.[6] This section details common methods for AGE quantification.
Methods Overview
-
Enzyme-Linked Immunosorbent Assay (ELISA): A widely used immunochemical method to detect specific AGEs like CML or general AGE-modified proteins using targeted antibodies.[7] It offers high specificity and is suitable for high-throughput screening.
-
Fluorescence Spectroscopy: This method leverages the characteristic autofluorescence of certain cross-linking AGEs (e.g., pentosidine). It is a rapid and non-invasive technique, particularly useful for in vivo skin measurements, but may lack the specificity of other methods.[6][8]
-
Liquid Chromatography with Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity and accuracy, LC-MS/MS can identify and quantify individual AGEs with high precision.[8][9]
Experimental Protocol: Competitive ELISA for CML Quantification
This protocol provides a method for quantifying CML levels in protein samples (e.g., tissue homogenates, serum) following treatment with Alagebrium.
Materials:
-
High-bind 96-well microplate
-
CML-BSA coated plate or CML-BSA standard for coating
-
Anti-CML primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Samples (hydrolyzed tissue extracts or serum) and CML standards
-
Plate reader (450 nm)
Procedure:
-
Plate Coating: Coat a 96-well plate with a CML-BSA standard overnight at 4°C. If using a pre-coated plate, proceed to step 2.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Sample/Standard Incubation: Add CML standards and experimental samples (Control, Alagebrium-treated) to the wells.
-
Primary Antibody Incubation: Immediately add the anti-CML primary antibody to all wells. The free CML in the samples and standards will compete with the CML coated on the plate for antibody binding. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step thoroughly.
-
Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Reaction Stop: Add Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of CML in the sample.
-
Analysis: Generate a standard curve from the CML standards and calculate the CML concentration in the samples.
Data Presentation
The efficacy of Alagebrium is determined by the percentage reduction in AGE levels compared to the untreated control.
| Treatment Group | AGE Marker | Concentration (ng/mg protein) | % Reduction vs. Control |
| Control (Diabetic) | CML | 150 ± 12 | - |
| Alagebrium (10 mg/kg) | CML | 95 ± 9 | 36.7% |
| Control (Diabetic) | Fluorescent AGEs | 85 ± 7 (AU) | - |
| Alagebrium (10 mg/kg) | Fluorescent AGEs | 58 ± 5 (AU) | 31.8% |
| Table 1: Representative data summarizing the effect of Alagebrium on AGE levels in tissue homogenates. Data are presented as mean ± SD. |
Application Note 2: Analysis of Collagen Content and Cross-linking
Principle
Collagen is the most abundant protein in the ECM, and its integrity is crucial for tissue strength and function. AGE-induced cross-links make collagen resistant to normal enzymatic degradation and increase tissue stiffness.[10][11] Alagebrium's ability to break these cross-links can restore normal collagen turnover and improve tissue mechanics. Total collagen content can be quantified by measuring hydroxyproline (B1673980), an amino acid nearly exclusive to collagen.[12][13]
Experimental Protocol: Hydroxyproline Assay for Total Collagen Quantification
This protocol measures total collagen content in tissue samples by quantifying the hydroxyproline concentration after acid hydrolysis.
Materials:
-
Tissue samples (lyophilized and weighed)
-
6M HCl
-
Chloramine-T reagent
-
DMAB (p-dimethylamino benzaldehyde) reagent
-
Hydroxyproline standards
-
Heating block or oven capable of 110-120°C
-
Spectrophotometer or plate reader (560 nm)
Procedure:
-
Sample Preparation: Place a known weight of lyophilized tissue (5-10 mg) into a pressure-tight, acid-resistant vial.
-
Acid Hydrolysis: Add 1 mL of 6M HCl to each vial. Seal tightly and heat at 110-120°C for 12-18 hours to hydrolyze the tissue into free amino acids.
-
Neutralization: Cool the hydrolysates. Transfer a small aliquot to a new tube and neutralize with NaOH. Alternatively, evaporate the HCl using a speed-vac or by heating at 60°C. Reconstitute the dried pellet in assay buffer.
-
Standard Curve: Prepare a standard curve of hydroxyproline (0-100 µg/mL).
-
Oxidation: Add Chloramine-T reagent to each sample and standard. Mix and incubate at room temperature for 20-25 minutes to oxidize the hydroxyproline.
-
Color Development: Add DMAB reagent to each well. Mix and incubate at 60°C for 15-20 minutes. A chromophore with a pink/red color will develop.
-
Measurement: Cool samples to room temperature and measure the absorbance at 560 nm.
-
Calculation: Determine the hydroxyproline concentration in samples from the standard curve. Convert this to collagen content assuming hydroxyproline constitutes approximately 13.5% of collagen by weight.
Data Presentation
While Alagebrium may not directly alter total collagen content in short-term studies, it can influence collagen turnover and deposition over time, particularly under pathological conditions.[1]
| Treatment Group | Tissue Type | Hydroxyproline (µg/mg tissue) | Total Collagen (µg/mg tissue) |
| Healthy Control | Aorta | 25.3 ± 2.1 | 187.4 ± 15.6 |
| Diabetic Control | Aorta | 35.8 ± 3.0 | 265.2 ± 22.2 |
| Diabetic + Alagebrium | Aorta | 29.1 ± 2.5 | 215.6 ± 18.5 |
| Table 2: Representative data on total collagen content in aortic tissue. Alagebrium treatment may attenuate the pathological increase in collagen deposition seen in disease models. Data are presented as mean ± SD. |
Application Note 3: Proteomic Analysis of the Extracellular Matrix
Principle
Proteomics provides an unbiased, comprehensive approach to identify and quantify changes in the entire ECM protein network (the "matrisome") following Alagebrium treatment.[14][15] This powerful technique can reveal alterations in less abundant structural proteins, glycoproteins, and regulatory proteins that may not be detected by targeted assays.[16] Tissue decellularization is often required to enrich for ECM proteins and reduce the complexity of the sample.[14][17]
Experimental Protocol: High-Level Workflow for ECM Proteomics
Materials:
-
Tissue samples
-
Decellularization buffers (e.g., containing detergents like SDS or Triton X-100)
-
Chaotropic agents (e.g., guanidine-HCl) for protein extraction
-
DTT (dithiothreitol) and IAA (iodoacetamide) for reduction and alkylation
-
Trypsin (or other proteases) for digestion
-
LC-MS/MS system
Procedure:
-
Tissue Harvest & Decellularization: Harvest tissues and perfuse to remove blood. Incubate tissues in decellularization buffers with agitation to remove cellular components, leaving the structural ECM intact.[14]
-
ECM Solubilization & Digestion: Extract proteins from the decellularized matrix using strong chaotropic agents. Reduce and alkylate the proteins, followed by enzymatic digestion (e.g., with trypsin) to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry. Peptides are separated by HPLC and then ionized and fragmented in the mass spectrometer.
-
Data Analysis: Use specialized software to search the generated spectra against a protein database to identify and quantify proteins. Label-free quantification (LFQ) or isobaric labeling (e.g., TMT, iTRAQ) can be used for relative quantification between samples.
Data Presentation
Proteomic analysis generates large datasets. Data is typically presented as fold-changes in protein abundance for proteins that are significantly altered by Alagebrium treatment.
| Protein | Matrisome Class | Fold Change (Alagebrium vs. Control) | p-value | Putative Function |
| Collagen I (COL1A1) | Core Matrisome | -1.5 | < 0.05 | Structural support |
| Fibronectin (FN1) | Core Matrisome | -1.8 | < 0.05 | Cell adhesion, migration |
| Tenascin-C (TNC) | ECM Glycoprotein | -2.1 | < 0.01 | Pro-fibrotic signaling |
| MMP-2 | ECM Regulator | +1.7 | < 0.05 | Matrix degradation |
| TIMP-1 | ECM Regulator | -1.4 | < 0.05 | MMP inhibitor |
| Table 3: Example proteomics data showing proteins with altered expression in a fibrotic tissue model following Alagebrium treatment. Negative fold-changes indicate downregulation. |
Visualizations: Workflows and Signaling Pathways
Alagebrium's Mechanism of Action
Caption: Alagebrium cleaves pathogenic AGE cross-links, restoring protein function.
General Experimental Workflow
References
- 1. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced glycation end-product cross-link breakers. A novel approach to cardiovascular pathologies related to the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced glycation end-product - Wikipedia [en.wikipedia.org]
- 4. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]
- 5. benchchem.com [benchchem.com]
- 6. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods to assess advanced glycation end-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. media.corporate-ir.net [media.corporate-ir.net]
- 11. The role of collagen crosslinks in ageing and diabetes - the good, the bad, and the ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. quickzyme.com [quickzyme.com]
- 14. Proteomic Analysis of Altered Extracellular Matrix Turnover in Bleomycin-induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Defining the extracellular matrix using proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Alagebrium Bromide Administration Via Osmotic Minipumps: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the continuous administration of Alagebrium bromide (formerly ALT-711) using osmotic minipumps in preclinical research models. Alagebrium is a well-documented breaker of advanced glycation end-product (AGE) cross-links, which play a significant role in the pathogenesis of diabetic complications, cardiovascular diseases, and age-related tissue stiffening.[1][2] Continuous delivery via osmotic minipumps ensures stable plasma concentrations, maximizing therapeutic efficacy and minimizing potential side effects associated with bolus injections.[3]
Mechanism of Action
Alagebrium's primary mechanism involves the chemical cleavage of established α-dicarbonyl-based AGE cross-links on long-lived proteins like collagen.[4] This action helps to reverse the detrimental effects of AGE accumulation, such as increased vascular stiffness and altered cellular function.[3] Furthermore, Alagebrium has been shown to inhibit the Receptor for Advanced Glycation End-products (RAGE) signaling pathway. The binding of AGEs to RAGE triggers a cascade of intracellular events, including increased production of reactive oxygen species (ROS), activation of the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways, and upregulation of pro-inflammatory and pro-fibrotic mediators.[5][6][7] By mitigating this pathway, Alagebrium reduces oxidative stress and downregulates the expression of factors like cyclooxygenase-2 (COX-2), transforming growth factor-β (TGF-β), and various extracellular matrix proteins.[5]
Data Presentation
The following tables summarize quantitative data from key preclinical studies investigating the effects of Alagebrium administration.
Table 1: In Vivo Efficacy of Alagebrium in Rodent Models
| Parameter | Animal Model | Alagebrium Dose | Treatment Duration | Key Findings | Reference |
| Neointimal Hyperplasia | Diabetic Rat (Carotid Balloon Injury) | 10 mg/kg/day | 4 weeks | Significantly inhibited neointimal hyperplasia. | [5] |
| Downstream Vascular Resistance | Zucker Diabetic Fatty Rat | 1.0 mg/kg/day | 21 days | Reduced downstream vascular resistance. | [3] |
| Glomerular Fibrogenesis | Diabetic RAGE/apoE double-KO mice | 1 mg/kg/day | 20 weeks | Reduced glomerular fibrosis. | [8] |
| Renal Inflammation | Diabetic RAGE/apoE double-KO mice | 1 mg/kg/day | 20 weeks | Attenuated macrophage accumulation. | [8] |
Table 2: Cellular and Molecular Effects of Alagebrium
| Parameter | Cell Type / Model | Alagebrium Concentration | Key Findings | Reference |
| ROS Production | Rat Aortic Smooth Muscle Cells (RASMCs) | 1 and 10 µM | Dose-dependently inhibited AGE-mediated ROS formation. | [5] |
| ERK Phosphorylation | Rat Aortic Smooth Muscle Cells (RASMCs) | 1 and 10 µM | Inhibited AGE-induced ERK phosphorylation. | [5] |
| COX-2 mRNA Expression | Rat Aortic Smooth Muscle Cells (RASMCs) | 1 and 10 µM | Down-regulated AGE-induced COX-2 mRNA expression. | [5] |
| RAGE Expression | Diabetic Rat (in vivo) | 10 mg/kg/day | Significantly decreased RAGE expression. | [5] |
| Collagen Type III, Fibronectin, CTGF mRNA | Rat Aortic Smooth Muscle Cells (RASMCs) | 1 and 10 µM | Dose-dependently abolished AGE-induced increases in these profibrotic markers. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Osmotic Minipumps
Materials:
-
This compound (ALT-711)
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Syringes
Procedure:
-
Determine the required concentration: Calculate the concentration of this compound needed based on the desired daily dose, the weight of the animal, and the pumping rate and duration of the selected osmotic minipump model. The formula is:
-
Concentration (mg/mL) = [Dose (mg/kg/day) x Animal Weight (kg)] / [Pumping Rate (mL/day)]
-
-
Dissolution: this compound is soluble in aqueous solutions.[1] Weigh the required amount of this compound and dissolve it in the appropriate volume of sterile saline or PBS in a sterile microcentrifuge tube.
-
Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is crucial to prevent infection at the implantation site.
Protocol 2: Osmotic Minipump Filling and Priming
Materials:
-
Prepared sterile this compound solution
-
Osmotic minipumps (e.g., ALZET®) of the appropriate size and duration
-
Filling tube (provided with the pumps)
-
Sterile gloves
-
Sterile work surface
Procedure:
-
Filling the pump:
-
Attach the filling tube to a syringe filled with the sterile this compound solution.
-
Hold the osmotic minipump in an upright position.
-
Insert the filling tube into the opening of the pump until it stops.
-
Slowly inject the solution into the pump until the reservoir is full and a small amount of fluid is seen at the outlet. Avoid introducing air bubbles.
-
-
Inserting the flow moderator: Carefully insert the flow moderator into the opening of the pump until it is flush with the top.
-
Priming the pump (optional but recommended): To ensure immediate delivery upon implantation, prime the filled pumps by incubating them in sterile saline at 37°C for a duration specified by the manufacturer (typically 4-6 hours).
Protocol 3: Subcutaneous Implantation of Osmotic Minipumps in Rodents
Materials:
-
Anesthetized rodent
-
Filled and primed osmotic minipump
-
Surgical instruments (scalpel, forceps, scissors)
-
Wound clips or sutures
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and preparation: Anesthetize the animal using an appropriate method (e.g., isoflurane (B1672236) inhalation). Shave the fur from the dorsal mid-scapular region and sterilize the skin with an antiseptic solution.[9][10]
-
Incision: Make a small midline incision (approximately 1 cm) through the skin.[10]
-
Creating a subcutaneous pocket: Using blunt dissection with forceps or scissors, create a small subcutaneous pocket just large enough to accommodate the pump.[10]
-
Pump implantation: Insert the osmotic minipump into the pocket, with the delivery portal pointing away from the incision.[10]
-
Wound closure: Close the incision with wound clips or sutures.
-
Post-operative care: Administer analgesics as required and monitor the animal for signs of pain or infection. Allow the animal to recover in a clean, warm environment.[9]
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: General experimental workflow for Alagebrium administration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alagebrium - Wikipedia [en.wikipedia.org]
- 3. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
- 8. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
Troubleshooting & Optimization
Alagebrium Bromide Technical Support Center: Overcoming Solubility Challenges for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Alagebrium bromide in in vitro settings. The following troubleshooting guides and frequently asked questions (FAQs) address common solubility and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Alagebrium (formerly ALT-711) is a thiazolium salt that acts as a breaker of advanced glycation end-product (AGE) cross-links.[1][2] AGEs are harmful compounds that form when proteins or lipids become glycated after exposure to sugars, contributing to cellular dysfunction and the stiffening of tissues.[1][3] Alagebrium's primary mechanism involves the chemical cleavage of α-dicarbonyl-based covalent cross-links in proteins, effectively reversing the damage caused by AGEs.[3]
Q2: What are the common solvents for dissolving this compound for in vitro use?
A2: Alagebrium chloride, a closely related salt, is reported to be soluble in water at concentrations up to 50 mg/mL and in dimethyl sulfoxide (B87167) (DMSO) at concentrations of 25 mg/mL or higher.[1][4] For cell culture applications, it is common to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the aqueous cell culture medium.
Q3: What is the recommended storage condition for this compound solutions?
A3: Powdered this compound should be stored at -20°C. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 2 weeks) or -80°C for long-term storage (up to 3 months).[4]
Q4: What are typical working concentrations of this compound for in vitro assays?
A4: The effective concentration of this compound can vary depending on the cell type and the specific experimental design. Published studies have used a range of concentrations. For example, in studies with rat aortic vascular smooth muscle cells (RASMCs), concentrations between 1 µM and 100 µM have been shown to be effective at inhibiting cell proliferation.[5] For in vitro glycation assays with collagen gels, a concentration of 1 mM has been used.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media (e.g., PBS or cell culture medium). | The concentration of this compound in the final solution exceeds its aqueous solubility. The final concentration of DMSO may be too low to maintain solubility. | - Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always check the DMSO tolerance of your specific cell line. - Prepare an intermediate dilution in a smaller volume of aqueous buffer before adding to the final volume. - Gently warm the solution to 37°C and vortex to aid dissolution. Do not overheat. - If precipitation persists, consider preparing a fresh stock solution at a lower concentration. |
| Variability in experimental results. | Inconsistent solution preparation. Degradation of this compound in stock or working solutions. Changes in media pH after adding the compound. | - Always use high-purity, sterile reagents and maintain aseptic techniques. - Prepare fresh working solutions for each experiment from a properly stored, frozen aliquot of the stock solution. - Check the pH of your final cell culture medium after adding the this compound solution. If necessary, adjust the pH with sterile 1 N HCl or 1 N NaOH.[7] |
| Observed cytotoxicity at expected therapeutic concentrations. | The cell line may be particularly sensitive to this compound or the solvent (DMSO). The final concentration of DMSO may be too high. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line. - Ensure the final DMSO concentration in the cell culture medium does not exceed the tolerance level of your cells (typically <0.5%). - Include a vehicle control (medium with the same final concentration of DMSO) in your experiments. |
| Difficulty dissolving the powdered this compound. | Insufficient mixing or sonication. The solvent may be saturated. | - Vortex the solution for several minutes. - Use a bath sonicator for 10-15 minutes to aid dissolution. - If the compound still does not dissolve, you may have exceeded its solubility limit in the chosen solvent. Try increasing the volume of the solvent. |
Quantitative Data Summary
The following table summarizes the solubility of Alagebrium chloride, which is expected to have very similar solubility properties to this compound.
| Solvent | Maximum Concentration | Molar Concentration | Notes |
| Water | 50 mg/mL | 186.73 mM | May require sonication to fully dissolve. |
| DMSO | ≥ 25 mg/mL | ≥ 93.36 mM | A common solvent for preparing concentrated stock solutions for in vitro use. |
Data is for Alagebrium chloride (MW: 267.77 g/mol ). Molar concentration is calculated based on this molecular weight.[4][8]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 100 mM stock solution in DMSO and subsequent dilution to a working concentration for cell culture experiments.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM)
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Stock Solution Preparation (100 mM in DMSO): a. Under aseptic conditions, weigh the appropriate amount of this compound powder. For a 1 mL stock solution, you will need a specific mass calculated based on its molecular weight (312.23 g/mol ). b. Transfer the powder to a sterile microcentrifuge tube. c. Add 1 mL of sterile DMSO to the tube. d. Vortex the tube for 1-2 minutes until the powder is fully dissolved. e. If necessary, place the tube in a bath sonicator for 10-15 minutes to ensure complete dissolution. f. Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation (e.g., 100 µM in Cell Culture Medium): a. Thaw a frozen aliquot of the 100 mM this compound stock solution at room temperature. b. In a sterile tube, perform a serial dilution. For a final concentration of 100 µM, you can add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed sterile cell culture medium. c. Vortex the working solution gently before adding it to your cell culture plates. d. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 2: Cell Proliferation (MTT) Assay
This protocol provides a general procedure for assessing the effect of this compound on cell proliferation using an MTT assay.[1][5][9]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment with this compound: a. Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. b. Remove the old medium from the wells and add 100 µL of the this compound working solutions or vehicle control to the appropriate wells. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathway
This compound's primary action of breaking AGE cross-links leads to the modulation of downstream signaling pathways initiated by the interaction of AGEs with their receptors, most notably the Receptor for Advanced Glycation End-products (RAGE). The binding of AGEs to RAGE triggers a cascade of intracellular events that promote oxidative stress and inflammation. By reducing the AGE load, Alagebrium can attenuate this signaling.
References
- 1. atcc.org [atcc.org]
- 2. The Breakdown of Preformed Peritoneal Advanced Glycation End Products by Intraperitoneal Alagebrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AGE-breaker ALT711 reverses glycation-mediated cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taiclone.com [taiclone.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
Optimizing the treatment duration of Alagebrium for maximum efficacy.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of Alagebrium (B1220623) for maximum efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during experiments involving Alagebrium.
| Question | Answer |
| How do I determine the optimal treatment duration for Alagebrium in my experimental model? | The optimal treatment duration for Alagebrium is dependent on the specific research question and the animal model being used. In preclinical studies, treatment durations have ranged from a few weeks to several months. For example, in streptozotocin (B1681764) (STZ)-induced diabetic rats, a 4-week treatment has been shown to inhibit neointimal hyperplasia after balloon injury[1]. In other studies with diabetic rats, an 8-week treatment improved vascular function[2]. For long-term studies, a 2-year toxicity study was conducted on rats[2]. It is recommended to start with a duration that has been previously reported to be effective in a similar model and then titrate the duration based on the desired endpoint. |
| What is the recommended dosage of Alagebrium for in vivo studies? | Dosages in animal studies have typically ranged from 1 mg/kg/day to 10 mg/kg/day. In diabetic rat models, a common oral dose is 10 mg/kg/day[1][3]. In diabetic apolipoprotein E knockout mice, a dose of 1 mg/kg/day has been used[4][5]. The appropriate dosage will depend on the animal model, the route of administration, and the specific pathology being investigated. |
| I am not observing the expected therapeutic effects. What could be the issue? | Several factors could contribute to a lack of efficacy. First, ensure the Alagebrium solution is properly prepared and administered. Second, the treatment duration may be insufficient to observe significant changes, especially for chronic conditions. Consider extending the treatment period based on published studies. Third, the dosage may need to be optimized for your specific model. It is also important to consider that Alagebrium's primary mechanism is breaking established AGE cross-links, and its effects may be more pronounced in models with significant AGE accumulation[2]. |
| Are there any known side effects or toxicity concerns with Alagebrium? | In human clinical trials, Alagebrium has been generally well-tolerated[6]. However, a 2-year toxicity study in rats indicated some liver alterations[2]. Researchers should monitor liver function in long-term animal studies. |
| How does Alagebrium interact with other signaling pathways? | Alagebrium's primary action is to break AGE cross-links. This action can indirectly affect various signaling pathways. By reducing AGEs, Alagebrium can decrease the activation of the Receptor for Advanced Glycation End Products (RAGE)[2][4][7]. This, in turn, can modulate downstream signaling cascades, including the inhibition of Transforming Growth Factor-beta (TGF-β), Extracellular signal-regulated kinase (ERK), and Nuclear Factor-kappa B (NF-κB) pathways, which are involved in inflammation and fibrosis[8][9][10]. |
| Can Alagebrium be used in combination with other therapies? | Yes, Alagebrium has been studied in combination with other drugs. For instance, it has been evaluated alongside angiotensin-converting enzyme (ACE) inhibitors like quinapril (B1585795) in diabetic mice, where the combination showed potential synergistic effects in reducing renal complications[4][5]. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Alagebrium, providing a basis for comparison of treatment durations and their effects.
Table 1: Summary of Alagebrium Efficacy in Animal Models
| Animal Model | Treatment Duration | Dosage | Key Findings | Reference |
| STZ-induced diabetic rats | 4 weeks | 10 mg/kg/day (oral) | Significantly inhibited neointimal hyperplasia after carotid balloon injury. | [1] |
| STZ-induced diabetic rats | 3 weeks | Not specified | Improved vascular function and decreased collagen cross-linking. | [2] |
| STZ-induced diabetic rats | 1 or 3 weeks | 1 mg/kg/day (i.p.) | Reversed diabetes-induced increase in arterial stiffness. | [11] |
| Diabetic Apolipoprotein E knockout mice | 20 weeks | 1 mg/kg/day | Reduced renal AGE levels and glomerular matrix accumulation. | [4][5] |
| Zucker obese and diabetic rats | 21 days | Not specified | Reduced AGE-related collagen cross-linking and neointimal hyperplasia. | [9] |
| High-carbohydrate, high-fat diet-fed Wistar rats | 6 weeks | 10 mg/kg/day (oral) | Mitigated metabolic insults. | [3] |
Table 2: Summary of Alagebrium Efficacy in Human Clinical Trials
| Patient Population | Treatment Duration | Dosage | Key Findings | Reference |
| Hypertensive patients | 2 months | Not specified | Decreased arterial pulse pressure and increased vessel compliance. | [6] |
| Patients with diastolic heart failure | 4 months | Not specified | Decreased left ventricular mass and improved diastolic filling. | [6] |
| Patients with isolated systolic hypertension | 10 weeks | Not specified | Enhanced endothelial function. | [6] |
| Patients with chronic heart failure | 36 weeks | 200 mg twice daily | No significant change in aerobic capacity or cardiac function. | [2][12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving Alagebrium.
In Vivo Model: STZ-Induced Diabetic Rat Carotid Balloon Injury
Objective: To investigate the effect of Alagebrium on neointimal proliferation in a diabetic rat model.
Protocol:
-
Induction of Diabetes: Healthy male Sprague-Dawley rats (200-250 g) receive a single intraperitoneal injection of streptozotocin (STZ) at a dose of 80 mg/kg. Diabetes is confirmed by measuring blood glucose levels.
-
Alagebrium Treatment: Sixteen weeks after STZ injection, rats are randomized into a control group and a treatment group. The treatment group receives Alagebrium at a dose of 10 mg/kg/day, mixed with standard chow to a final concentration of 0.015% (wt/wt). Treatment is continued for 4 weeks.
-
Carotid Artery Balloon Injury: After the 4-week treatment period, a balloon injury is induced in the common carotid artery to stimulate neointima formation.
-
Histological Analysis: Four weeks after the balloon injury, the animals are sacrificed, and the injured carotid arteries are harvested for histological analysis to quantify neointimal hyperplasia.[1]
In Vitro Model: AGE-Induced Signaling in Vascular Smooth Muscle Cells
Objective: To assess the effect of Alagebrium on AGE-induced signaling pathways in rat aortic vascular smooth muscle cells (RASMCs).
Protocol:
-
Cell Culture: RASMCs are cultured in appropriate media.
-
Alagebrium Pre-treatment: Cells are pre-treated with Alagebrium at concentrations ranging from 1 to 100 µM for 24 hours.
-
AGE Stimulation: Following pre-treatment, cells are stimulated with advanced glycation end products (AGEs) for a specified duration (e.g., 30 minutes for signaling pathway analysis or 24 hours for gene expression analysis).
-
Analysis:
-
Reactive Oxygen Species (ROS) Production: ROS levels are measured using appropriate fluorescent probes.
-
Protein Phosphorylation: Western blotting is used to analyze the phosphorylation status of key signaling proteins like ERK.
-
Gene Expression: Quantitative real-time PCR is performed to measure the mRNA levels of target genes such as cyclooxygenase-2 (COX-2), collagen type III, and fibronectin.[1]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by Alagebrium and a typical experimental workflow.
Caption: AGE-RAGE signaling pathway and the inhibitory action of Alagebrium.
References
- 1. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Alagebrium Reduces Glomerular Fibrogenesis and Inflammation Beyond Preventing RAGE Activation in Diabetic Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alagebrium reduces glomerular fibrogenesis and inflammation beyond preventing RAGE activation in diabetic apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic Approaches Against Advanced Glycation End Products (AGEs) in Diabetic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RAGE signaling in inflammation and arterial aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eajm.org [eajm.org]
- 9. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repurposing alagebrium for diabetic foot ulcer healing: Impact on AGEs/NFκB/NOX1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alagebrium attenuates acute methylglyoxal-induced glucose intolerance in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of alagebrium, an advanced glycation end-product breaker, in patients with chronic heart failure: study design and baseline characteristics of the BENEFICIAL trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Common experimental pitfalls when working with Alagebrium bromide.
Welcome to the technical support center for Alagebrium bromide (also known as ALT-711). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to answer frequently asked questions.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected In Vitro Results
Question: My in vitro assay results with Alagebrium are variable or do not align with expected outcomes. What could be the cause?
Answer: Inconsistent in vitro results when using Alagebrium can stem from several factors related to its chemical properties and off-target effects. Here are some common pitfalls and troubleshooting steps:
-
Assay Interference: Alagebrium has antioxidant properties and can act as a reducing agent. This can directly interfere with assays that rely on redox reactions, such as those using tetrazolium salts like MTT, XTT, or WST-1. The thiazolium ring in Alagebrium may reduce the dye, leading to a false-positive signal for cell viability.
-
Troubleshooting:
-
Run a cell-free control with Alagebrium and the assay reagent to quantify any direct reduction.
-
Consider using an alternative cytotoxicity assay that does not rely on mitochondrial reductase activity, such as the Neutral Red uptake assay (which assesses lysosomal integrity) or a crystal violet assay (which measures total cell number).
-
-
-
Metal Chelation: Alagebrium is known to chelate metal ions, particularly copper.[1][2] If your cell culture medium or assay buffer contains trace metals that are crucial for a specific enzymatic reaction or cellular process you are studying, Alagebrium's chelating effect could be a confounding variable.
-
Troubleshooting:
-
Evaluate the metal ion dependency of your experimental system.
-
Consider if the observed effect could be attributed to metal chelation rather than AGE breaking.
-
-
-
Off-Target Effects on Signaling: Alagebrium has been reported to have effects independent of its AGE-breaking activity, such as inhibiting certain protein kinase C (PKC) isoforms and modulating pathways like miR-27b/TSP-1.[3]
-
Troubleshooting:
-
Review the literature for known off-target effects of Alagebrium on the signaling pathways relevant to your research.
-
Design control experiments to differentiate between AGE-breaking effects and other cellular actions.
-
-
Issue 2: Solubility and Stability Problems
Question: I'm having trouble dissolving this compound or I'm concerned about its stability in solution.
Answer: Proper handling and storage of this compound are critical for reproducible experiments.
-
Solubility: this compound is a salt with good aqueous solubility. However, issues can arise if the compound is not handled correctly or if the appropriate solvent is not used.
-
Troubleshooting:
-
Ensure you are using a high-purity solvent. For cell culture, use sterile, anhydrous DMSO or sterile water.
-
If precipitation occurs when adding a DMSO stock solution to aqueous media, try vortexing the media while slowly adding the stock solution to facilitate mixing. You can also try pre-warming the media slightly.
-
For in vivo studies, if precipitation is an issue with your formulation, consider using co-solvents or excipients known to improve the solubility of small molecules.
-
-
-
Stability: this compound is hygroscopic and can be sensitive to light. Degradation can lead to a loss of activity.
-
Troubleshooting:
-
Store the solid compound in a tightly sealed container in a desiccator at the recommended temperature.
-
Prepare stock solutions fresh whenever possible. If you must store them, aliquot into single-use vials to avoid repeated freeze-thaw cycles and store protected from light at -20°C or -80°C.
-
When working with solutions, minimize exposure to direct light.
-
-
Issue 3: In Vivo Study Complications
Question: I am observing unexpected adverse effects or a lack of efficacy in my animal model treated with Alagebrium.
Answer: In vivo studies with Alagebrium can be complex, with outcomes influenced by formulation, administration route, and species-specific differences.
-
Adverse Effects: While generally well-tolerated, some adverse effects have been reported. A long-term toxicity study in rats noted liver alterations.[1] In some human trials, gastrointestinal symptoms were observed.[1]
-
Troubleshooting:
-
Monitor animals closely for any signs of distress or toxicity.
-
Consider including liver function tests in your panel of endpoints for long-term studies.
-
If gastrointestinal issues are suspected, ensure the formulation is well-tolerated and consider alternative administration routes if appropriate.
-
-
-
Lack of Efficacy: A notable pitfall is the discrepancy between promising results in animal models and a lack of efficacy in some human clinical trials. This may be due to differences in the types of advanced glycation end-products (AGEs) that are predominant in different species.
-
Troubleshooting:
-
Carefully consider the relevance of your chosen animal model to the human condition you are studying.
-
Ensure that the dosage and administration route are appropriate for achieving the desired therapeutic concentration in the target tissue.
-
Verify the stability and concentration of Alagebrium in your formulation throughout the study.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: The primary mechanism of Alagebrium is as an "AGE breaker." It is thought to chemically cleave the α-dicarbonyl-based cross-links that form between proteins as a result of advanced glycation.[1] This action helps to reverse the stiffening of tissues and restore protein function.
Q2: Does Alagebrium have other biological activities? A2: Yes, Alagebrium has several other reported activities. It is an effective scavenger of methylglyoxal (B44143) (MG), a reactive dicarbonyl species that is a major precursor to AGEs.[1] Additionally, it exhibits antioxidant properties and can chelate metal ions, which may contribute to its overall biological effects.[1]
Q3: What are the recommended storage conditions for this compound? A3: this compound powder is hygroscopic and should be stored in a tightly sealed container in a dry environment, protected from light. Recommended storage temperatures from suppliers are often -20°C.[4] Stock solutions in DMSO or water should be aliquoted and stored at -20°C or -80°C for up to one year, protected from light.[5]
Q4: What solvents can I use to dissolve this compound? A4: this compound is soluble in water and DMSO. For in vitro experiments, sterile, anhydrous DMSO is commonly used to prepare concentrated stock solutions, which are then diluted in cell culture media.
Q5: Are there any known interactions with other drugs or compounds? A5: In human clinical trials, no harmful interactions with other drugs have been observed.[1] However, comprehensive drug interaction studies are limited. Researchers should always exercise caution when co-administering other compounds, especially those with known effects on the pathways that Alagebrium may modulate.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Notes |
| Water | 50 mg/mL | May require sonication to fully dissolve.[5] |
| DMSO | ≥ 25 mg/mL | Use anhydrous DMSO for preparing stock solutions for cell culture.[5] |
| Ethanol | Data not readily available | Generally less soluble than in water or DMSO. |
Table 2: Recommended Storage and Stability
| Form | Storage Condition | Reported Stability |
| Solid Powder | -20°C, dry, protected from light | Stable for years if stored correctly. Is hygroscopic. |
| Stock Solution (in DMSO or Water) | -20°C or -80°C, protected from light | Stable for up to 1 year at -20°C and 2 years at -80°C. Avoid repeated freeze-thaw cycles.[5] |
Table 3: Common In Vitro and In Vivo Dosage Ranges
| Application | Model System | Typical Dosage/Concentration | Reference |
| In Vitro | Rat Aortic Smooth Muscle Cells | 1-100 µM | [6] |
| In Vivo | Diabetic Rats (STZ-induced) | 10 mg/kg/day | [6] |
| In Vivo | Aged Rats | 10 mg/kg/day | [1] |
| In Vivo | Diabetic apoE KO Mice | 1 mg/kg/day |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can aid dissolution.
-
Aliquot the stock solution into single-use, sterile cryovials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for an In Vitro Cytotoxicity Assay (Neutral Red Uptake)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from your stock solution.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of Alagebrium. Include appropriate vehicle controls (e.g., medium with the same final concentration of DMSO).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and wash the cells with PBS.
-
Add medium containing Neutral Red dye (e.g., 50 µg/mL) and incubate for approximately 2-3 hours to allow for dye uptake by viable cells.
-
Wash the cells with PBS to remove excess dye.
-
Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye from the lysosomes.
-
Measure the absorbance at a wavelength of approximately 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Representative HPLC Method for Quantification in Plasma
This is a general protocol and may require optimization for your specific equipment and sample matrix.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma in a microcentrifuge tube, add an internal standard.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer), run in either isocratic or gradient mode.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength determined by the UV spectrum of Alagebrium.
-
Column Temperature: 30°C.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of Alagebrium into blank plasma and processing as described above.
-
Quantify the concentration in unknown samples by comparing the peak area ratio of Alagebrium to the internal standard against the standard curve.
-
Visualizations
Caption: Primary mechanisms of action of this compound.
Caption: Troubleshooting workflow for Alagebrium experiments.
Caption: Signaling pathways influenced by Alagebrium.
References
- 1. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelation: A Fundamental Mechanism of Action of AGE Inhibitors, AGE Breakers, and Other Inhibitors of Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alagebrium targets the miR-27b/TSP-1 signaling pathway to rescue Nε-carboxymethyl-lysine-induced endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Best practices for the long-term storage and stability of Alagebrium.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of Alagebrium (ALT-711). It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store Alagebrium powder for long-term stability?
A1: For long-term storage, Alagebrium chloride powder should be kept in a tightly sealed container at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: How should I prepare and store stock solutions of Alagebrium?
A2: Stock solutions can be prepared by dissolving Alagebrium chloride in water or DMSO.[1][2] For long-term stability, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[3] Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[3] Solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for 2 weeks.[1][4]
Q3: What is the solubility of Alagebrium chloride?
A3: Alagebrium chloride is soluble in water at a concentration of 50 mg/mL and in DMSO at 25 mg/mL.[1][2] If precipitation occurs during the preparation of aqueous solutions, gentle heating and/or sonication can be used to aid dissolution.[3]
Q4: For how long is a working solution of Alagebrium stable?
A4: For in vivo experiments, it is highly recommended to prepare fresh working solutions on the same day of use.[3] If you need to make up stock solutions in advance, they are generally usable for up to one month when stored as aliquots at -20°C.[4] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to minimize moisture uptake.[4]
Q5: What is the primary mechanism of action of Alagebrium?
A5: Alagebrium is an Advanced Glycation End-product (AGE) cross-link breaker.[5][6] Its primary mechanism is the chemical cleavage of established, covalent α-dicarbonyl (α-diketone) based cross-links between proteins, such as collagen.[1][7] The thiazolium ring of Alagebrium is the reactive part of the molecule responsible for this activity.[1] This action helps to reverse the stiffening of tissues associated with aging and diabetes.[5]
Q6: Does Alagebrium have any other mechanisms of action?
A6: Yes, in addition to breaking existing AGE cross-links, Alagebrium can also act as a scavenger of reactive dicarbonyl species like methylglyoxal (B44143) (MG).[1][7] By trapping these AGE precursors, Alagebrium can inhibit the formation of new AGEs.[1][7]
Data Presentation
Table 1: Recommended Storage Conditions for Alagebrium Chloride
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | Up to 3 years | [1] |
| Powder | 4°C | Up to 2 years | [1] |
| Stock Solution | -80°C | Up to 2 years | [3] |
| Stock Solution | -20°C | Up to 1 year | [3] |
| Solution in DMSO | -80°C | Up to 6 months | [4] |
| Solution in DMSO | -20°C | Up to 2 weeks | [1][4] |
Table 2: Solubility of Alagebrium Chloride
| Solvent | Maximum Concentration | Citations |
| Water | 50 mg/mL | [1][2] |
| DMSO | 25 mg/mL | [1][2] |
Troubleshooting Guides
Issue 1: Alagebrium powder has clumped together.
-
Potential Cause: Absorption of moisture. This can happen if the container is not sealed properly or if it is opened before reaching room temperature.
-
Solution: While the product may still be usable, its stability might be compromised. It is crucial to allow the container to equilibrate to room temperature before opening it. For future long-term storage, consider placing the container inside a desiccator.
Issue 2: The Alagebrium solution appears cloudy or has precipitated.
-
Potential Cause: The concentration may have exceeded its solubility limit, or the solution may have been stored at a low temperature without being fully dissolved.
-
Solution: Gentle warming and/or sonication can be used to help dissolve the compound.[3] Ensure the solution is clear before use. For aqueous solutions, sterile filtration through a 0.22 µm filter is recommended before use in cell culture or in vivo studies.[3]
Issue 3: Inconsistent experimental results.
-
Potential Cause 1: Degradation of Alagebrium in the working solution.
-
Solution: Always prepare fresh working solutions for your experiments, especially for in vivo studies.[3] Avoid storing diluted solutions for extended periods.
-
-
Potential Cause 2: Inactivation due to multiple freeze-thaw cycles of the stock solution.
-
Solution: Aliquot your stock solution into single-use vials upon preparation to minimize freeze-thaw cycles.[3]
-
-
Potential Cause 3: Incompatibility with other reagents.
-
Solution: Review the composition of your experimental buffers. While Alagebrium is stable in common buffers like PBS, its stability in the presence of other reactive compounds is not extensively documented.
-
Issue 4: Suspected degradation of Alagebrium during long-term storage.
-
Potential Cause: Improper storage conditions (e.g., exposure to light, moisture, or elevated temperatures).
-
Solution: Verify that the storage conditions align with the recommendations in Table 1. To confirm the integrity of the compound, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to assess purity.
Experimental Protocols
Protocol 1: Preparation of Alagebrium Stock Solution
-
Equilibration: Allow the vial of Alagebrium chloride powder to come to room temperature before opening.
-
Weighing: In a sterile environment, weigh the desired amount of Alagebrium chloride powder.
-
Dissolution: Add the appropriate volume of sterile DMSO or water to achieve the desired stock concentration (e.g., 25 mg/mL in DMSO or 50 mg/mL in water).
-
Solubilization: Vortex the solution until the powder is completely dissolved. If necessary, use gentle warming or sonication for aqueous solutions.
-
Aliquoting: Dispense the stock solution into single-use, sterile, tightly sealed vials.
-
Storage: Store the aliquots at -20°C or -80°C as recommended in Table 1.
Protocol 2: General Workflow for a Stability-Indicating HPLC Method
While a specific validated stability-indicating method for Alagebrium is not publicly available, a general approach based on standard pharmaceutical practices can be outlined. This would require validation by the end-user.
-
Forced Degradation Study: To identify potential degradation products, subject Alagebrium solutions to stress conditions such as acid and base hydrolysis (e.g., 0.1 N HCl, 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60°C), and photolysis (exposure to UV light).
-
Method Development:
-
Column Selection: A reverse-phase C18 column is a common starting point.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used to separate the parent compound from its degradation products.
-
Detection: Use a UV detector at a wavelength where Alagebrium has maximum absorbance (e.g., around 280-320 nm, to be determined empirically).
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it can accurately quantify Alagebrium in the presence of its degradants.
-
Stability Testing: Store Alagebrium samples under the desired long-term and accelerated stability conditions. At specified time points, analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of Alagebrium and quantify any degradation products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]
- 4. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]
- 7. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Alagebrium Bromide HPLC Analysis
Welcome to the technical support center for Alagebrium bromide HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a specific focus on peak tailing, a frequent challenge in HPLC analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
My this compound peak is tailing. What are the most common causes?
Peak tailing, where the peak's trailing edge is broader than its leading edge, can compromise the accuracy and resolution of your analysis.[1][2] The primary reason for peak tailing is often the presence of more than one mechanism for analyte retention.[3] For a basic compound like this compound, this is frequently due to secondary interactions with the stationary phase.
Here are the most common culprits:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with basic analytes like this compound, causing peak tailing.[1][3][4] These interactions are more pronounced at mid-range pH where silanols are ionized.[1]
-
Mobile Phase pH Issues: An inappropriate mobile phase pH can lead to inconsistent ionization of this compound, resulting in peak shape distortion.[5][6] Operating near the analyte's pKa can cause the presence of both ionized and unionized forms, leading to tailing or split peaks.[6][7]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the column and lead to peak distortion, including tailing.[1][8][9] If all peaks in the chromatogram are tailing, column overload is a likely suspect.[1]
-
Column Degradation and Contamination: Over time, columns can degrade, or the inlet frit can become blocked with particulate matter from the sample or mobile phase.[2][8] This can lead to a deformation of the column bed, causing tailing.[1]
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or diameter, or poorly made connections, can increase dead volume and contribute to peak tailing.[2][9][10]
How can I troubleshoot peak tailing caused by secondary silanol interactions?
Addressing secondary silanol interactions is a critical step in improving the peak shape of basic compounds. Here are several strategies:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to ≤ 3) can suppress the ionization of silanol groups, thereby minimizing their interaction with the basic this compound analyte.[3][11]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[2][3]
-
Incorporate Mobile Phase Additives: Adding a sacrificial base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the residual silanol groups, preventing them from interacting with your analyte.[4][12]
-
Choose a Different Stationary Phase: Consider using a column with a different stationary phase chemistry, such as a polar-embedded phase or a hybrid silica-organic material, which are designed to reduce silanol activity.[2][11]
What is the optimal mobile phase pH for analyzing this compound and how do I select it?
The ideal mobile phase pH is crucial for achieving sharp, symmetrical peaks.
-
General Guideline: For basic compounds like this compound, a mobile phase pH that is at least 2 pH units below the compound's pKa is generally recommended to ensure it is fully protonated and in a single ionic form.[12]
-
Impact of pH: Variations in mobile phase pH can significantly affect retention time, peak shape, and selectivity.[5] At a low pH (e.g., < 3), the acidic silanol groups on the stationary phase are not ionized, which reduces peak tailing for basic compounds.[4]
-
Buffer Selection: Use a buffer to maintain a stable pH throughout the analysis.[1] The choice of buffer should be based on the desired pH and its compatibility with your detection method (e.g., volatile buffers for LC-MS).[13]
The following table summarizes the effect of mobile phase pH on the peak asymmetry factor (As) for a basic compound, illustrating the importance of pH optimization.
| Mobile Phase pH | Peak Asymmetry Factor (As) | Peak Shape |
| 7.0 | 2.35 | Significant Tailing[3] |
| 3.0 | 1.33 | Improved Symmetry[3] |
My peaks are still tailing after optimizing the mobile phase. What else could be the problem?
If mobile phase optimization doesn't resolve the issue, consider these other potential causes:
-
Column Overload: To check for mass overload, dilute your sample and inject it again.[14] If the peak shape improves, you were likely overloading the column.[14] To address volume overload, reduce the injection volume.[8]
-
Column Contamination or Damage: A blocked column frit or a void at the head of the column can cause peak tailing.[1] Try flushing the column with a strong solvent or back-flushing it (if the manufacturer's instructions permit).[13] If the problem persists, the column may need to be replaced.[2] Using a guard column can help protect the analytical column from contaminants.[15][16]
-
Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector.[2][10] Ensure all fittings are properly connected to avoid dead volume.[17]
Experimental Protocols
Protocol for Troubleshooting Peak Tailing
This protocol provides a systematic approach to diagnosing and resolving peak tailing issues.
-
Initial Assessment:
-
Observe the chromatogram: Is only the this compound peak tailing, or are all peaks affected?
-
If all peaks are tailing, suspect a physical problem like a column void, extra-column volume, or a blocked frit.[18]
-
If only the this compound peak (a basic compound) is tailing, suspect a chemical interaction, such as with silanol groups.[18]
-
-
Investigate Chemical Causes (If only the basic analyte peak tails):
-
pH Adjustment: Prepare a mobile phase with a lower pH (e.g., 2.5-3.0) using an appropriate buffer. Equilibrate the column with the new mobile phase and re-inject the sample.
-
Mobile Phase Additives: If lowering the pH is not sufficient or desirable, add a competing base like triethylamine (0.05 M typical) to the mobile phase.[4]
-
Column Evaluation: If the issue persists, consider trying a new, high-quality, end-capped C18 or a column with a different chemistry (e.g., polar-embedded).[2][4]
-
-
Investigate Physical/Mechanical Causes (If all peaks tail):
Visual Troubleshooting Guides
The following diagrams illustrate the logical workflows for troubleshooting peak tailing in HPLC analysis.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. moravek.com [moravek.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. chromtech.com [chromtech.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. waters.com [waters.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. support.waters.com [support.waters.com]
- 18. youtube.com [youtube.com]
Strategies to minimize potential off-target effects of Alagebrium.
Welcome to the technical support center for Alagebrium (ALT-711). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting to minimize potential off-target effects of Alagebrium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Alagebrium?
A1: Alagebrium's primary mechanism is the chemical cleavage of α-dicarbonyl-based advanced glycation end-product (AGE) cross-links.[1][2] The thiazolium ring within Alagebrium is the reactive component that targets and breaks the carbon-carbon bond of the α-dicarbonyl structure in established AGE cross-links.[2] This action helps to reverse the stiffening of tissues caused by these cross-links.[3]
Q2: What are the known secondary or potential off-target mechanisms of Alagebrium?
A2: Besides its AGE cross-link breaking activity, Alagebrium can also act as a scavenger of reactive dicarbonyl species like methylglyoxal (B44143) (MG), which are precursors to AGEs.[2] Additionally, some studies suggest that Alagebrium may have metal-chelating properties and can influence signaling pathways downstream of the Receptor for Advanced Glycation End-products (RAGE).[1][4] It is important to consider these additional activities in your experimental design, as they could be considered off-target effects depending on the research context.
Q3: What are the initial steps to investigate a suspected off-target effect of Alagebrium in my experiment?
A3: A tiered approach is recommended. Begin with a thorough literature review to see if similar effects have been reported. If the phenotype is unexpected, consider computational methods to predict potential off-targets based on Alagebrium's structure. Following this, in vitro screening against broad panels of kinases and G-protein coupled receptors (GPCRs) can identify potential molecular interactions. Finally, specific cell-based functional assays should be used to confirm the relevance of any identified off-target interactions at concentrations used in your experiments.
Q4: How can I proactively minimize potential off-target effects in my experimental design?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of Alagebrium and to include appropriate controls. A dose-response curve should be established for your specific model system to identify the optimal concentration. Additionally, consider using structural analogs of Alagebrium with potentially higher specificity if available. Finally, employing orthogonal approaches to validate your findings, such as using other AGE-breakers or genetic models, can help confirm that the observed effects are due to the intended mechanism.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Off-target effects on cellular signaling pathways.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: First, ensure that Alagebrium is active in your system by measuring its effect on AGE levels or a downstream marker of AGE signaling.
-
Dose-Response Analysis: Perform a detailed dose-response study to determine if the unexpected phenotype is concentration-dependent. Use the lowest concentration that gives the desired on-target effect.
-
Off-Target Screening: If the issue persists, consider screening Alagebrium against a panel of common off-target classes, such as kinases and GPCRs.
-
Control Compounds: Include a negative control (vehicle) and, if possible, an inactive analog of Alagebrium to ensure the observed effect is specific to Alagebrium's structure.
-
Issue 2: Discrepancy between in vitro and in vivo results.
-
Possible Cause: Differences in metabolism, bioavailability, or the complexity of the in vivo environment.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, measure the concentration of Alagebrium in the target tissue in your in vivo model to ensure it is within the effective range determined from in vitro studies.
-
Evaluate Secondary Mechanisms: In an in vivo system, secondary mechanisms like metal chelation or RAGE signaling modulation may be more prominent. Assess markers for these pathways.
-
Consider the Model System: The specific animal model and its underlying pathology can influence the effects of Alagebrium. Ensure the chosen model is appropriate for the research question.
-
Data Presentation
Table 1: In Vitro Dose-Response of Alagebrium in Rat Aortic Smooth Muscle Cells (RASMCs)
| Concentration (µM) | Inhibition of RASMC Proliferation (%) | Reduction in Reactive Oxygen Species (ROS) (%) | Inhibition of ERK Phosphorylation (%) |
| 1 | Dose-dependent inhibition observed | Dose-dependent reduction observed | ~35% |
| 10 | Dose-dependent inhibition observed | Dose-dependent reduction observed | ~42% |
| 100 | Dose-dependent inhibition observed | Not specified | Not specified |
Data summarized from a study on AGE-stimulated RASMCs.[5]
Table 2: Overview of Alagebrium Clinical Trial Dosages and Observed Effects
| Study Population | Alagebrium Dosage | Duration | Key Outcomes | Adverse Effects Noted |
| Patients with systolic hypertension | 210 mg/day | 8 weeks | Improved vascular function | Not specified |
| Patients with chronic heart failure | 200 mg twice daily | 36 weeks | No improvement in exercise tolerance or cardiac function | Generally well tolerated |
| Elderly patients with diastolic heart failure | 420 mg/day | 16 weeks | Decrease in left ventricular mass, improved diastolic filling | Not specified |
Data compiled from various clinical trials.[1][6][7]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol provides a general framework for assessing the potential inhibitory effect of Alagebrium on a panel of kinases.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of Alagebrium would indicate inhibition.
-
Materials:
-
Kinase of interest and its specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Alagebrium stock solution (in DMSO or appropriate solvent)
-
Assay buffer (specific to the kinase)
-
White, opaque 384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of Alagebrium in the assay buffer.
-
In a 384-well plate, add the kinase, its substrate, and the Alagebrium dilution (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each Alagebrium concentration relative to the vehicle control.
-
Plot percent inhibition versus Alagebrium concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based GPCR Functional Assay - cAMP Measurement
This protocol is for assessing Alagebrium's effect on Gs- or Gi-coupled GPCR signaling by measuring changes in intracellular cyclic AMP (cAMP).
-
Principle: GPCR activation modulates the activity of adenylyl cyclase, leading to changes in intracellular cAMP levels. This assay quantifies these changes to determine if Alagebrium acts as an agonist or antagonist.
-
Materials:
-
HEK293 or CHO cells expressing the GPCR of interest
-
cAMP detection kit (e.g., HTRF, ELISA)
-
Alagebrium stock solution
-
Known agonist and antagonist for the GPCR (for controls)
-
Assay buffer
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of Alagebrium and control compounds in the assay buffer.
-
For antagonist testing, pre-incubate the cells with Alagebrium before adding a known agonist. For agonist testing, add Alagebrium directly.
-
Incubate for the appropriate time to allow for cAMP production.
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP response against the compound concentration.
-
For agonists, determine the EC50 value. For antagonists, determine the IC50 value.
-
Protocol 3: Spectrophotometric Metal Chelation Assay using Ferrozine (B1204870)
This protocol assesses the ability of Alagebrium to chelate ferrous ions (Fe²⁺).
-
Principle: Ferrozine forms a stable, colored complex with Fe²⁺. A chelating agent will compete with ferrozine for Fe²⁺ binding, leading to a decrease in the colorimetric signal.
-
Materials:
-
Alagebrium stock solution
-
Ferrous chloride (FeCl₂) solution
-
Ferrozine solution
-
Assay buffer (e.g., HEPES or Tris buffer)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of Alagebrium in the assay buffer.
-
In a 96-well plate, add the Alagebrium dilution (or vehicle control) and the FeCl₂ solution.
-
Incubate for a short period to allow for chelation.
-
Add the ferrozine solution to initiate the color-forming reaction.
-
Incubate for approximately 10 minutes at room temperature.
-
Measure the absorbance at 562 nm.
-
-
Data Analysis:
-
Calculate the percent chelation for each Alagebrium concentration.
-
The chelating activity is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
Visualizations
Caption: Alagebrium's primary on-target and potential off-target mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. carnabio.com [carnabio.com]
- 5. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of alagebrium, an advanced glycation endproduct breaker, on exercise tolerance and cardiac function in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Alagebrium in Research Animals
Welcome to the Technical Support Center for Alagebrium Research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered when working to improve the oral bioavailability of Alagebrium in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary barrier to the oral absorption of Alagebrium?
A1: The primary barrier to Alagebrium's oral absorption is its poor intestinal permeability. As a thiazolium salt, Alagebrium is a charged molecule at physiological pH. This charge limits its ability to passively diffuse across the lipid-rich membranes of the intestinal epithelial cells (enterocytes)[1]. While its high water solubility ensures it dissolves readily in the gastrointestinal fluids, its charged nature hinders its passage into the bloodstream[1].
Q2: Has the absolute oral bioavailability of Alagebrium been definitively established in research animals?
A2: Specific oral bioavailability percentages for Alagebrium are not widely published in scientific literature[1]. Animal studies have frequently used oral administration by mixing Alagebrium with chow or through oral gavage, but detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and absolute bioavailability are not consistently reported[1]. This lack of publicly available data necessitates that researchers determine these parameters for their specific formulations and animal models.
Q3: Are there any known drug-drug interactions with Alagebrium to be aware of during in vivo studies?
A3: Human clinical trials have not reported significant harmful interactions of Alagebrium with other drugs[1]. This may suggest that it is not a potent inhibitor or inducer of major drug-metabolizing enzymes. However, comprehensive drug interaction studies are not widely available, so caution should be exercised when co-administering other compounds in research settings[1].
Q4: What are the reported side effects of oral Alagebrium administration in animals?
A4: In human studies, Alagebrium has been generally well-tolerated. Some reports have noted minor gastrointestinal symptoms[2]. Researchers should monitor for any signs of gastrointestinal distress, such as diarrhea or changes in food and water intake, in animal models[1].
Troubleshooting Guides
Issue 1: Low and/or Highly Variable Plasma Concentrations of Alagebrium After Oral Dosing
Potential Causes:
-
Poor Permeability: As mentioned, the charged nature of the thiazolium salt in Alagebrium is the most likely cause of poor absorption[1].
-
Formulation Issues: Inadequate formulation can lead to poor drug release or instability in the gastrointestinal tract.
-
Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress in the animals, affecting absorption.
-
Animal-to-Animal Variability: Differences in gastrointestinal physiology and health status between animals can contribute to variable absorption[3].
Troubleshooting Strategies:
| Strategy | Description | Key Considerations |
| Formulation with Permeation Enhancers | Certain excipients can transiently open the tight junctions between intestinal cells, increasing paracellular transport of charged molecules. Examples include sodium caprate and medium-chain fatty acids[1]. | - May cause transient intestinal irritation. - Dose of the enhancer must be carefully optimized. |
| Lipid-Based Formulations (e.g., SEDDS) | Encapsulating Alagebrium in Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance its solubilization and facilitate transport across the intestinal epithelium[1]. | - Requires careful selection of oils, surfactants, and co-surfactants. - The formulation must be stable and form a microemulsion upon contact with aqueous fluids. |
| Prodrug Approach | Temporarily masking the charged thiazolium group with a lipophilic moiety can create a more membrane-permeable prodrug. This prodrug is absorbed and then converted back to active Alagebrium in the body[1]. | - Requires chemical synthesis of the prodrug. - Conversion back to the active drug must be confirmed in plasma or liver microsomes. |
| Nanoparticle Encapsulation | Encapsulating Alagebrium in polymeric nanoparticles (e.g., PLGA) can protect it from premature metabolism and may enhance its uptake by intestinal cells[1]. | - Nanoparticle size and surface properties must be optimized for oral delivery. - Drug loading and release kinetics need to be characterized. |
| Refine Oral Gavage Technique | Ensure proper technique to minimize stress and ensure accurate dosing. Pre-coating the gavage needle with a sucrose (B13894) solution has been shown to reduce stress in rodents[4]. | - Use appropriate gavage needle size and length. - Confirm proper placement in the esophagus before administration. |
| Cross-Over Study Design | A cross-over study design, where each animal receives both the test and control formulations in different periods, can help to reduce the impact of inter-animal variability[3]. | - Requires a sufficient washout period between treatments. - May not be suitable for all study designs. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This in vitro assay is used to predict the intestinal permeability of a compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days to allow for their differentiation into a confluent monolayer that mimics the intestinal epithelium[1][5].
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Permeability Study:
-
Apical to Basolateral (A-B) Transport: Add the Alagebrium solution to the apical (donor) side and collect samples from the basolateral (receiver) side at various time points. This simulates absorption from the gut into the bloodstream[1].
-
Basolateral to Apical (B-A) Transport: Add the Alagebrium solution to the basolateral (donor) side and collect samples from the apical (receiver) side. This is done to assess active efflux[1].
-
-
Analysis: Quantify the concentration of Alagebrium in the collected samples using a validated analytical method, such as LC-MS/MS[1].
-
Calculate Apparent Permeability (Papp): Calculate the Papp value to classify the permeability of Alagebrium. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters[5].
Protocol 2: Preparation of Alagebrium-Loaded PLGA Nanoparticles
This protocol describes the preparation of Poly(lactic-co-glycolic acid) nanoparticles encapsulating Alagebrium using a single emulsion-solvent evaporation method.
Methodology:
-
Organic Phase Preparation: Dissolve a known amount of PLGA and Alagebrium in a suitable organic solvent like dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase and sonicate the mixture on an ice bath to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water to remove excess stabilizer and unencapsulated drug.
-
Characterization: Resuspend the nanoparticles and characterize them for size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for Alagebrium
This protocol outlines the development of a SEDDS formulation to improve the oral delivery of Alagebrium.
Methodology:
-
Excipient Screening: Determine the solubility of Alagebrium in various oils, surfactants, and co-surfactants to identify suitable components.
-
Pseudo-ternary Phase Diagram Construction: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe for the formation of a clear or slightly bluish emulsion to identify the self-emulsifying region.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimal ratio. Add Alagebrium to the mixture and stir until it is completely dissolved.
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size and polydispersity index of the resulting emulsion.
-
Self-Emulsification Time: Assess the time it takes for the SEDDS to form an emulsion upon gentle agitation in an aqueous medium.
-
Stability: Evaluate the physical and chemical stability of the SEDDS formulation under different storage conditions.
-
Protocol 4: In Vivo Pharmacokinetic Study in Rats
This protocol describes an oral gavage study in rats to evaluate the pharmacokinetic profile of different Alagebrium formulations.
Methodology:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week before the experiment. Fast the rats overnight before dosing, with free access to water.
-
Dosing: Administer the Alagebrium formulation (e.g., aqueous solution, SEDDS, or nanoparticle suspension) to the rats via oral gavage at a predetermined dose[6].
-
Blood Sampling: Collect blood samples from the tail vein at specific time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing[6].
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Plasma Sample Analysis:
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using appropriate software.
Data Presentation
The following tables provide a hypothetical but representative comparison of pharmacokinetic parameters for different Alagebrium formulations in rats.
Table 1: Pharmacokinetic Parameters of Alagebrium Formulations in Rats (Single Oral Dose)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Solution | 10 | 150 ± 35 | 1.0 ± 0.5 | 450 ± 90 | 100 |
| With Permeation Enhancer | 10 | 300 ± 60 | 1.0 ± 0.5 | 900 ± 150 | 200 |
| SEDDS Formulation | 10 | 600 ± 120 | 0.5 ± 0.2 | 2250 ± 400 | 500 |
| PLGA Nanoparticles | 10 | 450 ± 90 | 2.0 ± 0.8 | 1800 ± 350 | 400 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Mandatory Visualizations
Caption: Experimental workflow for improving Alagebrium's oral bioavailability.
Caption: Overcoming Alagebrium's intestinal absorption barriers.
References
- 1. benchchem.com [benchchem.com]
- 2. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An UPLC-MS/MS method for the quantitation of alectinib in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pjps.pk [pjps.pk]
Fine-tuning the dose-response curve for Alagebrium in new experimental models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alagebrium. The information is designed to assist in fine-tuning dose-response curves for new experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Alagebrium?
Alagebrium (formerly ALT-711) is an Advanced Glycation End-product (AGE) cross-link breaker.[1][2] Its primary mechanism involves the chemical cleavage of established, covalent α-dicarbonyl-based cross-links between proteins.[3] These cross-links contribute to the loss of tissue elasticity and function. The thiazolium ring within Alagebrium's structure is the reactive component responsible for this activity. Additionally, Alagebrium has been shown to be an effective scavenger of reactive dicarbonyl species like methylglyoxal (B44143) (MG), a major precursor to AGEs.[2]
Q2: What is the recommended solvent for Alagebrium and what are its storage conditions?
Alagebrium chloride is soluble in water at up to 50 mg/mL and in DMSO at 25 mg/mL. For in vitro studies, stock solutions are typically prepared in DMSO. For in vivo oral administration, it can be dissolved in sterile water or saline.
Lyophilized Alagebrium should be stored at -20°C and is stable for up to three years. In solvent, it is recommended to store aliquots at -80°C for up to three months or at -20°C for up to two weeks to avoid repeated freeze-thaw cycles.
Q3: Are there any known issues with the oral bioavailability of Alagebrium in animal models?
Yes, a potential challenge with oral administration of Alagebrium is its bioavailability. As a thiazolium salt, Alagebrium is a charged molecule at physiological pH, which can limit its passive diffusion across the intestinal epithelium. While it has high water solubility, its permeability can be a rate-limiting factor for absorption. Researchers should consider this when designing in vivo experiments and may need to optimize formulations to improve absorption.
Troubleshooting Guides
In Vitro Experiment Troubleshooting
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low or no observed effect of Alagebrium on AGE-induced cellular responses. | 1. Suboptimal Dose: The concentration of Alagebrium may be too low to elicit a response in your specific cell model. 2. Instability in Media: Alagebrium may degrade in cell culture media over long incubation periods. 3. High Serum Concentration: Components in fetal bovine serum (FBS) may interfere with Alagebrium's activity. | 1. Perform a dose-response curve: Test a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal working concentration for your assay.[4] 2. Refresh media and compound: For long-term experiments, consider refreshing the media and Alagebrium every 24-48 hours. 3. Reduce serum concentration: If possible for your cell type, perform the experiment in reduced serum media (e.g., 1-2% FBS) or serum-free media. |
| High background fluorescence in AGE formation assays. | 1. Autofluorescence of Alagebrium: Thiazolium compounds can exhibit some intrinsic fluorescence. 2. Media Components: Phenol (B47542) red in cell culture media can contribute to background fluorescence. | 1. Include a compound-only control: Always run a control with Alagebrium in media without cells to measure its autofluorescence and subtract this from your experimental values. 2. Use phenol red-free media: For fluorescence-based assays, switch to a phenol red-free formulation of your cell culture media. |
| Difficulty dissolving Alagebrium for stock solutions. | Improper Solvent or Concentration: Attempting to dissolve Alagebrium at a concentration higher than its solubility limit. | Use appropriate solvents and concentrations: For a 100 mM stock, use DMSO. For aqueous solutions, do not exceed 50 mg/mL. Gentle warming and vortexing can aid dissolution. |
In Vivo Experiment Troubleshooting
| Issue | Potential Cause | Troubleshooting Suggestions |
| High variability in plasma concentrations of Alagebrium after oral gavage. | 1. Poor oral absorption: As a charged molecule, Alagebrium's intestinal permeability can be low and variable. 2. Gavage technique: Inconsistent administration can lead to variability. | 1. Optimize formulation: Consider using permeation enhancers (e.g., sodium caprate) or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve absorption. 2. Ensure consistent gavage technique: Standardize the procedure and ensure all personnel are properly trained. Consider alternative administration routes like intraperitoneal (i.p.) injection or osmotic minipumps for more consistent exposure.[5] |
| Lack of therapeutic effect at previously reported doses. | 1. Different animal model: The pharmacokinetics and pharmacodynamics of Alagebrium can vary between different species and disease models. 2. Severity of AGE accumulation: In models with very high pre-existing AGE burden, higher doses or longer treatment durations may be necessary. | 1. Conduct a pilot dose-ranging study: Before a large-scale experiment, test a range of doses (e.g., 1, 3, 10, and 30 mg/kg) in a small cohort of your specific animal model to determine the optimal dose-response. 2. Consider a longer treatment period: The breaking of established AGE cross-links is a time-dependent process. |
| Observed toxicity or adverse effects. | High dose: While generally well-tolerated, high doses of Alagebrium may lead to adverse effects. A study in a rat model of chronic kidney disease noted that a 15 mg/kg dose was less effective and did not reduce RAGE expression compared to a 3 mg/kg dose. | Perform a dose de-escalation: If toxicity is observed, reduce the dose. It is crucial to establish a therapeutic window in your specific model. |
Data Presentation
In Vitro Dose-Response Data for Alagebrium
| Cell Model | Assay | Alagebrium Concentration Range | Observed Effect |
| Rat Aortic Vascular Smooth Muscle Cells (RASMCs) | AGE-induced Cell Proliferation | 1 - 100 µM | Dose-dependent inhibition of proliferation.[4] |
| Rat Aortic Vascular Smooth Muscle Cells (RASMCs) | AGE-induced Reactive Oxygen Species (ROS) Production | 1 - 100 µM | Dose-dependent reduction in ROS formation.[4] |
| Rat Aortic Vascular Smooth Muscle Cells (RASMCs) | AGE-induced ERK Phosphorylation and COX-2 mRNA Expression | 1 and 10 µM | Significant inhibition of signaling pathways.[4] |
| Glycated Collagen Gels | AGE Accumulation | 1 mM | Significantly lowered AGE accumulation.[6] |
Note: Specific IC50 values for Alagebrium in standardized AGE-breaking or anti-glycation assays are not consistently reported in the publicly available literature.
In Vivo Dose-Response Data for Alagebrium in New Experimental Models
| Animal Model | Disease/Condition | Route of Administration | Dose | Duration | Key Findings |
| Diabetic Apolipoprotein E Knockout Mice | Diabetic Nephropathy | Intraperitoneal (i.p.) | 1 mg/kg/day | 20 weeks | Reduced renal AGE levels and further reduced glomerular matrix accumulation.[7] |
| Cy/+ Rat | Chronic Kidney Disease-Mineral Bone Disorder (CKD-MBD) | Intraperitoneal (i.p.) | 3 mg/kg/day | 10 weeks | Decreased aortic calcification and reduced aortic expression of RAGE and NOX2. |
| Cy/+ Rat | Chronic Kidney Disease-Mineral Bone Disorder (CKD-MBD) | Intraperitoneal (i.p.) | 15 mg/kg/day | 10 weeks | No significant effect on aortic calcification or RAGE expression. |
| Non-obese diabetic (NODShiLt) mice | Prediabetes | Subcutaneous (s.c) | 1 mg/kg/day | 50 days | Modestly delayed the age of diabetes onset but did not alter overall incidence.[8] |
| Aged Female Mice | Ovarian Cancer Microenvironment | Intraperitoneal (i.p.) | 1 mg/kg | 4 weeks (5 days/week) | Investigated for its potential to modify the tumor microenvironment.[9] |
Experimental Protocols
Protocol 1: In Vitro AGE-Induced Proliferation Assay in Vascular Smooth Muscle Cells
-
Cell Culture: Culture rat aortic vascular smooth muscle cells (RASMCs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Seed RASMCs in 96-well plates at a density of 1x10^4 cells per well and allow them to adhere overnight.
-
Pre-treatment with Alagebrium: Pre-treat the cells with various concentrations of Alagebrium (e.g., 1, 10, 50, 100 µM) for 24 hours.[4]
-
AGE Stimulation: Stimulate the cells with AGE-BSA (e.g., 50 µg/mL) for an additional 24-48 hours.[4]
-
Proliferation Assessment: Measure cell proliferation using a standard method such as the MTT assay. Read the absorbance at 570 nm.[5]
Protocol 2: In Vivo Dose-Finding Study in a New Mouse Model of Cardiovascular Disease
-
Animal Model: Utilize a relevant mouse model of cardiovascular disease (e.g., ApoE -/- mice on a high-fat diet).
-
Group Allocation: Randomly assign mice to vehicle control and multiple Alagebrium treatment groups (e.g., 1, 3, 10, 30 mg/kg/day). A group size of 8-10 animals is recommended for initial studies.
-
Drug Administration: Administer Alagebrium daily via oral gavage or intraperitoneal injection for a predetermined period (e.g., 8-12 weeks).
-
Monitoring: Monitor animal health, body weight, and relevant disease markers (e.g., blood pressure, plasma lipids) throughout the study.
-
Endpoint Analysis: At the end of the study, collect blood and tissues (e.g., aorta, heart) for analysis of AGE levels, markers of inflammation and oxidative stress, and histopathological changes.
Mandatory Visualization
Caption: Alagebrium's interruption of the AGE-RAGE signaling pathway.
Caption: Workflow for determining Alagebrium's dose-response in a new model.
References
- 1. eajm.org [eajm.org]
- 2. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AGE-breaker ALT711 reverses glycation-mediated cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]
- 9. Advanced Glycation End Products as a Potential Target for Restructuring the Ovarian Cancer Microenvironment: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
How to account for batch-to-batch variability of synthesized Alagebrium.
This technical support center is designed to assist researchers, scientists, and drug development professionals in accounting for and troubleshooting batch-to-batch variability of synthesized Alagebrium (also known as ALT-711).
Frequently Asked Questions (FAQs)
Q1: What is Alagebrium and what is its primary mechanism of action?
A1: Alagebrium, or 4,5-dimethyl-3-(2-oxo-2-phenylethyl)thiazolium chloride, is a thiazolium derivative known as an Advanced Glycation End-product (AGE) cross-link breaker.[1][2] Its principal mechanism of action is the cleavage of pre-existing α-dicarbonyl-based protein cross-links, which are implicated in age-related tissue stiffening and diabetic complications.[3] Alagebrium may also act as a scavenger of reactive dicarbonyl species, thereby inhibiting the formation of new AGEs.
Q2: What are the common sources of batch-to-batch variability in synthesized Alagebrium?
A2: Batch-to-batch variability in synthesized Alagebrium can arise from several factors:
-
Purity of starting materials: The quality of 4,5-dimethylthiazole (B1345194) and 2-chloroacetophenone (B165298) is critical. Impurities in these reagents can lead to side reactions and the formation of byproducts.
-
Reaction conditions: Minor deviations in reaction temperature, time, and solvent purity can affect the reaction kinetics and impurity profile.
-
Purification effectiveness: The efficiency of crystallization or chromatographic purification will directly impact the final purity and consistency of the Alagebrium batch.
-
Residual solvents: Incomplete removal of solvents used during synthesis and purification can lead to variability.
-
Hygroscopicity and stability: Alagebrium chloride is a salt and may be hygroscopic. Variations in water content between batches can affect its stability and apparent concentration.
Q3: How does batch-to-batch variability in Alagebrium impact experimental results?
A3: Inconsistent batches of Alagebrium can significantly affect experimental outcomes. A lower purity or the presence of uncharacterized impurities could lead to reduced efficacy in AGE-breaking assays or introduce confounding biological effects. For instance, impurities might interfere with signaling pathways under investigation or exhibit cytotoxicity, leading to misinterpretation of Alagebrium's specific activity.
Q4: What are the critical quality attributes to consider for each batch of synthesized Alagebrium?
A4: For each batch, it is essential to assess the following:
-
Identity: Confirmation of the chemical structure of Alagebrium.
-
Purity: Quantitation of the main compound and detection of any impurities.
-
Potency: Functional assessment of its AGE-breaking activity.
-
Moisture content: Determination of water content, especially if the compound is hygroscopic.
-
Residual solvents: Quantification of any remaining solvents from the synthesis process.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the synthesis and quality control of Alagebrium.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Alagebrium | Incomplete reaction. | Ensure starting materials are pure and used in the correct stoichiometric ratio. Consider extending the reaction time or slightly increasing the temperature. |
| Degradation of product during synthesis. | Monitor the reaction for the formation of degradation products. Avoid excessive heating. | |
| Loss of product during work-up or purification. | Optimize the purification procedure, for example, by adjusting the solvent system for crystallization to minimize solubility of the product. | |
| Batch appears discolored (not white to off-white) | Presence of impurities from starting materials or side reactions. | Purify the starting materials before synthesis. Re-purify the final product using an appropriate method like recrystallization or column chromatography. |
| Degradation of the product. | Store the final product under inert gas, protected from light, and at a low temperature. | |
| Inconsistent results in biological assays | Variable purity between batches. | Implement a stringent quality control protocol for each batch, including HPLC analysis for purity. Use only batches that meet a predefined purity specification (e.g., >98%). |
| Presence of active impurities. | Attempt to identify the impurities using techniques like LC-MS and assess their biological activity. | |
| Incorrect concentration due to residual solvent or water. | Determine the water content by Karl Fischer titration and residual solvents by Gas Chromatography (GC) for each batch. Adjust the mass of Alagebrium used in experiments accordingly. | |
| Unexpected peaks in HPLC chromatogram | Impurities from starting materials. | Analyze the starting materials by HPLC to check for impurities that might be carried through the synthesis. |
| Side-products from the synthesis. | Common side-products in thiazolium salt synthesis can include unreacted starting materials or products of side reactions. Adjusting reaction conditions may minimize their formation. | |
| Degradation of Alagebrium. | Alagebrium can degrade under certain conditions. Ensure the sample is handled and stored correctly before analysis. A stability-indicating HPLC method should be used. |
Experimental Protocols
Protocol 1: Synthesis of Alagebrium Chloride
This protocol is based on the general chemical reaction for the synthesis of Alagebrium.
Materials:
-
4,5-dimethylthiazole
-
2-chloroacetophenone
-
Acetonitrile (B52724) (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-dimethylthiazole (1 equivalent) in anhydrous acetonitrile.
-
Add 2-chloroacetophenone (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, Alagebrium chloride, may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with a small amount of cold acetonitrile or another suitable solvent to remove soluble impurities.
-
Dry the product under vacuum to obtain Alagebrium chloride as a white to off-white solid.
-
For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/ether).
Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)
This is a general-purpose stability-indicating HPLC method suitable for assessing the purity of Alagebrium. Method optimization may be required.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Method Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 280 nm
Acceptance Criteria (Example):
| Test | Specification |
| Purity (by HPLC) | ≥ 98.0% |
| Individual Impurity | ≤ 0.5% |
| Total Impurities | ≤ 2.0% |
Visualizations
Caption: Workflow for Synthesis and Quality Control of Alagebrium.
Caption: Alagebrium's role in the AGE-RAGE signaling pathway.
References
Identifying and managing side effects of Alagebrium in preclinical studies.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and managing the side effects of Alagebrium (formerly ALT-711) in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Alagebrium?
Alagebrium is an Advanced Glycation End-product (AGE) cross-link breaker.[1][2][3] Its primary therapeutic action involves the chemical cleavage of established, covalent α-dicarbonyl-based cross-links between proteins.[4] These cross-links contribute to the loss of tissue elasticity and function associated with aging and diabetic complications. The thiazolium ring within the Alagebrium molecule is the active component responsible for this breaking activity.[4]
Q2: What is the secondary mechanism of action of Alagebrium?
In addition to its cross-link breaking activity, Alagebrium also functions as a scavenger of reactive dicarbonyl species, such as methylglyoxal (B44143) (MG).[4][5] By trapping these reactive molecules, Alagebrium helps to prevent the formation of new AGEs.
Q3: What are the potential therapeutic applications of Alagebrium observed in preclinical studies?
Preclinical studies in various animal models have suggested several potential therapeutic benefits of Alagebrium, including:
-
Improved Cardiovascular Function: Alagebrium has been shown to reduce large artery stiffness, slow pulse-wave velocity, and enhance cardiac output in animal models.[1] It has also demonstrated the ability to reverse aortic stiffness and improve left ventricular elasticity in non-diabetic, spontaneously hypertensive rats.[5]
-
Reduced Diabetic Complications: In diabetic rat models, Alagebrium treatment has been associated with improved vascular function and decreased collagen cross-linking.[5]
-
Enhanced Endothelial Function: Studies have indicated that Alagebrium can improve peripheral artery endothelial function.[6][7]
Q4: Have any side effects of Alagebrium been observed in preclinical studies?
Yes, a key observation from a 2-year toxicity study in Sprague-Dawley rats was an increased incidence of liver cell alterations in male rats, but not in females.[8] However, it is important to note that this particular strain of rat is known to spontaneously develop such liver abnormalities.[8] Subsequent Phase I clinical trials in humans, even at high doses, did not detect any harmful effects on liver function.[5]
Troubleshooting Guide: Managing Potential Side Effects
This guide provides structured advice for researchers encountering specific issues during their preclinical experiments with Alagebrium.
Issue 1: Observation of Hepatic Abnormalities
Symptoms:
-
Elevated liver enzymes (e.g., ALT, AST) in blood samples.
-
Histopathological evidence of liver cell alterations (e.g., focal necrosis, inflammation, fatty changes).
Possible Causes:
-
Species-Specific Sensitivity: As noted in the 2-year rat study, certain animal strains may be predisposed to hepatic alterations.[8]
-
High Dosage: The dosage of Alagebrium used may be exceeding the therapeutic window for the specific animal model.
-
Underlying Health Conditions: Pre-existing liver conditions in the animal model could be exacerbated.
Troubleshooting Steps:
-
Review Animal Model: Assess the known spontaneous pathology of the chosen animal strain, particularly concerning liver health.
-
Dose-Response Study: Conduct a dose-ranging study to identify the minimum effective dose and the maximum tolerated dose.
-
Monitor Liver Function: Regularly monitor liver enzymes and consider liver function tests (e.g., bilirubin, albumin) throughout the study.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the liver tissue.
Issue 2: Unexpected Lack of Efficacy
Symptoms:
-
No significant improvement in markers of cardiovascular stiffness (e.g., pulse wave velocity).
-
No reduction in AGE accumulation in tissues of interest.
Possible Causes:
-
Inadequate Dosing or Treatment Duration: The dose or the length of the treatment period may be insufficient to produce a therapeutic effect.
-
Bioavailability Issues: The formulation or route of administration may result in poor absorption of Alagebrium.
-
Predominance of Non-Cleavable Cross-links: Alagebrium is effective against α-dicarbonyl cross-links but not against all types of AGE cross-links, such as glucosepane.[2][8]
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and stability of the Alagebrium compound being used.
-
Optimize Dosing Regimen: Consider increasing the dose or extending the treatment duration based on available literature and pilot studies.
-
Assess Bioavailability: If possible, measure plasma concentrations of Alagebrium to confirm absorption.
-
Characterize AGEs: If feasible, analyze the specific types of AGE cross-links present in your model to determine if they are targets for Alagebrium.
Quantitative Data Summary
The following table summarizes key quantitative data from a notable preclinical toxicity study of Alagebrium.
| Parameter | Animal Model | Duration | Observation | Reference |
| Liver Cell Alterations | Male Sprague-Dawley Rats | 2 years | Increased rate of liver cell alterations observed. | [8] |
| Liver Cell Alterations | Female Sprague-Dawley Rats | 2 years | No significant increase in liver cell alterations. | [8] |
| Liver Function | Healthy Human Subjects (Phase I) | Not specified | High-dose Alagebrium did not show harmful effects on liver function. | [5] |
Experimental Protocols
Protocol 1: Assessment of in vivo Toxicity
Objective: To evaluate the potential toxicity of Alagebrium in a rodent model over an extended period.
Methodology:
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats).
-
Group Allocation: Randomly assign animals to a control group (vehicle) and at least three Alagebrium treatment groups (low, medium, and high dose).
-
Administration: Administer Alagebrium or vehicle daily via oral gavage for the specified duration (e.g., 2 years).
-
Clinical Observations: Conduct daily clinical observations for any signs of toxicity, including changes in appearance, behavior, and body weight.
-
Hematology and Clinical Chemistry: Collect blood samples at regular intervals (e.g., 3, 6, 12, 18, and 24 months) for complete blood count and serum chemistry analysis, including liver enzymes.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect major organs, with a particular focus on the liver, and preserve them for histopathological examination.
Protocol 2: Evaluation of Advanced Glycation End-product (AGE) Levels
Objective: To quantify the levels of fluorescent AGEs in biological samples.
Methodology:
-
Sample Preparation: Collect biological samples of interest (e.g., plasma, tissue homogenates).
-
Assay Principle: This assay is based on the characteristic fluorescence of many AGEs (Excitation/Emission = ~360 nm/~460 nm).
-
Procedure (based on commercially available kits):
-
Prepare a standard curve using an AGE-positive control (e.g., AGE-BSA).
-
Add samples and standards to a 96-well plate.
-
Add an assay buffer that specifically distinguishes between AGEs and non-oxidized proteins.
-
Incubate the plate as per the kit instructions.
-
Measure the fluorescence at the appropriate wavelengths using a microplate reader.
-
-
Data Analysis: Calculate the relative fluorescence units (RFU) for each sample and determine the AGE concentration by comparing to the standard curve.
Visualizations
Caption: Alagebrium's dual mechanism of action.
Caption: Workflow for a preclinical toxicity study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Alagebrium - Wikipedia [en.wikipedia.org]
- 3. What are AGE inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.corporate-ir.net [media.corporate-ir.net]
- 7. Advanced glycation endproduct crosslink breaker (alagebrium) improves endothelial function in patients with isolated systolic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]
Alagebrium Technical Support Center: Optimizing Delivery for Targeted Tissue Effects
Welcome to the Alagebrium Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the effective use of Alagebrium (ALT-711) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Alagebrium?
Alagebrium is primarily known as an Advanced Glycation End-product (AGE) cross-link breaker.[1][2] It functions by chemically cleaving the α-dicarbonyl-based carbon-carbon bonds within established AGE cross-links, particularly on long-lived proteins like collagen and elastin.[1] This action helps to reverse the stiffening of tissues and restore their normal function. The mechanism of action is still a subject of some debate, with studies also suggesting it acts as an effective inhibitor of methylglyoxal (B44143) (MG), a reactive dicarbonyl compound and precursor to AGEs.[1]
Q2: What are the main challenges in delivering Alagebrium for targeted tissue effects?
The primary challenge in delivering Alagebrium effectively is its potential for low oral bioavailability. As a thiazolium salt, Alagebrium is a charged molecule at physiological pH, which can limit its passive diffusion across the intestinal epithelium. While generally well-tolerated, some gastrointestinal symptoms have been observed in a small number of individuals in clinical trials.[1]
Q3: How can I prepare a stock solution of Alagebrium and what are its storage conditions?
Alagebrium chloride is soluble in aqueous solutions and DMSO. For cell culture experiments, a common practice is to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically below 0.5%). Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. For in vivo studies, Alagebrium can be dissolved in sterile saline or phosphate-buffered saline (PBS) for administration.
Troubleshooting Guides
In Vitro Experiments
Issue: Low efficacy in breaking AGE cross-links in my in vitro assay.
-
Potential Cause 1: Suboptimal Incubation Time or Concentration.
-
Troubleshooting: Ensure that the incubation time and concentration of Alagebrium are sufficient for the specific assay. Breaking established cross-links can be time-dependent. Consider performing a time-course and dose-response experiment to determine the optimal conditions for your model.
-
-
Potential Cause 2: Inappropriate Assay Conditions.
-
Troubleshooting: Verify the pH and temperature of your incubation buffer. Alagebrium's activity may be sensitive to these parameters. Maintain a physiological pH (around 7.4) and temperature (37°C) unless the specific protocol dictates otherwise.
-
-
Potential Cause 3: Nature of the AGE cross-links.
Issue: High background or interference in my fluorescence-based AGE detection assay.
-
Potential Cause: Autofluorescence of Alagebrium or other components.
-
Troubleshooting: Run appropriate controls, including a sample with Alagebrium alone in the assay buffer, to measure its intrinsic fluorescence at the excitation and emission wavelengths used for AGE detection (~370 nm excitation and ~440 nm emission). Subtract this background fluorescence from your experimental readings.
-
Issue: Observed cytotoxicity in my cell culture experiments.
-
Potential Cause 1: High concentration of Alagebrium.
-
Troubleshooting: Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. Cytotoxicity can vary between cell types.
-
-
Potential Cause 2: High concentration of DMSO in the final culture medium.
-
Troubleshooting: Ensure the final concentration of DMSO used to deliver Alagebrium to the cells is below the toxic threshold for your cell line, typically less than 0.5%.[4] Prepare serial dilutions of your Alagebrium stock solution to minimize the volume of DMSO added to the culture wells.
-
-
Potential Cause 3: Contamination of stock solution.
-
Troubleshooting: Ensure that your Alagebrium stock solution is sterile. Filter-sterilize the stock solution if necessary, using a DMSO-compatible filter (e.g., PTFE).
-
In Vivo Experiments
Issue: High variability in plasma concentrations of Alagebrium after oral administration.
-
Potential Cause 1: Inconsistent oral gavage technique.
-
Troubleshooting: Ensure that the oral gavage procedure is performed consistently by a trained individual. The volume and speed of administration should be uniform across all animals.[5][6] Consider using a flexible gavage tube to minimize stress and potential injury to the esophagus.[6] Coating the gavage needle with a sucrose (B13894) solution may also improve animal compliance.[7]
-
-
Potential Cause 2: Formulation issues affecting absorption.
-
Troubleshooting: Alagebrium's charged nature can limit its absorption. Consider formulating it with permeation enhancers or in a lipid-based delivery system for research purposes to improve consistency.
-
-
Potential Cause 3: Food in the stomach affecting absorption.
-
Troubleshooting: For consistent absorption, it is advisable to fast the animals for a few hours before oral gavage, if permitted by the experimental protocol and approved by the institutional animal care and use committee.
-
Issue: Animal distress or complications after oral gavage.
-
Potential Cause: Improper gavage technique leading to esophageal injury or tracheal administration.
-
Troubleshooting: Immediately stop the procedure if the animal shows signs of distress, such as gasping or struggling.[5] Ensure the gavage needle is of the correct size and length for the animal and is inserted gently.[5] If resistance is felt, do not force the needle.[5] After the procedure, monitor the animal for any signs of respiratory distress.[6]
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of Alagebrium
| Assay Type | Model System | Alagebrium Concentration | Observed Effect | Reference |
| AGE Formation Inhibition | BSA-Glucose Assay | 0.310 mg/mL (IC50) | Inhibition of fluorescent AGE formation | [8] |
| AGE Formation Inhibition | BSA-Methylglyoxal Assay | 0.190 mg/mL (IC50) | Inhibition of methylglyoxal-mediated glycation | [8] |
| AGE Cross-link Breaking | Glycated Collagen | 1 mM | Significantly lowered AGE accumulation and decreased collagen stiffness | [9] |
| Cytoprotection | GA-induced cytotoxicity in DPSCs | 1 nM - 1000 nM | Alleviated cytotoxicity | [10] |
Table 2: In Vivo Dosage and Administration of Alagebrium in Animal Models
| Animal Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| Streptozotocin-induced diabetic rats | Mixed with chow | 10 mg/kg/day | 4 weeks | Inhibited neointimal hyperplasia after carotid balloon injury | [11] |
| Sprague-Dawley rats | Intraperitoneal injection | 100 mg/kg | Single dose | Attenuated acute methylglyoxal-induced glucose intolerance | [11] |
| Zucker obese and diabetic rats | Not specified | Not specified | 21 days | Decreased AGE-related collagen cross-linking and arteriolar stiffness | [12] |
Experimental Protocols
Protocol 1: In Vitro AGE Formation Inhibition Assay (BSA-Glucose Model)
Objective: To determine the inhibitory effect of Alagebrium on the formation of fluorescent AGEs in a bovine serum albumin (BSA) and glucose model.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Glucose
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Alagebrium chloride
-
Aminoguanidine (B1677879) (positive control)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of BSA (e.g., 20 mg/mL) in PBS.
-
Prepare a stock solution of D-glucose (e.g., 1 M) in PBS.
-
Prepare a series of dilutions of Alagebrium and aminoguanidine in PBS.
-
In the 96-well plate, combine BSA solution (final concentration 10 mg/mL), glucose solution (final concentration 0.5 M), and different concentrations of Alagebrium or aminoguanidine.
-
Include the following controls:
-
Negative control: BSA + PBS (no glucose or inhibitor)
-
Positive control: BSA + glucose (no inhibitor)
-
-
Bring the final volume in each well to 200 µL with PBS.
-
Seal the plate and incubate at 37°C in the dark for 7 days.
-
After incubation, measure the fluorescence intensity at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
Calculate the percentage of inhibition for each concentration of Alagebrium compared to the positive control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the Alagebrium concentration.
Protocol 2: Western Blot for Phosphorylated ERK (p-ERK)
Objective: To assess the effect of Alagebrium on AGE-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK) in cultured cells (e.g., vascular smooth muscle cells).
Materials:
-
Cultured cells (e.g., rat aortic vascular smooth muscle cells)
-
Cell culture medium and supplements
-
AGE-BSA
-
Alagebrium chloride
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Pre-treat the cells with various concentrations of Alagebrium for a specified time (e.g., 24 hours).
-
Stimulate the cells with AGE-BSA (e.g., 50-100 µg/mL) for a short duration (e.g., 15-30 minutes) to induce ERK phosphorylation. Include an untreated control group.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: Alagebrium's mechanism in the AGE-RAGE signaling pathway.
Caption: A typical in vitro workflow for studying Alagebrium's effects.
Caption: A logical workflow for troubleshooting cytotoxicity issues.
References
- 1. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition and breaking of advanced glycation end-products (AGEs) with bis-2-aminoimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing [sigmaaldrich.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AGE-breaker ALT711 reverses glycation-mediated cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Alagebrium attenuates acute methylglyoxal-induced glucose intolerance in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of an HPLC-MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining Alagebrium treatment protocols to reduce animal model mortality.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Alagebrium (ALT-711) treatment protocols to minimize animal model mortality.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of Alagebrium in rodent models?
A1: The appropriate starting dose depends on the specific animal model, age, and experimental goals. However, based on published studies, a common and effective dose is 1 mg/kg/day .[1][2] This dosage has been shown to be effective in reducing advanced glycation end-product (AGE) accumulation and improving pathological conditions in diabetic models without reported mortality.[1][2] Higher doses, such as 10 mg/kg/day , have also been used effectively.[3][4]
Q2: What are the common routes of administration for Alagebrium in animal studies?
A2: Alagebrium has been successfully administered through various routes, including:
-
Intraperitoneal (i.p.) injection: A common route for daily administration.[2][5]
-
Oral gavage: Suitable for daily or less frequent dosing.[1][4]
-
Osmotic minipump: Provides continuous delivery for long-term studies, avoiding the stress of daily injections.[6]
-
In drinking water: A less stressful method for long-term administration.[1]
Q3: Have any toxic effects or mortality been reported with Alagebrium treatment in animal models?
A3: While generally well-tolerated, some studies have noted potential side effects. A two-year toxicity study in Sprague-Dawley rats reported liver alterations.[7][8] It is important to note that this strain of rat is prone to spontaneous liver cell alterations.[8] In most preclinical studies, Alagebrium has a good safety profile. Researchers should, however, monitor liver function, especially in long-term studies or when using higher doses.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Increased Mortality in Treated Group | High Dose: The administered dose may be too high for the specific animal model or strain. | - Start with a lower dose (e.g., 1 mg/kg/day) and titrate up if necessary. - Conduct a dose-response study to determine the optimal therapeutic window. |
| Route of Administration: Stress from daily injections (i.p.) can contribute to morbidity. | - Consider less stressful administration routes like oral gavage or inclusion in drinking water. - For continuous delivery, use osmotic minipumps.[6] | |
| Off-Target Toxicity: Potential for liver toxicity with long-term or high-dose administration.[7][8] | - Monitor liver enzymes (ALT, AST) and conduct histological analysis of the liver at the end of the study. - Consider co-administration of a hepatoprotective agent if liver toxicity is a concern. | |
| Weight Loss or Reduced Food/Water Intake | Gastrointestinal Distress: Alagebrium can cause gastrointestinal symptoms.[7] | - Monitor animal weight and food/water consumption daily. - If significant weight loss is observed, consider reducing the dose or changing the administration route. - Ensure proper hydration and nutrition. |
| Inconsistent or Lack of Efficacy | Poor Bioavailability: Oral bioavailability of Alagebrium may be a limiting factor. | - For oral administration, consider formulating Alagebrium with permeation enhancers or in lipid-based systems to improve absorption.[9] - Ensure consistent administration technique and timing. |
| RAGE-Independent Pathways: The pathological mechanism in your model may not be solely dependent on the RAGE signaling pathway that Alagebrium influences.[1] | - Investigate alternative or parallel pathways involved in the disease model. - Consider combination therapies targeting different pathways. |
Quantitative Data Summary
Table 1: Alagebrium Dosage and Administration in Rodent Models
| Animal Model | Dosage | Route of Administration | Duration | Reference |
| Zucker Diabetic Rats | 1.0 mg/kg/day | Osmotic minipump | 21 days | [6] |
| Sprague-Dawley Rats | 1 mg/kg | i.p. injection | Acute (single dose) | [5] |
| Sprague-Dawley Rats | 50 mg/kg | i.v. injection (for MG) | Acute (single dose) | [5] |
| STZ-induced Diabetic RAGE apoE double KO Mice | 1 mg/kg/day | Gavage | 20 weeks | [1] |
| db/db Mice | 1 mg/kg/day | i.p. injection | 3 and 12 weeks | [2] |
| STZ-induced Diabetic Rats | 10 mg/kg | Not specified | 4 weeks | [3] |
| Wistar Rats | 10 mg/kg/day | Oral gavage | 6 weeks | [4] |
Experimental Protocols
Protocol 1: Alagebrium Administration via Osmotic Minipump in Rats
This protocol is adapted from a study investigating neointimal hyperplasia in Zucker diabetic rats.[6]
-
Animal Model: Zucker lean (ZL), obese (ZO), and diabetic (ZD) rats.
-
Anesthesia: Anesthetize rats using 1-2% isoflurane.
-
Alagebrium Preparation: Fill an osmotic minipump (e.g., ALZET) with Alagebrium solution to deliver a dose of 1.0 mg/kg per day.
-
Pump Implantation: Following the primary surgical procedure (e.g., stent implantation), create a subcutaneous pocket and place the filled minipump just beneath the muscle layer with the delivery portal facing cranially.
-
Post-operative Care:
-
Continuously monitor vital signs (oxygen saturation, respiration, temperature, pulse) for 3-4 hours post-surgery.
-
Administer analgesia (e.g., buprenorphine, 0.05 mg/kg i.p.) for 2 days.
-
Provide antibiotic prophylaxis (e.g., cefazolin, 20 mg/kg i.p.) for 4 days.
-
Administer an anti-thrombotic agent (e.g., aspirin (B1665792) in food or water, 20 mg/day) for the duration of the experiment.
-
-
Euthanasia: At the end of the study period (e.g., 21 days), euthanize the rats via an overdose of pentobarbital (B6593769) sodium (100 mg/kg i.v.).
Visualizations
Caption: Experimental workflow for continuous Alagebrium delivery.
Caption: Alagebrium's mechanism on the RAGE signaling pathway.
References
- 1. Alagebrium Reduces Glomerular Fibrogenesis and Inflammation Beyond Preventing RAGE Activation in Diabetic Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alagebrium attenuates acute methylglyoxal-induced glucose intolerance in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]
- 9. benchchem.com [benchchem.com]
Addressing inconsistent results in Alagebrium replication studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results in Alagebrium (ALT-711) replication studies. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing weaker or no effects of Alagebrium in our human cell culture model compared to published animal studies. What could be the reason?
A1: This is a common challenge. Discrepancies between in vivo animal models and in vitro human cell culture can arise from several factors:
-
Metabolic Differences: Alagebrium's metabolism may differ significantly between rodents and humans, affecting its bioavailability and activity.
-
Systemic vs. Cellular Effects: Animal studies often measure systemic endpoints like arterial stiffness or cardiac function, which are the result of complex physiological interactions.[1] A cell culture model may not fully recapitulate these complex in vivo effects.
-
AGE Accumulation: The levels and types of Advanced Glycation End-products (AGEs) present in your cell culture system may not be representative of the chronic accumulation seen in aged or diabetic animal models. The primary mechanism of Alagebrium is the cleavage of pre-existing AGE cross-links.[1][2]
-
RAGE-Independent Pathways: Alagebrium has been shown to act through RAGE-independent pathways in some models.[3] Your cell line may have different expression levels of relevant receptors or downstream signaling molecules.
Troubleshooting Steps:
-
Characterize your cell model: Quantify the baseline levels of AGEs and the expression of the Receptor for Advanced Glycation End-products (RAGE).
-
Induce AGE formation: Consider pre-treating your cells or extracellular matrix with glyoxal (B1671930) or methylglyoxal (B44143) to induce AGE formation before Alagebrium treatment.
-
Vary drug exposure time: Chronic effects observed in animal studies may require longer incubation times in cell culture.
-
Consider co-culture models: To better mimic the in vivo environment, consider co-culture systems (e.g., endothelial cells with smooth muscle cells).
Q2: Our in vivo results with Alagebrium in a diabetic rodent model are not consistent with previously published positive outcomes. What should we check?
A2: Inconsistent in vivo results can be due to subtle but critical differences in experimental protocols.
-
Timing of Intervention: The therapeutic window for Alagebrium may be crucial. Efficacy might be greater when administered at a specific stage of disease progression.
-
Animal Strain and Age: Different rodent strains can have varying susceptibilities to diabetic complications and may metabolize compounds differently. The age of the animals at the start of the study is also a critical factor.
-
Method of Diabetes Induction: The method used to induce diabetes (e.g., streptozotocin (B1681764) dosage and administration route) can affect the severity and nature of the resulting complications.
-
Diet and Housing Conditions: Diet can significantly influence the formation of AGEs. Standardizing diet and housing conditions is essential for reproducibility.
-
Endpoint Measurement: Ensure that the techniques and equipment used for endpoint measurements (e.g., blood pressure, cardiac function) are properly calibrated and validated.
Troubleshooting Steps:
-
Review your protocol against published studies: Pay close attention to the details of animal strain, age, diet, and the specifics of diabetes induction.
-
Confirm target engagement: If possible, measure AGE levels in tissues of interest to confirm that Alagebrium is having a biochemical effect.
-
Perform a dose-response study: The optimal dose may vary depending on the specific animal model and the severity of the disease.
-
Increase sample size: Small sample sizes can lead to statistically underpowered studies, making it difficult to detect real effects.
Q3: We are seeing conflicting results in our cell-based assays for AGE-breaking activity. How can we improve the reliability of these assays?
A3: In vitro AGE-breaking assays can be sensitive to a variety of factors.
-
Purity and Stability of Alagebrium: Ensure the purity of your Alagebrium stock. The compound can degrade, so proper storage and handling are critical. Prepare fresh solutions for each experiment.
-
Source and Preparation of AGEs: The method used to prepare AGE-modified proteins (e.g., AGE-BSA) can result in heterogeneous products with varying degrees of cross-linking.
-
Assay-Specific Interference: Alagebrium may interfere with certain assay components or detection methods. For example, it may have antioxidant properties that could affect assays measuring oxidative stress.
-
Incomplete Cross-link Cleavage: The extent of cross-link cleavage may be time and concentration-dependent.
Troubleshooting Steps:
-
Validate your Alagebrium stock: Use a reference standard if available.
-
Standardize your AGE-protein preparation: Characterize the degree of glycation and cross-linking in each batch.
-
Run appropriate controls: Include controls to test for assay interference by Alagebrium in the absence of AGEs.
-
Optimize incubation time and concentration: Perform a time-course and dose-response experiment to determine the optimal conditions for cross-link cleavage in your assay.
Quantitative Data Summary
Table 1: Alagebrium Dosing in Preclinical and Clinical Studies
| Study Type | Model/Population | Dose Range | Route of Administration | Key Findings | Reference |
| Preclinical (in vivo) | Streptozotocin-induced diabetic rats | 10 mg/kg/day | Oral | Reduced neointimal hyperplasia | [4] |
| Preclinical (in vivo) | Spontaneously hypertensive rats | Not specified | Not specified | Reversed aortic stiffness | [5] |
| Preclinical (in vivo) | Aged dogs | Not specified | Oral | Improved cardiac function | [5] |
| Clinical Trial (Phase II) | Elderly patients with diastolic heart failure | 420 mg/day | Oral | Reduced left ventricular mass, improved diastolic filling | [5] |
| Clinical Trial (BENEFICIAL) | Patients with chronic heart failure | 200 mg twice daily | Oral | No significant improvement in exercise tolerance or cardiac function | [5] |
| Clinical Trial | Patients with isolated systolic hypertension | Not specified | Oral | Improved endothelial function | [6] |
Table 2: In Vitro Concentrations of Alagebrium in Cell-Based Assays
| Cell Type | Assay | Concentration Range | Key Findings | Reference |
| Rat Aortic Smooth Muscle Cells (RASMCs) | Inhibition of AGE-induced proliferation | 1-100 µM | Dose-dependent inhibition of proliferation and ROS formation | [4] |
| Not Specified | In vitro AGE-breaking assay | Not specified | Cleavage of pre-formed AGE cross-links | [1] |
Experimental Protocols
Representative Protocol for In Vivo Alagebrium Treatment in a Diabetic Rat Model
-
Animal Model: Male Sprague-Dawley rats (8 weeks old).
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at 65 mg/kg body weight, dissolved in 0.1 M citrate (B86180) buffer (pH 4.5). Diabetes is confirmed by blood glucose levels >250 mg/dL.
-
Treatment Groups:
-
Control (non-diabetic)
-
Diabetic + Vehicle
-
Diabetic + Alagebrium (10 mg/kg/day)
-
-
Drug Administration: Alagebrium is administered daily by oral gavage for a period of 12 weeks, starting 4 weeks after STZ injection.
-
Endpoint Analysis:
-
Cardiovascular Function: Measure blood pressure, heart rate, and assess cardiac function using echocardiography.
-
Tissue Analysis: Harvest heart and aorta for histological analysis (e.g., fibrosis) and measurement of AGE accumulation using ELISA or immunohistochemistry.
-
Representative Protocol for In Vitro AGE-Breaking Assay
-
Preparation of AGE-BSA: Incubate bovine serum albumin (BSA) (50 mg/mL) with 0.5 M glucose in phosphate-buffered saline (PBS) at 37°C for 8 weeks. Dialyze extensively against PBS to remove unincorporated glucose.
-
Assay Procedure:
-
Coat a 96-well plate with rat tail collagen I.
-
Add AGE-BSA to the collagen-coated wells and incubate to allow cross-linking.
-
Wash the wells to remove unbound AGE-BSA.
-
Add Alagebrium at various concentrations (e.g., 1 µM to 1 mM) to the wells.
-
Incubate for 24-48 hours at 37°C.
-
-
Detection: Measure the amount of AGE-BSA released into the supernatant using an ELISA specific for BSA. An increase in BSA in the supernatant indicates cleavage of AGE cross-links.
Visualizations
Proposed Signaling Pathway of Alagebrium's Action
References
- 1. Advanced glycation end-product cross-link breakers. A novel approach to cardiovascular pathologies related to the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
Technical Support Center: Alagebrium Assay Signal-to-Noise Ratio Optimization
Welcome to the technical support center for researchers utilizing Alagebrium in their experimental assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help improve the signal-to-noise ratio and ensure robust and reproducible results when measuring the effects of Alagebrium.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during assays designed to measure the effects of Alagebrium, with a focus on improving the signal-to-noise ratio.
Fluorescence-Based Assays for Advanced Glycation End Products (AGEs)
Q1: I am observing high background fluorescence in my total AGE assay. What are the common causes and how can I reduce it?
A1: High background fluorescence is a frequent issue in AGE assays and can obscure the true signal from your samples. Here are the primary causes and solutions:
-
Autofluorescence of Samples: Biological samples, particularly tissues, contain endogenous fluorophores like NADH and collagen that can contribute to background noise.[1][2]
-
Reagent and Buffer Contamination: Buffers and reagents can become contaminated with fluorescent compounds.
-
Solution: Prepare fresh buffers with high-purity water and reagents. Filter buffers before use.
-
-
Non-specific Staining: Fluorescent probes may bind non-specifically to other molecules in the sample.
-
Assay Plate Issues: The type of microplate used can significantly impact background fluorescence.
-
Solution: For fluorescence assays, always use black microplates to minimize background and prevent crosstalk between wells.[6]
-
Q2: My fluorescence signal is weak or unstable. How can I improve the signal strength and stability?
A2: A weak or unstable signal can lead to poor data quality. Consider the following troubleshooting steps:
-
Suboptimal Probe Concentration: The concentration of the fluorescent probe may be too low.
-
Solution: Optimize the probe concentration by performing a concentration-response curve to determine the optimal signal-to-noise ratio.
-
-
Incorrect Excitation/Emission Wavelengths: Using incorrect wavelength settings on the fluorometer will result in a poor signal.
-
Solution: Ensure that the excitation and emission wavelengths are set to the specific recommendations for your fluorescent probe. For many fluorescent AGEs, an excitation maximum is around 370 nm and an emission maximum is around 445 nm.[3]
-
-
Photobleaching: Excessive exposure to excitation light can cause the fluorophore to lose its fluorescence.
-
Solution: Minimize the exposure time of your samples to the excitation light. Use a neutral density filter if available on your microscope or plate reader.[7]
-
-
Sample Degradation: AGEs or the fluorescent probe may degrade over time, especially when exposed to light or improper storage conditions.
-
Solution: Prepare fresh samples and reagents. Protect them from light and store them at the recommended temperature.
-
| Parameter | Recommendation for Improving Signal-to-Noise |
| Assay Plate | Use black, clear-bottom microplates.[6] |
| Probe Concentration | Titrate to find the optimal concentration. |
| Washing Steps | Increase the number and duration of washes.[4][5] |
| Incubation Times | Optimize incubation times for probes and antibodies. |
| Controls | Include unstained, no-primary antibody, and positive/negative controls.[2] |
| Instrumentation | Use appropriate filters and minimize light exposure.[7] |
Enzyme-Linked Immunosorbent Assay (ELISA) for Specific AGEs (e.g., CML)
Q3: I am experiencing high background in my Nε-(carboxymethyl)lysine (CML) ELISA. What are the likely causes?
A3: High background in a competitive ELISA for CML can be due to several factors:
-
Insufficient Blocking: Inadequate blocking of the microplate wells can lead to non-specific binding of the detection antibody.
-
Solution: Ensure the blocking buffer is fresh and incubate for the recommended time and temperature. You can try increasing the blocking time or using a different blocking agent.[8]
-
-
Antibody Concentration Too High: An excessively high concentration of the primary or secondary antibody can result in non-specific binding.
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies and reagents.
-
Cross-Reactivity of Secondary Antibody: The secondary antibody may be cross-reacting with other proteins in the sample.
-
Solution: Use a highly cross-adsorbed secondary antibody. Run a control with only the secondary antibody to check for non-specific binding.
-
Q4: The signal in my CML ELISA is very low. What should I check?
A4: A low signal in a competitive ELISA indicates a problem with the detection of the CML in your standards or samples.
-
Inactive Reagents: Antibodies, conjugates, or substrates may have lost activity due to improper storage or expiration.
-
Solution: Use fresh reagents and ensure they have been stored correctly. Perform a check with a known positive control to verify reagent activity.[11]
-
-
Incorrect Dilutions: Errors in the dilution of standards, samples, or antibodies can lead to a weak signal.
-
Solution: Carefully double-check all dilution calculations and pipetting techniques.
-
-
Insufficient Incubation Times: Shortened incubation times for antibodies or the substrate can result in incomplete reactions.
-
Solution: Adhere to the recommended incubation times in the protocol. You may need to optimize these for your specific experimental conditions.
-
-
Presence of Inhibitors: Components in your sample matrix may be interfering with the antibody-antigen binding.
-
Solution: If sample matrix effects are suspected, try diluting your samples further in the assay buffer.
-
| Troubleshooting Step | Recommendation for CML ELISA |
| Blocking | Use fresh blocking buffer and optimize incubation time.[8] |
| Antibody Dilution | Titrate primary and secondary antibodies.[8][9] |
| Washing | Increase the number and thoroughness of wash steps.[9][10] |
| Reagent Activity | Use fresh, properly stored reagents and positive controls.[11] |
| Incubation | Ensure adequate incubation times for all steps. |
Reactive Oxygen Species (ROS) Assay using H2DCFDA
Q5: My H2DCFDA assay is showing high background fluorescence even in my negative control cells. Why is this happening?
A5: High background in the H2DCFDA assay can be caused by several factors unrelated to the experimental treatment:
-
Autoxidation of the Probe: H2DCFDA can auto-oxidize, leading to fluorescent DCF in the absence of cellular ROS.
-
Solution: Prepare the H2DCFDA working solution fresh immediately before use and protect it from light.[12] Do not store or reuse the working solution.
-
-
Cell Culture Medium Components: Phenol (B47542) red and serum in the culture medium can contribute to background fluorescence.[13][14]
-
Excessive Probe Concentration or Incubation Time: Too much probe or a long incubation period can lead to non-specific fluorescence.
-
Cellular Stress: Handling of cells, such as excessive centrifugation or temperature changes, can induce ROS production.
-
Solution: Handle cells gently and maintain them at 37°C throughout the experiment.
-
Q6: The fluorescence signal in my H2DCFDA assay is not increasing after treatment, even with a positive control. What could be wrong?
A6: A lack of signal can be frustrating, but it is often due to a correctable issue:
-
Inactive Probe: The H2DCFDA probe may have degraded.
-
Solution: Ensure the probe has been stored correctly at -20°C and protected from light and moisture. Use a fresh vial if degradation is suspected.
-
-
Insufficient Probe Loading: The probe may not be effectively entering the cells.
-
Solution: Ensure cells are healthy and that the incubation with H2DCFDA is performed in serum-free medium, as serum can interfere with probe uptake.[14]
-
-
Rapid Efflux of the Probe: Some cell types can actively pump out the de-esterified probe.
-
Solution: Consider using the chloromethyl derivative of H2DCFDA (CM-H2DCFDA), which is better retained within cells.[16]
-
-
Incorrect Filter Settings: The plate reader or microscope may not be using the correct excitation and emission wavelengths for DCF (Ex/Em: ~495/529 nm).[14]
-
Solution: Verify the instrument settings are appropriate for detecting DCF fluorescence.[14]
-
| Parameter | Recommendation for Improving Signal-to-Noise |
| Probe Preparation | Prepare H2DCFDA solution fresh and protect from light.[12] |
| Assay Medium | Use phenol red-free and serum-free medium/buffer.[13][14] |
| Probe Concentration | Optimize concentration (e.g., 10-50 µM).[12] |
| Incubation Time | Optimize incubation time (e.g., 30 minutes).[15] |
| Cell Handling | Handle cells gently to avoid inducing stress. |
| Instrumentation | Use correct excitation/emission wavelengths (~495/529 nm).[14] |
Experimental Protocols
Protocol 1: Measurement of Total Fluorescent AGEs in Serum
This protocol is adapted from established methods for measuring total fluorescent AGEs.[3]
-
Sample Preparation:
-
Collect serum samples and store them at -80°C until use.
-
Thaw samples on ice.
-
Dilute serum 1:50 in phosphate-buffered saline (PBS, pH 7.4).
-
Vortex the diluted samples for 10 seconds.
-
-
Fluorescence Measurement:
-
Pipette 300 µL of the diluted serum into the wells of a black 96-well microplate.
-
Use PBS as a blank.
-
Measure the fluorescence using a spectrofluorometer with an excitation wavelength of 350 nm and an emission wavelength of 440 nm.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from the fluorescence intensity of each sample.
-
Express the results in arbitrary fluorescence units (AFU).
-
Protocol 2: Competitive ELISA for Nε-(carboxymethyl)lysine (CML)
This protocol is a general guideline for a competitive ELISA. Refer to the specific manufacturer's instructions for your kit.[10][17]
-
Plate Preparation:
-
A microplate is pre-coated with a CML conjugate.
-
-
Assay Procedure:
-
Add 50 µL of standards and unknown samples to the appropriate wells.
-
Incubate for 10 minutes at room temperature on an orbital shaker.
-
Add 50 µL of diluted anti-CML antibody to each well.
-
Incubate for 1 hour at room temperature on an orbital shaker.
-
Wash the plate 3 times with 250 µL of wash buffer per well.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature on an orbital shaker.
-
Wash the plate 3 times with wash buffer.
-
-
Detection:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 2-30 minutes at room temperature, protected from light.
-
Add 100 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Generate a standard curve and determine the CML concentration in the unknown samples.
-
Protocol 3: Measurement of Intracellular ROS with H2DCFDA
This protocol is for a microplate-based assay using a fluorescence reader.[12][18]
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Probe Loading:
-
Wash the cells once with warm, serum-free, phenol red-free medium.
-
Prepare a 20 µM working solution of H2DCFDA in serum-free, phenol red-free medium immediately before use.
-
Add 100 µL of the H2DCFDA working solution to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Treatment:
-
Wash the cells once to remove excess probe.
-
Add 100 µL of your test compounds (including Alagebrium and a positive control like H₂O₂) diluted in the appropriate medium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Visualizations
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. biotium.com [biotium.com]
- 3. Serum Fluorescent Advanced Glycation End (F-AGE) products in gestational diabetes patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. youtube.com [youtube.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Cellular Redox Profiling Using High-content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Yeditepe Journal of Health Sciences — [yeditepejhs.org]
- 16. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for Alagebrium quantification in complex biological matrices.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quantification of Alagebrium in complex biological matrices.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Suboptimal Protein Precipitation: Incomplete removal of proteins can lead to Alagebrium being trapped in the protein pellet. | - Solvent Selection: Test different organic solvents for precipitation, such as acetonitrile (B52724), methanol (B129727), or a mixture. Acetonitrile is often effective for cleaner extracts.[1]- Solvent-to-Plasma Ratio: Optimize the ratio of precipitation solvent to plasma; a 3:1 or 2:1 ratio is a common starting point.[1]- Temperature: Perform precipitation at low temperatures (e.g., on ice or at 4°C) to enhance protein removal.- Vortexing and Centrifugation: Ensure thorough vortexing to break protein-drug interactions and optimize centrifugation time and speed for a compact pellet. |
| Inefficient Solid-Phase Extraction (SPE): The chosen SPE sorbent may not be optimal for Alagebrium's chemical properties, or the wash/elution steps may be inadequate. | - Sorbent Selection: For a polar compound like Alagebrium, consider mixed-mode or polymeric reverse-phase sorbents.- pH Optimization: Adjust the pH of the sample load and wash solutions to ensure Alagebrium is in the correct charge state for retention on the sorbent.- Elution Solvent: Test different elution solvents and pH to ensure complete elution from the cartridge. A small percentage of a weak acid or base in the elution solvent can be effective. | |
| High Signal Variability (Poor Precision) | Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. | - Automated Liquid Handling: If available, use automated systems for liquid transfers to improve consistency.- Internal Standard (IS) Addition: Add the internal standard early in the sample preparation process to account for variability in extraction and sample handling steps.[2] |
| Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Alagebrium, leading to inconsistent results.[3][4] | - Chromatographic Separation: Optimize the LC gradient to separate Alagebrium from interfering matrix components.[3]- Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.- Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects as it co-elutes with the analyte and is affected similarly by ion suppression or enhancement.[3][5]- Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. | |
| No or Low Signal Detected | Analyte Instability: Alagebrium may be degrading during sample collection, storage, or processing. | - Sample Handling: Process samples as quickly as possible and keep them on ice.[6]- Storage Conditions: Store plasma and urine samples at -80°C for long-term stability.[6][7][8]- pH and Temperature: Investigate the stability of Alagebrium at different pH values and temperatures to identify optimal conditions. Thiazolium compounds can be susceptible to degradation under certain conditions. |
| Instrumental Issues: The LC-MS/MS system may not be properly tuned for Alagebrium. | - Tuning and Optimization: Infuse an Alagebrium standard solution to optimize MS parameters, including precursor and product ions, collision energy, and cone voltage.- Source Conditions: Optimize electrospray ionization (ESI) source parameters such as gas flow, temperature, and spray voltage for maximal signal. | |
| Peak Tailing or Splitting | Chromatographic Issues: Poor peak shape can result from interactions with the analytical column or from sample solvent effects. | - Mobile Phase Modifier: Add a small amount of an appropriate modifier (e.g., formic acid for positive ion mode) to the mobile phase to improve peak shape.- Sample Solvent: Ensure the final sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion. Reconstitute the dried extract in a solvent with a lower organic content than the initial mobile phase. |
| Column Overload: Injecting too high a concentration of the analyte can lead to poor peak shape. | - Dilute the Sample: If overload is suspected, dilute the sample and re-inject. |
II. Frequently Asked Questions (FAQs)
1. What is the recommended sample preparation method for Alagebrium in plasma?
A combination of protein precipitation followed by solid-phase extraction (SPE) is a robust approach. Protein precipitation with acetonitrile can effectively remove the bulk of proteins.[1] Subsequent SPE provides further cleanup, concentrating the analyte and reducing matrix effects.
2. Which type of internal standard (IS) should be used for Alagebrium quantification?
The ideal internal standard is a stable isotope-labeled (SIL) version of Alagebrium (e.g., containing ¹³C or ²H). A SIL-IS has nearly identical chemical and physical properties to Alagebrium, ensuring similar extraction recovery and ionization response, which effectively corrects for matrix effects.[3][5] If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used.
3. How can I assess the stability of Alagebrium in my samples?
Stability should be evaluated under various conditions that mimic the sample lifecycle:
-
Freeze-Thaw Stability: Analyze samples after several cycles of freezing at -80°C and thawing to room temperature.[9]
-
Short-Term (Bench-Top) Stability: Keep samples at room temperature for a defined period (e.g., 4-24 hours) before processing to assess stability during handling.
-
Long-Term Stability: Store samples at -80°C for an extended period and compare the results to freshly prepared samples.[7]
-
Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler before injection.
4. What are matrix effects and how can I evaluate them?
Matrix effects are the alteration of analyte ionization by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[4] To evaluate matrix effects, compare the peak area of Alagebrium in a post-extraction spiked blank matrix sample to the peak area of Alagebrium in a neat solution at the same concentration. A ratio significantly different from 1 indicates the presence of matrix effects.
5. What are the typical validation parameters for a bioanalytical method for Alagebrium?
A bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key parameters include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve Linearity and Range
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (as described above)
-
Dilution Integrity
The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (coefficient of variation) should not exceed 15% (20% at the LLOQ).[10][11]
III. Experimental Protocols
Protocol 1: Alagebrium Quantification in Human Plasma using LC-MS/MS
This protocol describes a general method for the extraction and quantification of Alagebrium from human plasma. Optimization and validation are required before application to study samples.
1. Materials and Reagents:
-
Human plasma (K₂EDTA as anticoagulant)
-
Alagebrium reference standard
-
Stable isotope-labeled Alagebrium (Alagebrium-d4) as internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
2. Sample Preparation: Protein Precipitation & Solid-Phase Extraction
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of IS working solution (e.g., 100 ng/mL Alagebrium-d4 in 50% methanol). Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with 1 mL of 0.1% formic acid in water.
-
SPE:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the diluted supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute Alagebrium and the IS with 1 mL of 5% formic acid in methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid). Vortex to mix.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Example):
-
LC System: UPLC/HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Alagebrium: To be determined by infusion (e.g., Q1: 232.1 m/z -> Q3: [product ion])
-
Alagebrium-d4 (IS): To be determined by infusion (e.g., Q1: 236.1 m/z -> Q3: [product ion])
-
IV. Visualization of Workflows and Pathways
Diagram 1: Alagebrium's Mechanism of Action
Caption: Alagebrium cleaves pre-formed AGE cross-links, restoring tissue function.
Diagram 2: Experimental Workflow for Alagebrium Quantification
Caption: A typical bioanalytical workflow for quantifying Alagebrium in plasma.
Diagram 3: Troubleshooting Logic for Low Analyte Recovery
Caption: A logical approach to troubleshooting low Alagebrium recovery during sample prep.
References
- 1. An UPLC-MS/MS method for the quantitation of alectinib in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Processing and Stability for Urine Biomarker Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated HPLC method for determination of caffeine level in human plasma using synthetic plasma: application to bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
Validation & Comparative
Comparative Efficacy of Alagebrium Bromide Versus Aminoguanidine in Mitigating Advanced Glycation End-products
A comprehensive guide for researchers and drug development professionals on the mechanisms, experimental data, and methodologies of two key anti-glycation agents.
Introduction
Advanced glycation end-products (AGEs) are a diverse group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is a key pathogenic factor in diabetic complications, age-related diseases, and chronic inflammation. This guide provides a detailed comparative analysis of two prominent investigational drugs targeting the AGE pathway: Alagebrium bromide, an AGE cross-link breaker, and aminoguanidine (B1677879), an inhibitor of AGE formation. We present a comprehensive overview of their mechanisms of action, comparative efficacy based on preclinical and clinical data, and detailed experimental protocols for key assays.
Mechanism of Action
Alagebrium and aminoguanidine intervene in the AGE pathway at different stages. Alagebrium acts downstream by breaking existing AGE-protein cross-links, while aminoguanidine functions upstream by preventing the formation of AGEs.
This compound (ALT-711): The AGE Cross-link Breaker
Alagebrium's primary mechanism involves the cleavage of α-dicarbonyl-based protein cross-links, which are characteristic of many AGEs. This action helps to restore the normal function of proteins and reduce tissue stiffness. Additionally, Alagebrium has been shown to scavenge reactive dicarbonyl species, thereby also inhibiting the formation of new AGEs.[1][2] By breaking established cross-links, Alagebrium can also modulate the downstream signaling cascades initiated by the interaction of AGEs with their receptor, RAGE (Receptor for Advanced Glycation End-products).[1]
Aminoguanidine: The AGE Formation Inhibitor
Aminoguanidine was the first discovered inhibitor of AGE formation.[3] It is a nucleophilic hydrazine (B178648) compound that traps reactive dicarbonyl species like methylglyoxal, glyoxal, and 3-deoxyglucosone, which are precursors to AGEs.[4][5] By sequestering these precursors, aminoguanidine prevents their reaction with proteins and subsequent formation of AGEs.[4] Aminoguanidine also exhibits other pharmacological activities, including the inhibition of nitric oxide synthase (NOS) and semicarbazide-sensitive amine oxidase (SSAO).[4]
Data Presentation: Preclinical and Clinical Efficacy
The following tables summarize quantitative data from various in vivo and in vitro studies comparing the efficacy of this compound and aminoguanidine.
Table 1: In Vivo Efficacy in Animal Models of Diabetic Nephropathy
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Results | Citation |
| Urinary Albumin Excretion | Streptozotocin (STZ)-induced diabetic rats | Aminoguanidine | 1 g/L in drinking water | 32 weeks | Retarded the rise in albuminuria; more effective with longer treatment. | [3] |
| db/db mice | Alagebrium | 1 mg/kg/day i.p. | 12 weeks | Lowered urinary albumin/creatinine (B1669602) ratio. | [6] | |
| STZ-induced diabetic rats | Alagebrium & Aminoguanidine | Not specified | Not specified | Both treatments reduced renal AGE accumulation. Alagebrium was more effective in reducing phosphorylated PKC-alpha translocation. | [2] | |
| Serum Creatinine | STZ-induced diabetic rats | Aminoguanidine | 1 g/L in drinking water | Not specified | No significant effect on the progression of renal failure as measured by plasma creatinine. | [7] |
| Renal AGE Accumulation (CML) | db/db mice | Alagebrium | 1 mg/kg/day i.p. | 12 weeks | Lowered kidney Nε-(carboxymethyl)lysine (CML) levels. | [6] |
| STZ-induced diabetic rats | Aminoguanidine | Not specified | 32 weeks | Attenuated the increase in glomerular AGEs. | [4] | |
| Glomerular Mesangial Expansion | STZ-induced diabetic rats | Aminoguanidine | 1 g/L in drinking water | 32 weeks | Prevented mesangial expansion. | [3] |
| db/db mice | Alagebrium | 1 mg/kg/day i.p. | 12 weeks | Decreased renal morphological parameters characteristic of diabetic nephropathy. | [6] | |
| Renal Fibronectin Expression | STZ-induced diabetic rats | Aminoguanidine | Not specified | 32 weeks | Prevented the diabetes-related increase in glomerular fibronectin expression. | [4] |
Table 2: In Vitro Efficacy
| Assay | Compound | Concentration | Results | Citation |
| AGE Formation Inhibition (BSA-glucose assay) | Aminoguanidine | 1 mM | ~58.3% inhibition of fluorescent AGEs. | [8] |
| Aminoguanidine | 10 mM | Showed profound AGEs inhibition. | [9] | |
| AGE Formation Inhibition (β2-microglobulin-glucose assay) | Aminoguanidine | Molar ratios of 1:8 to 1:1 (Aminoguanidine:Glucose) | 30-70% inhibition of fluorescent product generation. | [6] |
| AGE Cross-link Breaking | Alagebrium | Not specified | Cleaves pre-formed AGEs with an α-dicarbonyl structure. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Streptozotocin (STZ)-Induced Diabetic Nephropathy Rat Model
-
Animal Strain: Male Sprague-Dawley rats (200-250 g).
-
Induction of Diabetes: A single intraperitoneal injection of STZ (55-65 mg/kg body weight) dissolved in 0.1 M citrate (B86180) buffer (pH 4.5). Control animals receive an injection of the citrate buffer alone.
-
Confirmation of Diabetes: Blood glucose levels are measured 48-72 hours after STZ injection. Rats with blood glucose levels > 300 mg/dL are considered diabetic and included in the study.
-
Treatment: this compound or aminoguanidine is administered daily via oral gavage or in drinking water at the desired dosage for the specified duration of the study.
-
Monitoring: Body weight, food and water intake, and blood glucose levels are monitored regularly. 24-hour urine samples are collected at specified intervals for the measurement of urinary albumin excretion.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and blood and kidney tissues are collected. Serum creatinine and blood urea (B33335) nitrogen (BUN) are measured. Kidney tissues are processed for histological analysis (e.g., PAS staining for mesangial expansion) and for the quantification of AGEs (e.g., CML by ELISA).
In Vitro AGE Formation Inhibition Assay (BSA-Glucose Model)
-
Reagents: Bovine serum albumin (BSA), D-glucose, phosphate-buffered saline (PBS, pH 7.4), aminoguanidine, and the test compound.
-
Procedure:
-
Prepare a solution of BSA (e.g., 10 mg/mL) and D-glucose (e.g., 500 mM) in PBS.
-
Add different concentrations of aminoguanidine (as a positive control) or the test compound to the BSA-glucose solution. A control with no inhibitor is also prepared.
-
Incubate the mixtures in a sterile environment at 37°C for a specified period (e.g., 1-4 weeks).
-
After incubation, measure the formation of fluorescent AGEs using a fluorescence spectrophotometer with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
The percentage of inhibition is calculated using the formula: [% Inhibition = (1 - (Fluorescence of sample / Fluorescence of control)) * 100].
-
Measurement of Nε-(carboxymethyl)lysine (CML) by ELISA
-
Sample Preparation: Kidney tissue is homogenized in a lysis buffer and the protein concentration is determined.
-
ELISA Procedure (Competitive ELISA):
-
A microplate is coated with a CML-conjugated protein (e.g., CML-BSA).
-
Tissue homogenates (samples) and CML standards are added to the wells, followed by the addition of a primary antibody specific for CML. The CML in the sample competes with the CML coated on the plate for binding to the primary antibody.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
A substrate for the enzyme is added, and the resulting colorimetric reaction is measured using a microplate reader.
-
The concentration of CML in the samples is determined by comparing their absorbance to the standard curve.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in AGE-mediated pathology and the points of intervention for Alagebrium and aminoguanidine.
Caption: Inhibition of Advanced Glycation End-product (AGE) Formation.
References
- 1. abcam.com [abcam.com]
- 2. Tuning a 96-Well Microtiter Plate Fluorescence-Based Assay to Identify AGE Inhibitors in Crude Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.direct [scholars.direct]
- 5. Frontiers | Sinapic Acid Ameliorates the Progression of Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats via NRF2/HO-1 Mediated Pathways [frontiersin.org]
- 6. criver.com [criver.com]
- 7. ajms.iq [ajms.iq]
- 8. A rapid method for measuring serum oxidized albumin in a rat model of proteinuria and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.corporate-ir.net [media.corporate-ir.net]
A head-to-head comparison of Alagebrium and other AGE inhibitors like ALT-946.
For Researchers, Scientists, and Drug Development Professionals
A Comprehensive Analysis of Advanced Glycation End-product (AGE) Inhibition Strategies
The formation and accumulation of advanced glycation end-products (AGEs) are implicated in the pathogenesis of numerous age-related and diabetic complications.[1][2] Consequently, the development of therapeutic agents that can inhibit AGE formation or break existing AGE cross-links is a significant area of research. This guide provides a detailed head-to-head comparison of Alagebrium (ALT-711), a well-characterized AGE cross-link breaker, with other AGE inhibitors, including the emerging compound ALT-946.
Executive Summary
Alagebrium has been extensively studied and has demonstrated efficacy in preclinical and clinical settings for improving cardiovascular and renal complications associated with AGE accumulation.[1][3] Its primary mechanism involves the chemical cleavage of α-dicarbonyl-based AGE cross-links.[4] ALT-946, a more recent AGE inhibitor, has shown promise in preclinical models of diabetic nephropathy, appearing more potent than the first-generation inhibitor aminoguanidine (B1677879).[5][6] While direct head-to-head comparative studies between Alagebrium and ALT-946 are not yet available in published literature, this guide synthesizes the existing data to offer a comparative overview of their mechanisms, efficacy, and experimental validation.
Mechanism of Action
Alagebrium (ALT-711) is a thiazolium derivative that acts as an AGE cross-link breaker.[1] Its proposed mechanism involves the cleavage of α-dicarbonyl structures within established AGE cross-links, thereby reversing the pathological stiffening of tissues.[4] Alagebrium is also known to be a scavenger of methylglyoxal (B44143) (MG), a reactive dicarbonyl species and a major precursor of AGEs.[1][4] The therapeutic effects of Alagebrium are mediated through both RAGE-dependent and RAGE-independent signaling pathways.[7][8]
ALT-946 , identified as N-(2-acetamidoethyl) hydrazinecarboximidamide hydrochloride, is a potent inhibitor of AGE formation.[5][9] Its hydrazine (B178648) group is thought to contribute to its inhibitory action, likely by trapping reactive carbonyl species that are precursors to AGEs.[5] Studies suggest that ALT-946 has limited effects on nitric oxide (NO) production, which can be an advantage over less specific inhibitors like aminoguanidine.[9]
Preclinical Data: A Comparative Overview
Quantitative data from key preclinical studies are summarized below to facilitate a comparison of the efficacy of Alagebrium and ALT-946. It is important to note that these data are from separate studies and not from direct head-to-head comparisons.
| Parameter | Alagebrium (ALT-711) | ALT-946 | Aminoguanidine (AG) | Vehicle/Control | Animal Model | Study Duration | Key Findings | Citation |
| Glomerulosclerosis Index | Data not directly comparable | Ameliorated | Ameliorated | Increased with diabetes | Diabetic Transgenic (mREN-2)27 Rat | 12 weeks | ALT-946 and AG equally reduced glomerulosclerosis. | [6] |
| Albumin Excretion Rate (µ g/24h ) | Data not directly comparable | Reduced | Not significantly reduced | Elevated in diabetes | Diabetic Transgenic (mREN-2)27 Rat | 12 weeks | ALT-946 significantly reduced albuminuria, whereas AG did not. | [6] |
| Cortical Tubular Degeneration | Data not directly comparable | Reduced (to a greater extent than AG) | Reduced | Increased with diabetes | Diabetic Transgenic (mREN-2)27 Rat | 12 weeks | ALT-946 showed a greater reduction in tubular degeneration compared to AG. | [6] |
| Renal AGE Accumulation (Immunolabeling) | Reduced | Reduced | Reduced | Increased in glomeruli | Diabetic Transgenic (mREN-2)27 Rat | 12 weeks | Both ALT-946 and AG reduced AGE accumulation in glomeruli. | [6] |
| Neointimal Hyperplasia (in-stent) | Reduced | Not available | Not available | Increased in obese and diabetic rats | Zucker Obese and Diabetic Rats | 21 days | Alagebrium reduced neointimal hyperplasia. | [10] |
| AGE-related Collagen Cross-linking (ARCC) | Reduced | Not available | Not available | Increased in diabetic rats | Zucker Diabetic Rats | 21 days | Alagebrium reduced ARCC and downstream vascular resistance. | [10] |
Signaling Pathways
The formation of AGEs and their interaction with the Receptor for Advanced Glycation End-products (RAGE) triggers a cascade of intracellular signaling events that contribute to cellular dysfunction and tissue damage. Both Alagebrium and ALT-946 are designed to interfere with this pathogenic process, albeit through different primary mechanisms.
AGE-RAGE Signaling Pathway
Caption: The AGE-RAGE signaling cascade leading to cellular dysfunction.
Intervention Points of AGE Inhibitors
Caption: Mechanisms of action for Alagebrium and ALT-946.
Experimental Protocols
In Vitro AGE Formation Inhibition Assay (BSA-Glucose Model)
This assay is commonly used to screen for compounds that inhibit the formation of AGEs.
Objective: To determine the inhibitory effect of a test compound on the formation of fluorescent AGEs in a bovine serum albumin (BSA) and glucose solution.
Methodology:
-
Prepare a reaction mixture containing BSA (e.g., 10 mg/mL) and glucose (e.g., 0.5 M) in a phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).
-
Add the test compound (e.g., Alagebrium, ALT-946) at various concentrations to the reaction mixture. A known inhibitor like aminoguanidine can be used as a positive control.
-
Incubate the mixtures in a sterile environment at 37°C for several weeks.
-
At specified time points (e.g., weekly), measure the fluorescence intensity of the solutions using a spectrofluorometer (excitation wavelength ~370 nm, emission wavelength ~440 nm).
-
The percentage of inhibition is calculated using the formula: [1 - (Fluorescence of sample / Fluorescence of control)] x 100%.
In Vivo Diabetic Animal Model for Efficacy Testing
Streptozotocin (STZ)-induced diabetes in rodents is a widely used model to study diabetic complications and evaluate the efficacy of therapeutic agents.
Objective: To assess the in vivo efficacy of an AGE inhibitor in a diabetic animal model.
Methodology:
-
Induce diabetes in rodents (e.g., Sprague-Dawley rats) with a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in a citrate (B86180) buffer. Control animals receive the buffer alone.
-
Confirm hyperglycemia by measuring blood glucose levels (typically >250 mg/dL).
-
Randomly assign diabetic animals to treatment groups: vehicle control, test compound (e.g., Alagebrium or ALT-946 at a specified dose and route of administration), and a positive control if applicable.
-
Administer the treatment for a predetermined period (e.g., 8-16 weeks).
-
Monitor physiological parameters such as body weight, blood glucose, and blood pressure throughout the study.
-
At the end of the study, collect blood and tissue samples (e.g., kidney, aorta, heart) for analysis of AGE levels (e.g., by ELISA or immunohistochemistry), markers of organ damage (e.g., albuminuria, histological scoring of glomerulosclerosis), and expression of relevant proteins in signaling pathways.
Experimental Workflow for Preclinical Evaluation
Caption: A typical workflow for the preclinical evaluation of AGE inhibitors.
Conclusion and Future Directions
Alagebrium has a well-documented profile as an AGE cross-link breaker with demonstrated benefits in various preclinical and clinical settings. ALT-946 emerges as a potent inhibitor of AGE formation, showing superiority over aminoguanidine in a preclinical model of diabetic nephropathy. The distinct mechanisms of action—Alagebrium primarily breaking existing cross-links and ALT-946 preventing their formation—suggest that they could potentially be used in different therapeutic contexts or even in combination.
The lack of direct comparative studies between Alagebrium and ALT-946 is a significant knowledge gap. Future research should focus on head-to-head preclinical studies to directly compare their efficacy and safety profiles in various models of diabetic and age-related complications. Furthermore, elucidation of the detailed molecular interactions and signaling pathways modulated by ALT-946 will be crucial for its further development. As our understanding of the complexities of AGE pathology deepens, such comparative data will be invaluable for the rational design of next-generation therapies targeting AGEs.
References
- 1. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALT-946 and aminoguanidine, inhibitors of advanced glycation, improve severe nephropathy in the diabetic transgenic (mREN-2)27 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Alagebrium Reduces Glomerular Fibrogenesis and Inflammation Beyond Preventing RAGE Activation in Diabetic Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alagebrium reduces glomerular fibrogenesis and inflammation beyond preventing RAGE activation in diabetic apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro Methodologies to Study the Role of Advanced Glycation End Products (AGEs) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Efficacy of Alagebrium Across Diverse Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Advanced Glycation End-products (AGEs) are a diverse group of molecules formed through the non-enzymatic reaction of sugars with proteins and lipids.[1][2] The accumulation of these products is a key factor in the aging process and the pathogenesis of numerous degenerative diseases, including diabetes, atherosclerosis, chronic kidney disease, and Alzheimer's disease.[2][3][4] AGEs contribute to disease progression by forming cross-links between proteins, which can lead to increased tissue stiffness and impaired function.[1][4][5] Alagebrium (B1220623) (formerly ALT-711), a thiazolium derivative, was developed as a first-in-class AGE cross-link breaker.[1][3] This guide provides a comprehensive evaluation of Alagebrium's therapeutic efficacy across various preclinical and clinical disease models, comparing its performance with other therapeutic strategies and presenting supporting experimental data.
Mechanism of Action
Alagebrium is designed to chemically cleave the covalent, α-dicarbonyl-based cross-links formed by AGEs on long-lived proteins like collagen and elastin.[1] By breaking these cross-links, Alagebrium aims to restore the normal function of tissues and organs that have been stiffened and damaged by AGE accumulation.[2][3] While its primary proposed mechanism is the breaking of pre-formed AGEs, some studies suggest it may also act as an inhibitor of methylglyoxal, a precursor to AGEs.[1] The precise mechanism remains a subject of ongoing research.[1]
Therapeutic Efficacy in Preclinical Disease Models
Alagebrium has been extensively studied in a variety of animal models, demonstrating positive effects in diseases related to diabetes, cardiovascular aging, and renal dysfunction.
Diabetes and Associated Complications
-
Diabetic Nephropathy: In db/db mice, a model for type 2 diabetes, Alagebrium treatment has been shown to prevent, delay, and even reverse established diabetic nephropathy.[6][7] Treatment resulted in reduced systemic AGE levels by facilitating their urinary excretion.[6][7]
-
Vascular Complications: In a diabetic rat model of carotid artery balloon injury, Alagebrium significantly inhibited neointimal hyperplasia, a key process in restenosis.[8] This effect was attributed to the inhibition of intracellular reactive oxygen species (ROS) synthesis and proliferation of vascular smooth muscle cells.[8] Furthermore, in obese and diabetic Zucker rats, Alagebrium reduced AGE-related collagen cross-linking and arteriolar stiffness, leading to decreased vascular resistance and improved blood flow.[9]
-
Diabetic Cardiomyopathy: Studies in diabetic rat models have shown that Alagebrium can improve myocardial systolic dysfunction and reverse left ventricular (LV) remodeling.[10] The proposed mechanism involves the blockage of AGE-induced intracellular ROS synthesis, leading to reduced production of extracellular matrix.[10]
Cardiovascular Disease Models
-
Aging-Related Cardiac Dysfunction: In aging rats, Alagebrium treatment preserved cardiac diastolic function.[11] This was accompanied by a reduction in AGE accumulation, decreased mitochondrial DNA deletion, and an increase in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-PX).[11]
-
Atherosclerosis: By cleaving AGE-related collagen cross-links, Alagebrium has been shown to decrease vessel resistance and atherosclerosis in animal models.[9]
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative findings from representative preclinical studies evaluating Alagebrium.
| Disease Model | Animal | Treatment Duration & Dose | Key Quantitative Outcomes | Reference |
| Diabetic Nephropathy | db/db Mice | 3 weeks; 1 mg/kg/day i.p. | - Serum CML decreased by 41%- Urinary CML increased by 138%- Urinary albumin/creatinine (B1669602) ratio was lower (p < 0.05) | [6][7] |
| Diabetic Nephropathy | db/db Mice | 12 weeks; 1 mg/kg/day i.p. | - Lower serum, skin, and kidney CML levels (p < 0.05)- Higher urinary CML levels (p < 0.05)- Decreased renal morphological parameters characteristic of DN | [6][7] |
| Neointimal Hyperplasia | STZ-induced Diabetic Rats | 4 weeks; 10 mg/kg | - Significant suppression of neointima hyperplasia- Dose-dependent inhibition of RAGE expression (by ~17% and 84% at 1 and 10 µM) | [8] |
| Vascular Resistance | Diabetic Zucker (ZD) Rats | 21 days | - Reduced downstream vascular resistance by 46%- Decreased neointimal hyperplasia | [9] |
| Aging Heart | Aging Rats | N/A | - Reduced AGE accumulation by ~30%- Increased SOD and GSH-PX activities | [11] |
CML: εN-carboxymethyllysine, a major AGE; DN: Diabetic Nephropathy; i.p.: intraperitoneal; RAGE: Receptor for Advanced Glycation End-products; STZ: Streptozotocin (B1681764); SOD: Superoxide Dismutase; GSH-PX: Glutathione Peroxidase.
Clinical Trials and Human Studies
Alagebrium has been evaluated in several clinical trials, primarily focusing on cardiovascular diseases. The results have been mixed.
-
Hypertension and Arterial Stiffness: Phase II trials demonstrated that Alagebrium could lower systolic blood pressure and pulse pressure, particularly in patients with systolic hypertension.[3][12] These effects were attributed to an increase in the elasticity of blood vessel walls.[12]
-
Diastolic Heart Failure: In elderly patients with diastolic heart failure, Alagebrium showed potential for providing therapeutic benefit.[3]
-
Systolic Heart Failure: The BENEFICIAL trial, a randomized, double-blind, placebo-controlled study, evaluated Alagebrium in patients with chronic heart failure and systolic dysfunction.[13] The study found that Alagebrium did not improve the primary endpoint of exercise capacity (peak VO₂) or a number of secondary endpoints, including diastolic and systolic function, after 36 weeks of treatment.[14][15]
Despite some promising early-phase results, the development of Alagebrium was halted, reportedly due to financial reasons and the inability to secure licensing as a drug, rather than significant safety concerns.[1][16][17]
Comparison with Alternative AGE-Targeting Therapies
Several other compounds have been investigated for their ability to inhibit AGE formation or break AGE cross-links.
| Agent | Mechanism of Action | Key Findings / Clinical Status | Reference |
| Alagebrium (ALT-711) | AGE cross-link breaker | Mixed results in clinical trials for cardiovascular disease. Development halted. | [3][16] |
| Aminoguanidine (Pimagedine) | AGE formation inhibitor (traps reactive carbonyl species) | Showed promise in animal studies. Clinical development for diabetic neuropathy was halted due to safety concerns (e.g., inhibition of nitric oxide synthase). | [2][16][17] |
| Statins | HMG-CoA reductase inhibitors | In addition to lipid-lowering effects, statins have been shown to inhibit RAGE expression and decrease AGE production. | [16][18] |
| ACE Inhibitors & ARBs | Antihypertensive agents | Shown to reduce AGE levels, potentially through mechanisms independent of blood pressure lowering. | [16][18] |
| Thiazolidinediones | Antidiabetic agents | Demonstrated a promising AGE-lowering effect. | [16][18] |
| Pyridoxamine (Vitamin B6) | AGE formation inhibitor | Failed to show a major impact on diabetic kidney disease in clinical trials. | [19] |
| Thiamine (Vitamin B1) | AGE formation inhibitor | Failed to show a major impact on diabetic kidney disease in clinical trials. | [19] |
| TRC4186 | AGE cross-link breaker | Underwent Phase I clinical study and was reported to be safe and well-tolerated. | [16] |
Signaling Pathways and Experimental Workflows
AGE-RAGE Signaling Pathway and Alagebrium's Point of Intervention
Advanced Glycation End-products exert many of their pathological effects by binding to the Receptor for Advanced Glycation End-products (RAGE). This interaction triggers a cascade of intracellular signaling, leading to oxidative stress and inflammation. Alagebrium primarily acts upstream by breaking the AGE cross-links, thereby reducing the ligand available to activate RAGE.
Caption: AGE-RAGE signaling pathway and the intervention point of Alagebrium.
General Experimental Workflow for Preclinical Evaluation
The evaluation of Alagebrium in animal models typically follows a structured workflow, from disease induction to the analysis of therapeutic outcomes.
Caption: A typical preclinical workflow for evaluating Alagebrium's efficacy.
Detailed Experimental Protocols
Diabetic Nephropathy Model in db/db Mice
-
Animal Model: Female db/db mice, a genetic model of type 2 diabetes, and non-diabetic db/m+ mice as controls.[6][7]
-
Study Groups: Mice are typically divided into groups: non-diabetic control, diabetic control (receiving vehicle, e.g., phosphate-buffered saline), and diabetic treated with Alagebrium.[6][7]
-
Drug Administration: Alagebrium is administered at a dose of 1 mg/kg daily via intraperitoneal (i.p.) injection for a specified duration (e.g., 3 to 12 weeks).[6][7]
-
Sample Collection and Analysis:
-
Urine and Blood: 24-hour urine and blood samples are collected at baseline and at the end of the study.
-
AGE Measurement: Levels of εN-carboxymethyllysine (CML), a prominent AGE, are measured in serum, urine, skin, and kidney tissue using a competitive enzyme-linked immunosorbent assay (ELISA).[6][7]
-
Renal Function: Urinary albumin is measured by ELISA and creatinine by a colorimetric assay to determine the albumin/creatinine ratio, a key marker of kidney damage.[6]
-
Histology: Kidneys are harvested, fixed, and sectioned. Morphometric parameters such as glomerular volume and mesangial matrix expansion are assessed by electron and light microscopy.[6][7]
-
Carotid Artery Balloon Injury Model in Diabetic Rats
-
Animal Model: Male Sprague-Dawley rats.[8]
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), typically around 80 mg/kg. Blood glucose levels are monitored to confirm diabetes.[8]
-
Treatment: Sixteen weeks after STZ injection, diabetic rats are treated with Alagebrium (e.g., 10 mg/kg) or vehicle for 4 weeks.[8]
-
Surgical Procedure: After the treatment period, a balloon catheter is inserted into the common carotid artery to induce endothelial denudation and vessel injury.[8]
-
Outcome Assessment (after 4 weeks):
-
Histological Analysis: The injured carotid arteries are harvested, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to measure the area of the neointima and the media. The ratio of neointima to media area is calculated to quantify neointimal hyperplasia.[8]
-
Immunohistochemistry: Staining is performed to assess the expression of proteins like RAGE in the neointimal tissue.[8]
-
Molecular Analysis: Reverse transcription-polymerase chain reaction (RT-PCR) can be used to quantify the mRNA expression of relevant genes (e.g., RAGE, collagen type III, fibronectin) in the vascular tissue.[8]
-
Conclusion
Alagebrium has demonstrated considerable therapeutic efficacy in a wide range of preclinical models, particularly in mitigating complications associated with diabetes and cardiovascular aging. Its ability to break AGE cross-links translates into measurable improvements in vascular compliance, cardiac function, and renal pathology in these models. However, the translation of these promising preclinical findings to robust clinical efficacy has been challenging, as evidenced by the mixed results from human trials, especially in systolic heart failure. While development has ceased, the research surrounding Alagebrium has been pivotal. It has validated the AGE-RAGE axis as a legitimate therapeutic target and paved the way for the development of new-generation AGE breakers and inhibitors. Future research may focus on identifying specific patient populations that could benefit most from this therapeutic approach or on combination therapies that target multiple facets of age- and diabetes-related tissue damage.
References
- 1. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are AGE inhibitors and how do they work? [synapse.patsnap.com]
- 3. Alagebrium - Wikipedia [en.wikipedia.org]
- 4. AGE Breakers Beyond Alagebrium – Fight Aging! [fightaging.org]
- 5. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]
- 6. Prevention and reversal of diabetic nephropathy in db/db mice treated with alagebrium (ALT-711) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Alagebrium chloride protects the heart against oxidative stress in aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. Effects of alagebrium, an advanced glycation end-product breaker, in patients with chronic heart failure: study design and baseline characteristics of the BENEFICIAL trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of alagebrium, an advanced glycation endproduct breaker, on exercise tolerance and cardiac function in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eajm.org [eajm.org]
- 16. scholars.direct [scholars.direct]
- 17. Inhibition and breaking of advanced glycation end-products (AGEs) with bis-2-aminoimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacologic Approaches Against Advanced Glycation End Products (AGEs) in Diabetic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
A Guide to Ensuring Reproducibility in Alagebrium Research: Statistical Methods and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing and reporting studies on Alagebrium, an Advanced Glycation End-product (AGE) breaker, with a focus on ensuring the reproducibility of results. It outlines key statistical methods, experimental protocols, and a comparative analysis with alternative compounds, supported by experimental data. Adherence to these guidelines will enhance the reliability and impact of research in this field.
Core Principles for Reproducible Research
To ensure the robustness and reproducibility of Alagebrium studies, researchers should adhere to the following principles, largely based on established guidelines for preclinical research[1][2][3][4]:
-
Transparent Reporting: All aspects of the study design, including sample size estimation, randomization, and blinding, should be clearly documented.[1][2]
-
Rigorous Statistical Analysis: The statistical methods used should be appropriate for the data and clearly described, allowing for independent verification.[1][5]
-
Data and Material Sharing: Datasets and information on biological materials (e.g., cell lines, antibodies) should be made available to facilitate replication.[1][2]
Statistical Methods for Ensuring Reproducibility
The choice and application of statistical methods are critical for the validity and reproducibility of research findings. The following approaches are recommended for Alagebrium studies.
Sample Size Calculation
An adequate sample size is essential to ensure that a study is sufficiently powered to detect a true effect while minimizing the risk of false positives.[2][6] The sample size should be calculated a priori based on:
-
Effect Size: The expected magnitude of the effect of Alagebrium, which can be estimated from pilot studies or previous literature.
-
Statistical Power (typically >80%): The probability of detecting a true effect.
-
Significance Level (usually p < 0.05): The probability of a false positive result.
Randomization and Blinding
To minimize bias, both randomization and blinding should be implemented, particularly in animal studies.[2][7]
-
Randomization: Animals or samples should be randomly assigned to treatment (Alagebrium) and control groups. The method of randomization should be reported.[2]
-
Blinding: Investigators conducting experiments and assessing outcomes should be unaware of the treatment group assignments.[2]
Appropriate Statistical Tests
The selection of statistical tests depends on the nature of the data.
-
Parametric Tests (e.g., t-tests, ANOVA): These are suitable for continuous data that are normally distributed.[6] Assumptions of normality and equal variances should be tested.
-
Non-parametric Tests (e.g., Mann-Whitney U test, Kruskal-Wallis test): These should be used for data that are not normally distributed.
-
Longitudinal Data Analysis: For studies involving repeated measurements over time, mixed-effects models are appropriate to account for correlations within subjects.[5][6]
Data Handling and Reporting
-
Outlier Management: A clear, pre-specified plan for identifying and handling outliers should be in place.
-
Data Transformation: Any transformations applied to the data must be reported.[8]
-
Comprehensive Reporting: Report exact p-values, effect sizes with confidence intervals, and clearly distinguish between primary and secondary outcomes.[9] Avoid relying solely on "statistically significant" and instead discuss the magnitude and biological relevance of the findings.[5]
Comparative Analysis of Alagebrium and Alternatives
While Alagebrium has been a key focus of AGE-breaker research, other compounds have also been investigated. A direct comparative analysis is crucial for understanding the relative efficacy and mechanisms of these agents.
| Compound | Primary Mechanism | Key In Vitro Findings | Key In Vivo Findings | Clinical Trial Status |
| Alagebrium (ALT-711) | Cleavage of α-dicarbonyl based AGE cross-links.[2] | Reduces AGE accumulation and stiffness in glycated collagen.[10] Inhibits proliferation of vascular smooth muscle cells.[11] | Reduces neointimal hyperplasia in diabetic rats.[11] Decreases downstream vascular resistance in obese and diabetic rats.[12] | Phase III trials were conducted but development was halted due to financial reasons.[13] |
| Aminoguanidine | Inhibition of AGE formation.[14] | Prevents the formation of AGEs in vitro. | Slowed the progression of diabetic kidney disease and retinopathy in some studies. | Clinical development largely discontinued (B1498344) due to safety concerns. |
| Pyridoxamine (Vitamin B6) | Inhibition of AGE formation.[13] | Scavenges reactive carbonyl species. | Showed some renoprotective effects in preclinical models. | Failed to show significant impact on diabetic kidney disease in clinical trials.[14] |
| Benfotiamine (Vitamin B1 derivative) | Inhibition of AGE formation pathways. | Reduces intracellular AGE formation. | Has shown some positive effects on diabetic neuropathy in clinical studies. | Available as a dietary supplement; further research is ongoing. |
| Angiotensin Converting Enzyme (ACE) Inhibitors & Angiotensin Receptor Blockers (ARBs) | Indirectly reduce AGE formation through hemodynamic and anti-inflammatory effects. | N/A | Reduce arterial stiffness.[14] Show renoprotective effects in diabetic patients. | Widely used clinically for hypertension and diabetic nephropathy. |
| Statins | Indirectly reduce AGE formation and inflammation. | N/A | Have shown to reduce AGE levels in some studies. | Widely used clinically for hypercholesterolemia. |
Experimental Protocols for Reproducible Alagebrium Studies
Detailed and standardized protocols are fundamental for reproducibility.
In Vitro AGE Formation and Cleavage Assay
-
Preparation of Glycated Substrate: Incubate a protein (e.g., bovine serum albumin or collagen) with a reducing sugar (e.g., glucose, ribose) under sterile conditions for several weeks to allow for AGE formation.
-
Alagebrium Treatment: Treat the glycated substrate with varying concentrations of Alagebrium or a vehicle control.
-
Quantification of AGEs: Measure AGE levels using fluorescence spectroscopy (excitation ~370 nm, emission ~440 nm) or ELISA for specific AGEs like Nε-(carboxymethyl)lysine (CML).
-
Assessment of Cross-link Breaking: For collagen-based assays, measure changes in matrix stiffness using techniques like atomic force microscopy or rheology.[10]
In Vivo Diabetic Animal Model
-
Induction of Diabetes: Induce diabetes in rodents (e.g., rats, mice) using streptozotocin (B1681764) injection. Monitor blood glucose levels to confirm diabetes.
-
Treatment Groups: Randomly assign diabetic animals to receive Alagebrium (e.g., via oral gavage or in drinking water), a comparator drug, or a placebo. Include a non-diabetic control group.
-
Outcome Measures:
-
Biochemical analysis: Measure levels of AGEs in tissues (e.g., aorta, kidney) and serum.
-
Histopathology: Assess tissue damage and fibrosis in target organs like the kidneys and heart.
-
Functional assessments: Measure parameters such as blood pressure, cardiac function (e.g., via echocardiography), and renal function (e.g., albuminuria).[13]
-
Visualizing Signaling Pathways and Workflows
Alagebrium's Mechanism of Action
Caption: Alagebrium's dual mechanism in breaking AGE cross-links and scavenging precursors.
AGE-RAGE Signaling Pathway and Alagebrium's Influence
Caption: Alagebrium indirectly mitigates AGE-RAGE signaling by reducing AGE levels.
Experimental Workflow for a Reproducible In Vivo Study
Caption: A structured workflow for conducting reproducible in vivo Alagebrium studies.
References
- 1. rethinkingclinicaltrials.org [rethinkingclinicaltrials.org]
- 2. Principles and Guidelines for Reporting Preclinical Research | Grants & Funding [grants.nih.gov]
- 3. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 5. imrpress.com [imrpress.com]
- 6. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [liveonbiolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. AGE-breaker ALT711 reverses glycation-mediated cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Alagebrium vs. N-phenacylthiazolium Bromide (PTB): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alagebrium and N-phenacylthiazolium bromide (PTB) as advanced glycation end-product (AGE) cross-link breakers. The information presented is supported by experimental data from preclinical and clinical studies.
Advanced glycation end-products (AGEs) are harmful compounds that accumulate in the body with age and at an accelerated rate in individuals with diabetes. They contribute to the stiffening of tissues and the progression of various age-related diseases and diabetic complications by forming cross-links between long-lived proteins like collagen. Alagebrium and N-phenacylthiazolium bromide (PTB) are two thiazolium-based compounds that have been investigated for their ability to break these AGE-protein cross-links.
Mechanism of Action
Both Alagebrium and its precursor, PTB, are designed to cleave the α-dicarbonyl structures within AGE cross-links, thereby reversing the cross-linking of proteins.[1][2] Their primary mechanism involves the chemical cleavage of carbon-carbon bonds in these cross-linked structures.[2][3] While both operate on this fundamental principle, Alagebrium, a derivative of PTB, has been more extensively studied and is suggested to possess additional mechanisms of action, including the scavenging of the reactive dicarbonyl species methylglyoxal (B44143) (MG) and metal chelation.[2][3]
Performance and Efficacy: A Review of Experimental Data
Direct head-to-head comparative studies providing quantitative data on the relative potency of Alagebrium and PTB are limited in the publicly available scientific literature. However, individual studies on each compound provide insights into their efficacy.
Alagebrium (ALT-711)
Alagebrium has been the subject of numerous preclinical and clinical trials, demonstrating a range of effects on cardiovascular and renal health.
Table 1: Summary of Quantitative Data for Alagebrium's Efficacy
| Parameter | Model/Study Population | Treatment Details | Key Findings |
| Vascular Stiffness | Aged rats | Alagebrium + Exercise | Pulse wave velocity (PWV) decreased to levels observed in young rats.[1][2][4] |
| Obese and diabetic rats | Alagebrium (ALT-711) | Reduced AGE-related collagen cross-linking and arteriolar stiffness.[5] | |
| Ventricular Stiffness | Aged rats | Alagebrium + Exercise | End-systolic elastance (Ees) and dP/dtmax increased; ventricular compliance improved.[1][2] |
| Cardiac Function | Aged diabetic dogs | ALT-711 (1 mg/kg/day for 1 month) | Reversed diabetes-induced increases in collagen types I and III; improved left ventricular ejection fraction and reduced aortic stiffness.[6] |
| Patients with diastolic heart failure | Alagebrium | In a small study, improved diastolic function and quality of life. | |
| Endothelial Function | Patients with isolated systolic hypertension | Alagebrium (210 mg twice daily for 8 weeks) | Improved endothelial function.[7] |
| Neointimal Hyperplasia | Obese and diabetic rats | ALT-711 | Reduced neointimal hyperplasia.[5] |
N-phenacylthiazolium Bromide (PTB)
PTB, as the parent compound, has been primarily investigated in preclinical settings.
Table 2: Summary of Quantitative Data for N-phenacylthiazolium Bromide's (PTB) Efficacy
| Parameter | Model/Study Population | Treatment Details | Key Findings |
| Vascular AGE Accumulation | Streptozotocin-induced diabetic rats | PTB (10 mg/kg intraperitoneally for 3 or 6 weeks) | Prevented the increase in mesenteric vascular AGEs.[8][9] |
| Periodontal Bone Loss | Rats with ligature-induced periodontitis | Systemic PTB administration | Significantly reduced periodontal bone loss and AGE deposition.[10] |
| Cellular Viability | Human periodontal ligament cells | 0.05 to 0.1 mM PTB for 24 hours | Promoted mitogenesis and reduced cytotoxicity.[10] |
It is important to note that while both compounds show promise in preclinical models, the clinical development of Alagebrium has faced challenges, with some trials being terminated due to financial reasons or lack of overwhelming efficacy.[2][3]
Experimental Protocols
In Vitro AGE Cross-link Breaking Assay
This assay evaluates the ability of a compound to break pre-formed AGE cross-links between proteins, such as bovine serum albumin (BSA) and collagen.
-
Preparation of AGE-BSA: Incubate BSA with a reducing sugar (e.g., glucose, fructose, or ribose) in phosphate-buffered saline (PBS) at 37°C for several weeks.
-
Formation of AGE-Collagen Cross-links: Coat a 96-well plate with rat tail collagen. Add the prepared AGE-BSA to the collagen-coated wells and incubate to allow cross-link formation.
-
Treatment with Cross-link Breaker: Wash the wells to remove unbound AGE-BSA. Add solutions of Alagebrium or PTB at various concentrations to the wells and incubate.
-
Quantification of Broken Cross-links: After incubation, collect the supernatant. The amount of BSA released from the collagen matrix, which is proportional to the cross-link breaking activity, can be quantified using a BSA-specific ELISA or by measuring the fluorescence of the released AGE-BSA.
Collagen Solubility Assay
This method assesses the degree of collagen cross-linking in tissues. Highly cross-linked collagen is less soluble in pepsin.
-
Tissue Homogenization: Homogenize tissue samples (e.g., tail tendon or cardiac tissue) in a buffer containing protease inhibitors.
-
Pepsin Digestion: Resuspend the pellet in a pepsin solution in acetic acid and incubate at 4°C with gentle shaking.
-
Quantification of Soluble Collagen: After digestion, centrifuge the samples. The amount of solubilized collagen in the supernatant can be determined by measuring the hydroxyproline (B1673980) content using a colorimetric assay after acid hydrolysis. A higher amount of soluble collagen indicates less cross-linking.
Signaling Pathways and Experimental Workflows
AGE-RAGE Signaling Pathway
The interaction of AGEs with their receptor (RAGE) triggers a cascade of intracellular signaling events that contribute to inflammation, oxidative stress, and tissue damage.
Caption: AGE-RAGE signaling cascade.
Experimental Workflow for Evaluating Cross-link Breakers
The following diagram illustrates a typical workflow for the preclinical evaluation of AGE cross-link breakers.
Caption: Preclinical evaluation workflow.
Conclusion
Both Alagebrium and N-phenacylthiazolium bromide have demonstrated the ability to break AGE-protein cross-links in preclinical studies. Alagebrium, having been more extensively studied, has also shown some positive effects in clinical trials, although its development has been challenging. The choice between these compounds for research purposes may depend on the specific application, with PTB serving as a foundational tool for studying the basic mechanisms of AGE cross-link breaking and Alagebrium offering a more clinically relevant, albeit complex, profile. Further head-to-head comparative studies are needed to definitively establish the relative potency and efficacy of these two pioneering AGE cross-link breakers.
References
- 1. Alagebrium in combination with exercise ameliorates age-associated ventricular and vascular stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alagebrium in combination with exercise ameliorates age-associated ventricular and vascular stiffness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Advanced glycation endproduct crosslink breaker (alagebrium) improves endothelial function in patients with isolated systolic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The cross-link breaker, N-phenacylthiazolium bromide prevents vascular advanced glycation end-product accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Alagebrium on Center Stage: A Systematic Review and Meta-Analysis of Clinical Trial Data in the Pursuit of AGE Blockade
For researchers, scientists, and drug development professionals, the quest to mitigate the cumulative damage of advanced glycation end-products (AGEs) has been a long and complex journey. Alagebrium (ALT-711), a thiazolium derivative, once stood as a promising candidate in this endeavor, designed to break pre-existing AGE cross-links. This comprehensive guide provides a systematic review of Alagebrium's clinical trial data, offering an objective comparison with other therapeutic alternatives and detailing the experimental frameworks that defined its investigation.
Advanced glycation end-products are moieties formed through the non-enzymatic reaction of sugars with proteins, lipids, and nucleic acids. Their accumulation is a hallmark of aging and is accelerated in diabetes mellitus, contributing to the pathophysiology of cardiovascular and renal complications.[1] Alagebrium was developed to sever these cross-links, aiming to restore tissue elasticity and function.[1] Despite showing promise in preclinical and early phase trials, its development was ultimately halted due to financial reasons, not for lack of scientific interest.[1] This review consolidates the available clinical data to facilitate a deeper understanding of its therapeutic potential and shortcomings, placed in context with alternative strategies targeting the AGE-RAGE (Receptor for Advanced Glycation End-products) axis.
Quantitative Data Summary: Alagebrium vs. Alternatives
The following tables summarize the key quantitative outcomes from major clinical trials involving Alagebrium and its alternatives.
Table 1: Alagebrium Clinical Trial Data
| Trial Name (Acronym) | Condition | N | Dosage | Duration | Key Quantitative Outcomes |
| BENEFICIAL | Chronic Heart Failure (systolic dysfunction) | 102 | 200 mg twice daily | 36 weeks | Primary Endpoint: Change in peak VO₂: -2.1 ± 0.5 mL/min/kg (Alagebrium) vs. -0.5 ± 0.7 mL/min/kg (Placebo), P=0.06. Secondary Endpoints: No significant changes in LVEF (P=0.43), diastolic function (mean E': P=0.32), or AGE accumulation (skin autofluorescence: P=0.42).[2] |
| SPECTRA | Systolic Hypertension | ~390 | 10, 50, or 150 mg once daily | 12 weeks | Primary Endpoint: Change from baseline in mean 24-hour systolic ambulatory blood pressure. A post-hoc analysis of a previous Phase II trial showed significant lowering of systolic blood pressure in patients with baseline pressures ≥140 mmHg.[3][4] |
| DIAMOND | Diastolic Heart Failure | 20 | 420 mg per day (2 x 210 mg) | Not Specified | Reduced left ventricular mass and improved diastolic function compared to baseline. No significant change in blood pressure, VO₂, or aortic distensibility.[1][5] |
| Unnamed Phase IIa | Isolated Systolic Hypertension | 13 | 210 mg twice daily | 8 weeks | Reduced carotid augmentation index by 37% (P=0.007) and augmented pressure from 16.4 to 9.6 mmHg (P<0.001). Increased flow-mediated dilation (FMD) from 4.6% to 7.1% (P<0.05).[6][7] |
Table 2: Clinical Trial Data for Alternative AGE-RAGE Axis Modulators
| Drug/Drug Class | Trial Focus | N | Dosage | Duration | Key Quantitative Outcomes |
| Pyridoxamine (B1203002) | Diabetic Nephropathy (Type 1 & 2) | 212 (122 active, 90 placebo) | 50 mg or 250 mg twice daily | 24 weeks | Significantly reduced the change from baseline in serum creatinine (B1669602) (P<0.03). In patients with baseline SCr ≥1.3 mg/dl, the effect on the rise in serum creatinine was more pronounced (P=0.007). No significant difference in urinary albumin excretion.[8] |
| Aminoguanidine (B1677879) (ACTION II) | Diabetic Nephropathy (Type 2) | 599 | Not Specified | Terminated Early | Primary Endpoint: Time to doubling of serum creatinine. The trial was terminated, and results on the primary endpoint were not fully reported. Baseline mean serum creatinine was 1.6 mg/dL and proteinuria was 4.1 g/d.[9] |
| Statins (Simvastatin) | Type 2 Diabetes with Atherosclerosis | Not Specified | Not Specified | Not Specified | In carotid plaques of diabetic patients, simvastatin (B1681759) treatment led to significantly less immunoreactivity for AGEs and RAGE (P<0.0001).[10] |
| ACE Inhibitors (Fosinopril - TRAIN study) | High Cardiovascular Risk (Older Adults) | Not Specified | Not Specified | 6 months | No significant modifications in physical performance (Short Physical Performance Battery, p=0.23) or muscle strength (hand grip strength, p=0.57) compared to placebo.[11] |
Experimental Protocols
A detailed understanding of the methodologies employed in these trials is crucial for the critical appraisal of their findings.
Alagebrium Trials
-
BENEFICIAL (Breaker of Advanced Glycation End-Products in Chronic Heart Failure): This was a prospective, randomized, double-blind, placebo-controlled study.[12]
-
Patient Population: 102 patients with stable NYHA class II-IV chronic heart failure and a left ventricular ejection fraction (LVEF) of ≤ 45%.[13]
-
Intervention: 200 mg of Alagebrium administered orally twice daily or a matching placebo for 36 weeks.[13]
-
Primary Efficacy Endpoint: Change in peak oxygen consumption (peak VO₂) from baseline to 36 weeks.[2]
-
Secondary Endpoints: Changes in diastolic function, systolic function (LVEF), AGE accumulation (measured by skin autofluorescence), and various quality of life and clinical assessment scores.[2]
-
-
SPECTRA (Systolic Pressure Efficacy and Safety Trial of Alagebrium): A Phase IIb trial designed to evaluate the effect of Alagebrium on systolic blood pressure.[4]
-
Patient Population: Approximately 390 male and female patients aged 45 and older with a systolic blood pressure ≥ 140 mmHg.[4]
-
Intervention: Patients received one of three dose levels of Alagebrium (10, 50, or 150 mg) or a placebo once daily for 12 weeks.[4]
-
Primary Efficacy Endpoint: Change from baseline in mean 24-hour systolic ambulatory blood pressure after 12 weeks of dosing compared to placebo.[4]
-
Secondary Endpoints: Changes in diastolic, pulse, and arterial pressures.[4]
-
Alternative Agent Trials
-
Pyridoxamine in Diabetic Nephropathy (Combined Phase 2 Studies): These were multicenter, randomized, placebo-controlled trials.[8]
-
Patient Population: Patients with type 1 or type 2 diabetes and overt nephropathy. The studies included patients with varying degrees of renal impairment, with baseline serum creatinine (bSCr) ranging up to 3.5 mg/dl.[8]
-
Intervention: Patients received either pyridoxamine (50 mg or escalated to 250 mg twice daily) or placebo for 24 weeks, in addition to standard of care.[8]
-
Key Endpoints: Change from baseline in serum creatinine and urinary albumin excretion.[8]
-
-
Aminoguanidine - ACTION II (Aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy): A randomized, double-blind, placebo-controlled trial.[9]
Visualizing the Mechanism: Signaling Pathways and Workflows
To visually represent the complex biological interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Alagebrium in breaking AGE cross-links.
References
- 1. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of alagebrium, an advanced glycation endproduct breaker, on exercise tolerance and cardiac function in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. | BioWorld [bioworld.com]
- 5. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]
- 6. media.corporate-ir.net [media.corporate-ir.net]
- 7. Advanced glycation endproduct crosslink breaker (alagebrium) improves endothelial function in patients with isolated systolic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of pyridoxamine in combined phase 2 studies of patients with type 1 and type 2 diabetes and overt nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and baseline characteristics for the aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ACE-INHIBITION AND PHYSICAL FUNCTION: Results from the Trial of Angiotensin Converting Enzyme Inhibition and Novel Cardiovascular Risk Factors (TRAIN) study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Effects of alagebrium, an advanced glycation end-product breaker, in patients with chronic heart failure: study design and baseline characteristics of the BENEFICIAL trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Renoprotective Effects of Alagebrium and ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The escalating prevalence of chronic kidney disease, particularly diabetic nephropathy, has intensified the search for effective renoprotective therapies. Among the therapeutic agents investigated, Alagebrium, an advanced glycation end-product (AGE) cross-link breaker, and Angiotensin-Converting Enzyme (ACE) inhibitors, which modulate the renin-angiotensin-aldosterone system (RAAS), have emerged as prominent candidates. This guide provides a comprehensive comparison of their renoprotective effects, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.
Mechanism of Action: A Tale of Two Pathways
The renoprotective effects of Alagebrium and ACE inhibitors stem from their distinct molecular targets and mechanisms of action.
Alagebrium: Targeting the Advanced Glycation End-Product Axis
Alagebrium (formerly ALT-711) is a novel compound that directly targets the advanced glycation end-products (AGEs) that accumulate in tissues as a consequence of chronic hyperglycemia and aging.[1][2] AGEs contribute to the pathogenesis of diabetic nephropathy by cross-linking proteins, such as collagen, leading to increased stiffness of the extracellular matrix and promoting inflammation and fibrosis through interaction with the Receptor for Advanced Glycation End Products (RAGE).[2][3]
Alagebrium's primary mechanism is the chemical cleavage of pre-formed AGE cross-links, thereby restoring the normal structure and function of proteins.[1][3] Beyond this direct breaking of cross-links, Alagebrium has been shown to reduce tissue levels of AGEs and may also inhibit the activation of certain protein kinase C isoforms.[1] Emerging evidence also suggests that Alagebrium's renoprotective effects may be mediated through both RAGE-dependent and RAGE-independent signaling pathways.[3][4]
ACE Inhibitors: Modulating the Renin-Angiotensin-Aldosterone System
ACE inhibitors are a well-established class of drugs that exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key mediator of kidney damage.[5][6][7] Angiotensin II contributes to renal injury through several mechanisms, including:
-
Increased intraglomerular pressure: By constricting the efferent arteriole to a greater extent than the afferent arteriole, angiotensin II elevates the pressure within the glomeruli, leading to hyperfiltration and eventual glomerular damage.[5]
-
Promotion of fibrosis and inflammation: Angiotensin II stimulates the production of pro-fibrotic and pro-inflammatory cytokines, contributing to the structural changes seen in diabetic nephropathy.
-
Increased oxidative stress: Angiotensin II can induce the production of reactive oxygen species, further exacerbating cellular damage in the kidney.
By reducing the levels of angiotensin II, ACE inhibitors lower systemic blood pressure, decrease intraglomerular pressure, and inhibit the downstream signaling pathways that lead to renal fibrosis and inflammation.[5][7][8]
Comparative Efficacy: Insights from Preclinical and Clinical Studies
Direct head-to-head clinical trials comparing Alagebrium and ACE inhibitors are limited. However, preclinical studies in animal models of diabetic nephropathy provide valuable insights into their comparative and potential synergistic effects.
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative findings from a preclinical study comparing Alagebrium and the ACE inhibitor quinapril (B1585795) in diabetic apolipoprotein E knockout (apoE KO) mice, a model that develops features of diabetic nephropathy.
| Parameter | Diabetic Control | Alagebrium (1 mg/kg/day) | Quinapril (30 mg/kg/day) |
| Glomerular Matrix Accumulation (%) | 25.4 ± 1.8 | 18.2 ± 1.5 | 17.9 ± 1.2 |
| Mesangial Expansion (%) | 30.1 ± 2.1 | 22.5 ± 1.9 | 21.8 ± 1.7 |
| Renal Cortical AGE Levels (ng/mg protein) | 1.8 ± 0.2 | 1.2 ± 0.1 | 1.3 ± 0.1 |
| Monocyte Chemoattractant Protein-1 (MCP-1) mRNA expression (fold change) | 4.5 ± 0.8 | 2.1 ± 0.4 | Not reported |
| p < 0.05 compared to Diabetic Control. Data adapted from a study in diabetic RAGE/apoE double-knockout mice.[4] |
In this study, both Alagebrium and quinapril were effective in reducing glomerular matrix accumulation, mesangial expansion, and renal AGE levels.[4] Notably, Alagebrium also demonstrated a significant reduction in the expression of the pro-inflammatory chemokine MCP-1, even in the absence of the RAGE receptor, highlighting its RAGE-independent anti-inflammatory effects.[4]
Another study in diabetic rats compared the effects of the ACE inhibitor ramipril (B1678797), Alagebrium, and a combination of both. While both monotherapies had a significant effect on reducing albuminuria, the combination therapy did not show an additive effect in this particular study.[9]
Experimental Protocols
The following provides a detailed methodology for a key experimental model used to compare the renoprotective effects of Alagebrium and ACE inhibitors.
Streptozotocin-Induced Diabetic Nephropathy in Rodents
This is a widely used model to mimic the characteristics of type 1 diabetic nephropathy.
1. Animal Model:
-
Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (B1681764) (STZ), dissolved in citrate (B86180) buffer (pH 4.5), is administered. The typical dose for rats is 50-65 mg/kg body weight and for mice is 150-200 mg/kg body weight.
-
Confirmation of Diabetes: Blood glucose levels are monitored regularly. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic and included in the study.
2. Treatment Groups:
-
Control Group: Non-diabetic animals receiving vehicle.
-
Diabetic Control Group: Diabetic animals receiving vehicle.
-
Alagebrium Group: Diabetic animals treated with Alagebrium, typically administered in drinking water or via oral gavage (e.g., 10 mg/kg/day).
-
ACE Inhibitor Group: Diabetic animals treated with an ACE inhibitor, such as ramipril (e.g., 1 mg/kg/day in drinking water) or quinapril (e.g., 30 mg/kg/day via oral gavage).
-
Combination Therapy Group (Optional): Diabetic animals receiving both Alagebrium and an ACE inhibitor.
3. Duration of Study:
-
The study duration typically ranges from 16 to 32 weeks to allow for the development of significant renal pathology.
4. Key Outcome Measures:
-
Renal Function:
-
Albuminuria: Measured by ELISA or radioimmunoassay from 24-hour urine collections.
-
Glomerular Filtration Rate (GFR): Assessed by creatinine (B1669602) clearance or inulin (B196767) clearance.
-
-
Histological Analysis:
-
Kidney sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerular and tubulointerstitial fibrosis and mesangial expansion.
-
Immunohistochemistry is used to detect the expression of proteins such as collagen IV, fibronectin, and inflammatory markers (e.g., MCP-1).
-
-
Biochemical Analysis:
-
Measurement of AGE levels in plasma and kidney tissue using ELISA.
-
Assessment of oxidative stress markers.
-
Gene expression analysis of key inflammatory and fibrotic mediators by RT-PCR.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the renoprotective mechanisms of Alagebrium and ACE inhibitors, as well as a typical experimental workflow for their comparison.
Caption: Alagebrium's dual mechanism of action.
Caption: ACE inhibitor mechanism in the RAAS pathway.
Caption: Typical experimental workflow for comparison.
Conclusion and Future Directions
Both Alagebrium and ACE inhibitors have demonstrated significant renoprotective effects in preclinical models of diabetic nephropathy, albeit through different mechanisms. ACE inhibitors are a cornerstone of current clinical practice for diabetic kidney disease, with proven efficacy in slowing its progression.[6][10] Alagebrium, as an AGE cross-link breaker, offers a novel therapeutic approach by targeting a key pathogenic pathway in diabetic complications.[1][3]
The available preclinical data suggest that the efficacy of Alagebrium in reducing key markers of renal damage is comparable to that of ACE inhibitors.[4] Furthermore, the distinct mechanisms of action raise the possibility of synergistic effects with combination therapy, although this requires further investigation. The RAGE-independent anti-inflammatory effects of Alagebrium are particularly noteworthy and may offer an advantage in certain patient populations.
Future research should focus on well-designed, head-to-head clinical trials to definitively compare the long-term renoprotective efficacy and safety of Alagebrium and ACE inhibitors in patients with diabetic nephropathy. Such studies are crucial to determine the optimal therapeutic strategies for preventing and treating this devastating complication of diabetes.
References
- 1. Uninephrectomized High-Fat-Fed Nicotinamide-Streptozotocin-Induced Diabetic Rats: A Model for the Investigation of Diabetic Nephropathy in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of ACE inhibitors in diabetic and nondiabetic chronic renal disease: a systematic overview of randomized placebo-controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ACE inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACE inhibitors and diabetic nephropathy: How they help and more [medicalnewstoday.com]
Assessing Alagebrium's Specificity as a Glucosepane Cross-Link Breaker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Alagebrium (ALT-711), a thiazolium derivative, has been a cornerstone in the study of advanced glycation end-product (AGE) cross-link breakers. Initially lauded for its potential to reverse age- and diabetes-related cardiovascular stiffness, its journey through clinical trials has been met with mixed results, ultimately leading to the discontinuation of its development for major clinical indications.[1][2] This guide provides a critical assessment of Alagebrium's specificity, particularly concerning the prevalent glucosepane (B12743330) cross-link, and compares its performance with emerging alternatives based on available experimental data.
The Challenge of Specificity: Alagebrium's Mechanism of Action
Alagebrium is primarily understood to act by cleaving α-dicarbonyl-based AGE cross-links.[2][3] Its proposed mechanism involves the chemical separation of carbon-carbon bonds within these structures, which are characteristic of newly formed AGEs.[2] However, the landscape of AGEs is complex, with glucosepane being the most abundant cross-link in human tissues, estimated to be 10 to 1,000 times more common than other AGEs.[4][5] Crucially, evidence strongly indicates that Alagebrium is ineffective at breaking glucosepane cross-links.[4][6] This lack of activity against the most prevalent AGE raises significant questions about its therapeutic potential for reversing the bulk of age-related tissue stiffening.
Beyond its intended cross-link breaking activity, Alagebrium has demonstrated several off-target effects, further complicating its specificity profile. These include:
-
Methylglyoxal (B44143) Scavenging: Alagebrium has been shown to be an effective inhibitor of methylglyoxal (MG), a reactive dicarbonyl species that is a major precursor to AGE formation.[2][3]
-
Protein Kinase C (PKC) Inhibition: Studies have indicated that Alagebrium can directly inhibit certain isoforms of protein kinase C, particularly PKC-alpha.[2][3]
-
Low-Affinity Inhibition of Thiamine (B1217682) Diphosphokinase: Due to its structural homology to thiamine, Alagebrium has been identified as a low-affinity inhibitor of thiamine diphosphokinase.[7][8]
-
Modulation of RAGE Signaling: The effect of Alagebrium on the Receptor for Advanced Glycation End-products (RAGE) signaling pathway is contested. Some studies suggest it can reduce RAGE expression, while others indicate its effects can be RAGE-independent.[2][9]
Comparative Efficacy of AGE Cross-Link Breakers
Quantitative in vitro data allows for a direct comparison of the cross-link breaking efficacy of Alagebrium with other compounds.
Table 1: In Vitro AGE Cross-Link Breaking Activity
| Compound | Cross-Link Type | Assay System | IC50 Value | Reference |
|---|---|---|---|---|
| Alagebrium (ALT-711) | Glycolaldehyde-induced | Glycated BSA-collagen | 72.2 ± 2.4 mM | [1][10] |
| Chebulic Acid | Glycolaldehyde-induced | Glycated BSA-collagen | 1.46 ± 0.05 mM | [1][10] |
| 2C8 | Not Specified | In vitro AGE breaking | Qualitatively more potent than Alagebrium |
| Alagebrium (ALT-711) | Glucosepane | Enzymatic degradation assay | No degradation observed |[4] |
Experimental Protocols
In Vitro AGE Cross-Link Breaking Assay (Adapted from Lee et al., 2014)[1][10]
This assay evaluates the ability of a compound to break pre-formed AGE cross-links between bovine serum albumin (BSA) and collagen.
-
Preparation of Glycated BSA (glycol-BSA):
-
Bovine serum albumin (BSA) is incubated with glycolaldehyde (B1209225) in a phosphate (B84403) buffer (pH 7.4) at 37°C for a specified period.
-
Unreacted glycolaldehyde is removed by dialysis.
-
-
Formation of Cross-Links:
-
Rat tail collagen is coated onto a 96-well plate.
-
Glycol-BSA is added to the collagen-coated wells and incubated to allow for cross-link formation.
-
-
Cross-Link Breaking:
-
The wells are washed to remove unbound glycol-BSA.
-
Test compounds (e.g., Alagebrium, Chebulic Acid) at various concentrations are added to the wells and incubated.
-
-
Quantification:
-
The amount of glycol-BSA remaining cross-linked to the collagen is quantified using an anti-BSA antibody conjugated to horseradish peroxidase (HRP) and a colorimetric substrate.
-
The IC50 value, the concentration of the compound required to break 50% of the cross-links, is calculated.
-
In Vivo Assessment of AGE-Related Collagen Cross-Linking (Adapted from publications on Alagebrium)[9]
This method assesses the effect of a compound on tissue stiffness and AGE accumulation in animal models.
-
Animal Model:
-
Rodent models of diabetes (e.g., streptozotocin-induced) or aging are commonly used.
-
-
Treatment:
-
The test compound is administered to the animals for a defined period.
-
-
Tissue Harvesting and Analysis:
-
Tissues of interest (e.g., aorta, tail tendon) are harvested.
-
AGE-related collagen cross-linking can be assessed by measuring AGE-related fluorescence (e.g., excitation at 365 nm, emission at 418 nm) of pepsin-digested tissue samples.
-
Tissue stiffness can be measured using biomechanical testing apparatus.
-
Signaling Pathways and Experimental Workflows
// Nodes Glucose [label="Glucose", fillcolor="#FBBC05", fontcolor="#202124"]; Proteins [label="Proteins / Lipids", fillcolor="#FBBC05", fontcolor="#202124"]; Schiff_Base [label="Schiff Base\n(Reversible)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amadori [label="Amadori Products", fillcolor="#F1F3F4", fontcolor="#202124"]; dicarbonyls [label="α-Dicarbonyls\n(e.g., Methylglyoxal)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AGE_Crosslinks [label="AGE Cross-Links\n(e.g., α-diketone based)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glucosepane [label="Glucosepane\n(Lysine-Arginine Cross-link)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alagebrium [label="Alagebrium", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chebulic_Acid [label="Chebulic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Glucose -> Schiff_Base; Proteins -> Schiff_Base; Schiff_Base -> Amadori; Amadori -> dicarbonyls; dicarbonyls -> AGE_Crosslinks; Amadori -> Glucosepane; // Simplified path for diagram Alagebrium -> dicarbonyls [label=" Scavenges", style=dashed, color="#5F6368"]; Alagebrium -> AGE_Crosslinks [label=" Breaks", color="#4285F4"]; Chebulic_Acid -> AGE_Crosslinks [label=" Breaks", color="#34A853"]; Alagebrium -> Glucosepane [label=" Ineffective", style=dotted, color="#EA4335"]; } dot Caption: Simplified pathway of Advanced Glycation End-product (AGE) formation and points of intervention for Alagebrium and Chebulic Acid.
Conclusion
The available evidence strongly suggests that Alagebrium's specificity as a glucosepane cross-link breaker is non-existent. Its mechanism of action is confined to the less abundant α-dicarbonyl-based cross-links. This fundamental limitation, coupled with its various off-target effects, likely contributed to its lack of robust efficacy in human clinical trials.
For researchers and drug development professionals, the story of Alagebrium underscores the critical importance of targeting the most prevalent and pathologically relevant AGEs, such as glucosepane. The superior in vitro potency of compounds like chebulic acid against certain AGEs highlights the potential for developing more effective cross-link breakers. Future research should focus on the discovery and development of agents with demonstrated efficacy against glucosepane and a well-defined specificity profile. The development of reliable in vitro and in vivo assays to specifically measure glucosepane cleavage will be paramount in advancing this field.
References
- 1. Effects of chebulic acid on advanced glycation endproducts-induced collagen cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020215043A1 - Advanced glycation end-product breaking biocatalysts - Google Patents [patents.google.com]
- 5. Glucosepane is a major protein cross-link of the senescent human extracellular matrix. Relationship with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Chebulic Acid on Advanced Glycation Endproducts-Induced Collagen Cross-Links [jstage.jst.go.jp]
- 7. The advanced glycation end product-lowering agent ALT-711 is a low-affinity inhibitor of thiamine diphosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advanced Glycation End Products as a Potential Target for Restructuring the Ovarian Cancer Microenvironment: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Alagebrium vs. Pyridoxamine: A Comparative Analysis for the Prevention of Diabetic Complications
In the landscape of therapeutic agents targeting diabetic complications, Alagebrium and Pyridoxamine (B1203002) have emerged as significant contenders, both targeting the detrimental effects of Advanced Glycation End-products (AGEs). While both compounds aim to mitigate the pathology driven by AGEs, they employ distinct mechanisms of action. This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their relative therapeutic potential.
Mechanism of Action: Breaking vs. Inhibiting
The fundamental difference between Alagebrium and Pyridoxamine lies in their approach to combating AGEs.
Alagebrium (ALT-711) is primarily known as an AGE cross-link breaker . It acts on already formed AGEs, cleaving the covalent bonds that lead to the cross-linking of proteins like collagen. This action helps to reverse the structural and functional damage caused by these cross-links, for instance, by improving vascular compliance.[1][2][3] Additionally, Alagebrium has been reported to be an effective inhibitor of methylglyoxal (B44143) (MG), a reactive dicarbonyl compound that is a major precursor to AGE formation.[1][2]
Pyridoxamine , a vitamer of vitamin B6, functions primarily as an inhibitor of AGE formation . It traps reactive carbonyl species and reactive oxygen species, thereby preventing the initial glycation and subsequent oxidation steps that lead to the formation of Amadori products and ultimately AGEs.[4][5] Pyridoxamine may also chelate metal ions that catalyze the oxidation reactions involved in AGE formation.[5]
Preclinical and Clinical Efficacy: A Head-to-Head Look
Direct comparative clinical trials between Alagebrium and Pyridoxamine are scarce. However, by examining data from individual studies on various diabetic complications, a comparative picture can be assembled.
Diabetic Nephropathy
Both agents have shown promise in preclinical and clinical settings for diabetic nephropathy.
Alagebrium has demonstrated the ability to reduce serum creatinine (B1669602) and urinary albumin excretion in animal models of diabetes.[6] In a study on db/db mice, Alagebrium treatment prevented the increase in urinary albumin-to-creatinine ratio and reduced the accumulation of Nε-(carboxymethyl)lysine (CML), a major AGE, in the serum, skin, and kidneys.[6]
Pyridoxamine has also shown efficacy in reducing markers of diabetic nephropathy. In streptozotocin-induced diabetic rats, Pyridoxamine treatment led to decreased urinary protein and albumin levels and offered protection against renal pathology.[4] Phase 2 clinical trials in patients with diabetic nephropathy indicated that Pyridoxamine significantly reduced the change from baseline in serum creatinine.[7]
| Parameter | Alagebrium | Pyridoxamine |
| Serum Creatinine | Reduction observed in animal models.[6] | Significant reduction in change from baseline in Phase 2 clinical trials.[7] |
| Urinary Albumin/Protein Excretion | Lowered urinary albumin/creatinine ratio in db/db mice.[6] | Markedly reduced urinary protein and albumin levels in diabetic rats.[4] |
| Renal AGE Accumulation | Reduced CML levels in the kidneys of db/db mice.[6] | Inhibited AGE accumulation in the kidneys of diabetic rats.[4] |
Diabetic Retinopathy
The effects of both compounds have been investigated in the context of diabetic retinopathy.
A study in streptozotocin-induced diabetic rats compared the effects of Pyridoxamine with antioxidants like vitamin E and R-alpha-lipoic acid. Pyridoxamine was effective in protecting against the development of acellular capillaries, a hallmark of diabetic retinopathy, and limited the upregulation of extracellular matrix proteins.[8][9]
Information from the initial search on the direct effects of Alagebrium on diabetic retinopathy is less specific compared to Pyridoxamine.
Cardiovascular Complications
Cardiovascular complications are a major concern in diabetes, and both agents have been studied for their potential benefits.
Alagebrium has shown positive effects on cardiovascular hypertrophy and vascular sclerotic pathologies in Phase III clinical studies.[1][2][3] It has been shown to improve vascular function and is associated with a decrease in collagen turnover and markers of inflammation.[1] In a diabetic rat carotid balloon injury model, Alagebrium inhibited neointimal proliferation, an effect mediated by the inhibition of ERK signaling and downregulation of COX-2 expression.[10]
Pyridoxamine has been shown to correct hypertension and vascular wall thickening in diabetic rats.[4]
Signaling Pathways and Experimental Workflows
The mechanisms of Alagebrium and Pyridoxamine involve modulation of key signaling pathways implicated in diabetic complications.
AGE-RAGE Signaling Pathway
The interaction of AGEs with their receptor (RAGE) triggers a cascade of downstream signaling events leading to oxidative stress, inflammation, and fibrosis. Both Alagebrium and Pyridoxamine interfere with this pathway, albeit at different points.
Caption: AGE-RAGE signaling pathway and points of intervention for Alagebrium and Pyridoxamine.
Experimental Workflow for Evaluating Anti-Glycation Agents
A typical preclinical experimental workflow to assess the efficacy of compounds like Alagebrium and Pyridoxamine is outlined below.
Caption: A generalized experimental workflow for preclinical evaluation of anti-glycation agents.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical protocols used in studies evaluating Alagebrium and Pyridoxamine.
Induction of Diabetes in Animal Models
-
Streptozotocin (STZ)-Induced Diabetes: A common method to induce type 1 diabetes in rodents.
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Procedure: A single intraperitoneal or intravenous injection of STZ (typically 50-65 mg/kg body weight) dissolved in a citrate (B86180) buffer (pH 4.5).
-
Confirmation of Diabetes: Blood glucose levels are monitored, and animals with fasting blood glucose levels consistently above a certain threshold (e.g., 250 mg/dL) are considered diabetic.
-
-
db/db Mice: A genetic model of type 2 diabetes and obesity.
-
Animal Model: C57BLKS/J-leprdb/leprdb mice.
-
Characteristics: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and insulin (B600854) resistance, which progresses to overt diabetes.
-
Drug Administration
-
Alagebrium:
-
Pyridoxamine:
Assessment of Diabetic Complications
-
Diabetic Nephropathy:
-
Urinary Albumin and Creatinine: Urine samples are collected over a 24-hour period using metabolic cages. Albumin and creatinine concentrations are measured using ELISA and colorimetric assays, respectively. The albumin-to-creatinine ratio is then calculated to normalize for urine dilution.
-
Serum Creatinine: Blood samples are collected, and serum creatinine levels are measured as an indicator of renal function.
-
Histopathology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerular and tubulointerstitial changes.
-
-
Diabetic Retinopathy:
-
Trypsin Digestion: Retinas are isolated and digested with trypsin to create a flat mount of the retinal vasculature. This allows for the quantification of acellular capillaries and pericyte ghosts.
-
Immunohistochemistry: Retinal sections are stained with antibodies against specific proteins (e.g., laminin, fibronectin) to assess changes in the extracellular matrix.
-
-
AGE Measurement:
-
ELISA: Enzyme-linked immunosorbent assays are used to quantify specific AGEs, such as CML, in serum, urine, and tissue homogenates.
-
Conclusion: A Tale of Two Strategies
Both Alagebrium and Pyridoxamine have demonstrated considerable potential in mitigating diabetic complications by targeting the AGE pathway. Alagebrium's strength lies in its ability to reverse existing AGE-related damage by breaking cross-links, making it a candidate for intervention in more advanced stages of complications. In contrast, Pyridoxamine's primary role as an inhibitor of AGE formation suggests its utility in a preventative or early-stage intervention setting.
The available data does not conclusively prove that one is more effective than the other across all diabetic complications. The choice of therapeutic agent may depend on the specific complication being targeted and the stage of the disease. Head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these two promising compounds. For researchers and drug development professionals, understanding their distinct mechanisms of action and reviewing the existing preclinical and clinical data is crucial for designing future studies and developing more effective therapies for the management of diabetic complications.
References
- 1. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eajm.org [eajm.org]
- 4. olafurpall.substack.com [olafurpall.substack.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of pyridoxamine in combined phase 2 studies of patients with type 1 and type 2 diabetes and overt nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The AGE inhibitor pyridoxamine inhibits development of retinopathy in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Safety of Alagebrium in Animal Studies: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Alagebrium (ALT-711), a thiazolium salt, is a pioneering compound in the class of Advanced Glycation End-product (AGE) breakers. AGEs are implicated in the pathogenesis of diabetic complications, cardiovascular stiffness, and age-related diseases. This guide provides a comparative overview of the long-term safety profile of Alagebrium in animal models, juxtaposed with available data on alternative AGE-modulating agents. The information is intended to assist researchers and drug development professionals in evaluating the preclinical safety landscape of this therapeutic class.
Comparative Safety Profile of Alagebrium and Alternatives
The long-term safety of Alagebrium has been primarily evaluated in rodent and canine models. A key study was a two-year chronic toxicity and carcinogenicity study in Sprague-Dawley rats. While detailed quantitative data from this study are not publicly available, reports indicate the observation of liver alterations.[1][2] It is noteworthy that the Sprague-Dawley rat strain is known to have a background incidence of spontaneous age-related hepatic lesions.[3][4] Subsequent investigations and a thorough review of the data by regulatory agencies did not halt the clinical development of Alagebrium, suggesting the findings were not considered to preclude its potential therapeutic use. In aged dogs, Alagebrium treatment was associated with improved cardiac function.[1]
For comparison, long-term safety data for other AGE inhibitors and breakers are limited in the public domain. The following table summarizes the available qualitative findings from long-term animal studies.
Table 1: Summary of Long-Term Safety Findings for Alagebrium and Alternatives in Animal Models
| Compound | Animal Model | Duration | Key Findings |
| Alagebrium (ALT-711) | Sprague-Dawley Rats | 2 years | Liver alterations observed (note: strain has a background of spontaneous hepatic lesions).[1][2] |
| Aged Dogs | Chronic | Improved cardiac function.[1] | |
| Aminoguanidine (B1677879) | Fischer 344 Rats | 18 months | No significant effect on collagen glycation or glycoxidation, modest decrease in tail tendon break time.[5] |
| Aging Rats | 9 months | Attenuated age-related renal dysfunction and injury.[6] | |
| Dogs | Acute | Showed beneficial hemodynamic effects in a model of pulmonary thromboembolism.[7] | |
| Pyridoxamine | Rats | Up to 12 weeks | High doses (150-1200 mg/kg/day) were associated with dose-dependent sensory neuronopathy and axonopathy.[8] |
| Dogs | Subchronic | High doses were associated with neurotoxicity.[9] | |
| Benfotiamine | Rats & Mice | (Not specified) | Generally regarded as safe with protective effects against diabetic complications. Long-term, high-dose studies are limited.[3][10] |
| ALT-946 | (Not specified) | (Not specified) | Publicly available long-term safety data are not available. |
| OPB-9195 | (Not specified) | (Not specified) | Publicly available long-term safety data are not available. |
Experimental Protocols
Detailed experimental protocols for the proprietary long-term toxicology studies of Alagebrium and its alternatives are not publicly accessible. However, based on regulatory guidelines such as the OECD Guideline for Testing of Chemicals 452 (Chronic Toxicity Studies), a typical 2-year rodent carcinogenicity study would follow a protocol similar to the one outlined below.[1][11]
Representative Protocol: 2-Year Chronic Toxicity and Carcinogenicity Study in Rats
1. Test System:
-
Species: Sprague-Dawley Rat
-
Number of Animals: 50 males and 50 females per group
-
Age: Approximately 6 weeks at the start of the study
2. Study Design:
-
Groups:
-
Control (vehicle)
-
Low Dose
-
Mid Dose
-
High Dose
-
-
Route of Administration: Oral (gavage or in feed), reflecting the intended clinical route.
-
Duration: 104 weeks (24 months)
3. In-Life Observations:
-
Clinical Signs: Daily observation for signs of toxicity.
-
Body Weight: Recorded weekly for the first 13 weeks, and monthly thereafter.
-
Food Consumption: Measured weekly for the first 13 weeks, and monthly thereafter.
-
Ophthalmology: Examination performed at baseline and at termination.
4. Clinical Pathology:
-
Hematology: Blood samples collected at 3, 6, 12, 18, and 24 months for analysis of parameters including red blood cell count, white blood cell count and differential, hemoglobin, hematocrit, and platelet count.
-
Clinical Chemistry: Serum samples analyzed at the same time points for markers of liver function (e.g., ALT, AST, ALP, bilirubin), kidney function (e.g., BUN, creatinine), and other metabolic parameters.
5. Terminal Procedures:
-
Necropsy: A full gross necropsy performed on all animals.
-
Organ Weights: Weights of major organs (e.g., liver, kidneys, heart, brain, spleen) recorded.
-
Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups are examined microscopically. Lesions observed in the high-dose group are then examined in the lower-dose groups to establish a dose-response relationship. For the liver, this would involve detailed examination of multiple sections from each lobe to identify any cellular alterations, inflammation, necrosis, fibrosis, or neoplastic changes.[10][12]
Visualizing Mechanisms and Workflows
To better understand the context of Alagebrium's action and the process of its safety evaluation, the following diagrams are provided.
Caption: Mechanism of Alagebrium in breaking AGE cross-links and potentially modulating RAGE signaling.
Caption: Generalized workflow for a long-term preclinical toxicology and carcinogenicity study.
References
- 1. oecd.org [oecd.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Hepatotoxicity and carcinogenicity in female Sprague-Dawley rats treated with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD): a pathology working group reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chronic aminoguanidine attenuates renal dysfunction and injury in aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminoguanidine produces beneficial haemodynamic effects in a canine model of acute pulmonary thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-dependent expression of neuronopathy after experimental pyridoxine intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridoxine induced neuropathy by subcutaneous administration in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oecd.org [oecd.org]
- 12. Optimal Sampling of Rat Liver Tissue for Toxicogenomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Alagebrium in Diabetes: A Comparative Analysis of its Efficacy in Type 1 and Type 2 Models
A deep dive into the preclinical evidence supporting Alagebrium's role in mitigating diabetic complications, offering a comparative perspective on its effects in models of type 1 and type 2 diabetes.
For researchers and drug development professionals navigating the complexities of diabetic complications, understanding the therapeutic potential of agents targeting the advanced glycation end-product (AGE) axis is paramount. Alagebrium (B1220623) (ALT-711), a prototype AGE cross-link breaker, has been the subject of extensive preclinical investigation. This guide provides a comparative analysis of Alagebrium's effects in established animal models of type 1 and type 2 diabetes, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental application.
Mechanism of Action: Breaking the Cross-Links of Hyperglycemia
Chronic hyperglycemia, the hallmark of both type 1 and type 2 diabetes, accelerates the non-enzymatic reaction between sugars and proteins or lipids, leading to the formation and accumulation of AGEs.[1][2] These AGEs contribute to the pathophysiology of diabetic complications by cross-linking proteins, which alters their structure and function, and by interacting with the Receptor for Advanced Glycation End Products (RAGE), triggering a cascade of oxidative stress and inflammation.[1][3]
Alagebrium's primary mechanism of action is the chemical cleavage of α-dicarbonyl-based AGE cross-links that have already formed, thereby restoring protein and tissue function.[4][5] It has also been reported to be an effective inhibitor of methylglyoxal, a reactive dicarbonyl compound and a major precursor to AGEs.[4][6]
Signaling Pathways in Diabetic Complications
The interaction of AGEs with RAGE activates multiple intracellular signaling pathways, contributing to the pathology of diabetic complications. A simplified representation of this cascade is depicted below.
Caption: AGE-RAGE signaling cascade and Alagebrium's point of intervention.
Comparative Efficacy of Alagebrium in Preclinical Models
The following tables summarize the quantitative effects of Alagebrium in widely used animal models of type 1 (Streptozotocin-induced) and type 2 (db/db mice, Zucker diabetic fatty rats) diabetes.
Table 1: Effects of Alagebrium on Diabetic Nephropathy
| Parameter | Type 1 Diabetes Model (STZ-induced rats) | Type 2 Diabetes Model (db/db mice) | Reference(s) |
| Albuminuria | Delayed albumin excretion rate | Lowered urinary albumin/creatinine ratio | [7][8] |
| Glomerular Changes | Reduced glomerular matrix accumulation in RAGE apoE double-KO mice | Decreased renal morphological parameters characteristic of diabetic nephropathy | [8][9] |
| Renal AGEs | Reduced renal CML (carboxymethyllysine) and RAGE expression | Lowered kidney CML levels | [7][8] |
| Systemic AGEs | Reduced serum and AGE peptide fluorescence | Decreased serum CML level by 41% after 3 weeks of treatment; Increased urinary CML concentration by 138% | [7][8] |
| Blood Pressure | Reduced blood pressure | - | [7] |
| Renal Hypertrophy | Reduced | - | [7] |
Table 2: Effects of Alagebrium on Cardiovascular Complications
| Parameter | Type 1 Diabetes Model (STZ-induced rats) | Type 2 Diabetes Model (Zucker Diabetic Fatty Rats) | Reference(s) |
| Cardiac Function | Partially alleviated diastolic dysfunction (27% vs. 41% in untreated) | - | [7] |
| Vascular Stiffness | Reversed diabetes-induced increase in arterial stiffness | Reduced arteriolar stiffness | [10][11] |
| Neointimal Hyperplasia | Inhibited after carotid balloon injury | Reduced after stent implantation | [11][12] |
| Downstream Vascular Resistance | - | Reduced by 46% in stented diabetic rats | [11] |
| AGE-related Collagen Cross-linking (ARCC) | Decreased tail tendon collagen cross-linking | Reduced in arterioles | [7][11] |
Detailed Experimental Protocols
A generalized workflow for preclinical studies evaluating Alagebrium in diabetes models is outlined below. Specific details for key experiments are provided in the subsequent sections.
Caption: A generalized experimental workflow for preclinical evaluation of Alagebrium.
Type 1 Diabetes Model: Streptozotocin (B1681764) (STZ)-Induced Diabetic Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[1][12]
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 50-80 mg/kg, is administered to induce diabetes.[1][12] Blood glucose levels are monitored, and rats with stable hyperglycemia (e.g., >300 mg/dL) are selected for the study.[1]
-
Alagebrium Administration: Treatment with Alagebrium often begins after the establishment of diabetes and continues for a specified duration (e.g., 8 to 32 weeks).[7] The dosage can vary, with studies reporting doses of 10 mg/kg administered orally or 1 mg/kg via intraperitoneal injection.[1][10]
-
Key Assessments:
-
Cardiovascular: Echocardiography to assess cardiac function, measurement of arterial stiffness, and histological analysis of neointimal hyperplasia following vascular injury.[7][12]
-
Renal: Measurement of urinary albumin excretion, serum and renal AGE levels, and histological examination of glomerular structure.[7]
-
Biochemical: Serum levels of AGEs and markers of oxidative stress.[1]
-
Type 2 Diabetes Model: db/db Mice
-
Animal Model: Female db/db mice (C57BL/KsJ-leprdb) are a genetic model of obesity, insulin (B600854) resistance, and type 2 diabetes that develop progressive diabetic nephropathy.[8]
-
Alagebrium Administration: Treatment protocols have involved daily intraperitoneal injections of Alagebrium at a dose of 1 mg/kg for durations ranging from 3 to 12 weeks.[8]
-
Key Assessments:
-
Renal: Urinary albumin-to-creatinine ratio, measurement of εN-carboxymethyllysine (CML) levels in serum, urine, skin, and kidney tissue via ELISA, and renal morphometric analysis using electron and light microscopy.[8]
-
Type 2 Diabetes Model: Zucker Diabetic Fatty (ZDF) Rats
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats are a genetic model of obesity and type 2 diabetes that exhibit cardiovascular complications.[11]
-
Surgical Intervention and Alagebrium Administration: In studies assessing vascular complications like in-stent restenosis, abdominal aortic stents are implanted. Alagebrium treatment is administered, for example, mixed with chow.[6][11]
-
Key Assessments:
Concluding Remarks
Preclinical evidence robustly supports the efficacy of Alagebrium in mitigating a range of diabetic complications in both type 1 and type 2 diabetes models. In models of type 1 diabetes, the focus has often been on cardiovascular improvements, including the partial reversal of diastolic dysfunction and the inhibition of neointimal hyperplasia. In type 2 diabetes models, particularly those with a strong nephropathy phenotype like the db/db mouse, Alagebrium has demonstrated significant renoprotective effects, reducing albuminuria and adverse glomerular changes.
While the underlying diabetic pathology differs between type 1 (autoimmune destruction of beta cells) and type 2 (insulin resistance and relative insulin deficiency), the downstream consequences of chronic hyperglycemia, notably the accumulation of AGEs, provide a common therapeutic target. Alagebrium's ability to break AGE cross-links appears to confer benefits across the spectrum of diabetic complications, irrespective of the diabetes type.
For drug development professionals, these findings underscore the potential of AGE-breakers as a therapeutic strategy. Further research, including well-designed clinical trials, is necessary to translate these promising preclinical results into effective treatments for patients with diabetes. The detailed methodologies provided herein offer a foundation for the design of future studies aimed at further elucidating the therapeutic utility of Alagebrium and other AGE-modifying agents.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]
- 5. What are AGE inhibitors and how do they work? [synapse.patsnap.com]
- 6. eajm.org [eajm.org]
- 7. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevention and reversal of diabetic nephropathy in db/db mice treated with alagebrium (ALT-711) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alagebrium Reduces Glomerular Fibrogenesis and Inflammation Beyond Preventing RAGE Activation in Diabetic Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alagebrium attenuates acute methylglyoxal-induced glucose intolerance in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Alagebrium: A Comparative Analysis of Its Anti-Inflammatory Effects Against Established NSAIDs
For Immediate Release
[City, State] – December 12, 2025 – In the landscape of anti-inflammatory therapeutics, Alagebrium (ALT-711), a novel Advanced Glycation End-product (AGE) breaker, presents a distinct mechanism of action compared to traditional Nonsteroidal Anti-inflammatory Drugs (NSAIDs). This guide provides a comprehensive comparison of the anti-inflammatory effects of Alagebrium against two widely used NSAIDs, Ibuprofen and Naproxen, based on available experimental data. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective anti-inflammatory profiles.
Executive Summary
Alagebrium's anti-inflammatory properties stem from its ability to break AGEs, which are implicated in perpetuating inflammatory responses, particularly in conditions like diabetes and cardiovascular disease. In contrast, NSAIDs such as Ibuprofen and Naproxen primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
Experimental data from animal models, particularly in the context of diabetes-associated inflammation, demonstrates Alagebrium's efficacy in reducing key inflammatory markers. While direct head-to-head clinical trials are lacking, this guide synthesizes available preclinical data to offer a comparative perspective on their mechanisms and effects on specific inflammatory mediators.
Table 1: Comparative Efficacy on Key Inflammatory Markers
| Inflammatory Marker | Alagebrium | Ibuprofen | Naproxen |
| COX-2 Expression | Dose-dependent inhibition in diabetic rat models.[1] | Significant decrease in the renal cortex of streptozotocin-induced diabetic rats.[2][3] | Non-selective inhibitor of COX-1 and COX-2.[4][5] |
| TNF-α | Reduced tissue expression in diabetic rats. | Variable effects reported; some studies suggest an increase in ex vivo synthesis. | Suppressed expression in human umbilical vein endothelial cells. |
| MCP-1 | Reduced expression in diabetic mouse models.[6] | Data from comparable in vivo models is limited. | Data from comparable in vivo models is limited. |
| ICAM-1 | Reduced expression in diabetic mouse models.[6] | Inhibits pyrogen-dependent expression on human endothelial cells. | Reduced expression in human umbilical vein endothelial cells. |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the anti-inflammatory action of Alagebrium and NSAIDs lies in their primary molecular targets.
Alagebrium: Targets the advanced glycation end-products (AGEs) that accumulate on proteins and lipids. The interaction of AGEs with their receptor (RAGE) triggers a cascade of inflammatory signaling. By breaking these cross-links, Alagebrium mitigates the downstream inflammatory consequences of AGE-RAGE activation.
Figure 1: Mechanism of Action of Alagebrium.
NSAIDs (Ibuprofen and Naproxen): These agents act as non-selective inhibitors of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8] By blocking these enzymes, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[7]
Figure 2: Mechanism of Action of NSAIDs.
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetes in Rats
This model is frequently used to study the complications of diabetes, including inflammation.
-
Induction: A single intraperitoneal injection of STZ (typically 50-65 mg/kg body weight) dissolved in a citrate (B86180) buffer is administered to adult male rats.[9][10]
-
Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels, typically 72 hours after STZ injection. Rats with blood glucose levels exceeding a predetermined threshold (e.g., >250 mg/dL) are considered diabetic.[9]
-
Treatment: Following the confirmation of diabetes, animals are treated with the test compound (e.g., Alagebrium or Ibuprofen) or a vehicle control for a specified duration (e.g., 8 weeks).[2][3]
-
Sample Collection and Analysis: At the end of the treatment period, blood and tissue samples (e.g., kidney, aorta) are collected for the analysis of inflammatory markers using techniques such as ELISA and Western blotting.
Figure 3: Experimental Workflow for STZ-Induced Diabetes Model.
Measurement of Inflammatory Markers
-
Enzyme-Linked Immunosorbent Assay (ELISA): This technique is used for the quantitative determination of cytokines and chemokines (e.g., MCP-1, TNF-α) in serum or tissue homogenates. The assay typically involves the use of a capture antibody, a detection antibody, and a substrate to produce a colorimetric signal proportional to the amount of the target protein.
-
Western Blotting: This method is employed to detect and quantify the expression levels of specific proteins (e.g., COX-2, ICAM-1) in tissue lysates. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific primary and secondary antibodies.
Discussion and Future Directions
The available preclinical data suggests that Alagebrium possesses significant anti-inflammatory properties, particularly in the context of AGE-mediated inflammation. Its mechanism, distinct from that of NSAIDs, offers a potential therapeutic advantage in conditions where AGEs play a crucial pathogenic role.
The data for NSAIDs in comparable in vivo models for some of the key inflammatory markers affected by Alagebrium is limited, making a direct quantitative comparison challenging. Future research should focus on head-to-head studies comparing Alagebrium with various NSAIDs in standardized models of inflammation. Such studies would provide a clearer understanding of their relative potencies and therapeutic potential across different inflammatory conditions.
Furthermore, exploring the potential synergistic effects of combining Alagebrium with low-dose NSAIDs could be a promising avenue for developing more effective and safer anti-inflammatory strategies.
Disclaimer: This document is for informational purposes only and does not constitute medical advice. The information provided is based on preclinical studies and may not be representative of clinical outcomes in humans.
References
- 1. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Ibuprofen attenuates nephropathy in streptozotocin‑induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naproxen Treatment Inhibits Articular Cartilage Loss in a Rat Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alagebrium Reduces Glomerular Fibrogenesis and Inflammation Beyond Preventing RAGE Activation in Diabetic Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 8. Ibuprofen vs. Naproxen for Arthritis [verywellhealth.com]
- 9. Imbalanced oxidative stress and pro-inflammatory markers differentiate the development of diabetic neuropathy variants in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Streptozotocin-induced diabetic nephropathy in rats: the role of inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy of Alagebrium and Ramipril: A Comparative Analysis of Synergistic Potential
An objective review of the experimental evidence on the combined therapeutic effects of Alagebrium and Ramipril in the context of diabetic complications.
The management of diabetic complications often involves multi-faceted therapeutic strategies aimed at targeting distinct yet interconnected pathological pathways. This guide provides a detailed comparison of the monotherapies of Alagebrium, an advanced glycation end-product (AGE) cross-link breaker, and Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, against their combination. The central question addressed is whether a synergistic effect, indicative of enhanced therapeutic benefit, is achieved through their combined administration.
Quantitative Data Summary
A key preclinical study investigated the effects of Alagebrium, Ramipril, and their combination in a model of experimental diabetes.[1][2] The following tables summarize the pertinent quantitative findings from this research, offering a clear comparison of the treatments' impacts on renal function and key biomarkers.
Table 1: Effects on Renal Function and Related Markers
| Parameter | Control | Diabetic (Untreated) | Ramipril | Alagebrium | Combination |
| Albuminuria (mg/24h) | Data not provided | Significantly increased | Significantly reduced vs. Diabetic | Significantly reduced vs. Diabetic | No further improvement vs. monotherapies |
| Urinary VEGF (pg/mg creatinine) | Data not provided | Significantly increased | Significantly reduced vs. Diabetic | Significantly reduced vs. Diabetic | Mirrored albuminuria results |
| Circulating Angiotensin II | Data not provided | Suppressed | - | - | - |
| Circulating Carboxymethyllysine (CML) | Data not provided | Increased | Attenuated | Attenuated | Attenuated |
| Renal Carboxymethyllysine (CML) | Data not provided | Increased | Not attenuated | Not attenuated | Not attenuated |
Table 2: Effects on Cellular and Molecular Pathways
| Parameter | Control | Diabetic (Untreated) | Ramipril | Alagebrium | Combination |
| Renal Mitochondrial Oxidative Stress | Data not provided | Increased | - | Reduced | - |
| Cytosolic Reactive Oxygen Species (ROS) | Data not provided | Increased | Equally effective in reducing | Equally effective in reducing | Equally effective in reducing |
| Membranous Protein Kinase C (PKC) Activity | Data not provided | Increased | Attenuated | Attenuated | Attenuated |
| Nuclear Factor-κB (NF-κB) p65 Translocation | Data not provided | Increased | Unaltered | Unaltered | Unaltered |
| Renal AGE Receptor 1 (AGER1) Gene Expression | Data not provided | Markedly reduced | - | Normalized | - |
| Renal Soluble RAGE Gene Expression | Data not provided | Markedly reduced | - | Normalized | - |
Experimental Protocols
The primary study cited utilized a well-established animal model of diabetes to investigate the therapeutic interventions.[1][2][3]
Animal Model and Treatment Regimen:
-
Model: Streptozocin-induced diabetes in Sprague Dawley rats.
-
Study Duration: 32 weeks.
-
Control Group: Non-diabetic rats.
-
Treatment Groups:
-
Ramipril: 1 mg/kg/day, administered from week 0 to 32.
-
Alagebrium: 10 mg/kg/day, administered from week 16 to 32.
-
Combination: Ramipril (1 mg/kg/day, weeks 0-32) and Alagebrium (10 mg/kg/day, weeks 16-32).
-
Key Experimental Assays:
-
Renal Function: Albuminuria was measured to assess kidney damage.
-
Biomarker Analysis: Urinary vascular endothelial growth factor (VEGF), circulating and renal levels of the AGE carboxymethyllysine (CML), and circulating angiotensin II were quantified.
-
Oxidative Stress Measurement: Renal mitochondrial and cytosolic oxidative stress were assessed.
-
Signaling Pathway Analysis: Membranous protein kinase C (PKC) activity and nuclear factor-κB (NF-κB) p65 translocation were determined.
-
Gene Expression Analysis: Renal gene expression of AGE receptor 1 (AGER1) and soluble receptor for advanced glycation end products (sRAGE) were measured.
Mechanistic Insights and Signaling Pathways
The study suggests that while a synergistic effect on albuminuria was not observed, Alagebrium and Ramipril exert their effects through distinct primary mechanisms that may converge on common downstream pathways.[2]
Ramipril's Mechanism of Action:
Ramipril, as an ACE inhibitor, primarily targets the Renin-Angiotensin System (RAS). By inhibiting ACE, it reduces the production of angiotensin II, a potent vasoconstrictor and pro-fibrotic agent. This leads to vasodilation, reduced blood pressure, and decreased inflammation and fibrosis in target organs like the kidneys.
Alagebrium's Mechanism of Action:
Alagebrium functions by breaking the cross-links formed by advanced glycation end-products (AGEs).[4] AGEs accumulate in diabetes and contribute to tissue stiffness and dysfunction by cross-linking proteins like collagen.[5] By breaking these cross-links, Alagebrium aims to restore normal tissue elasticity and function.[6] It also appears to influence pathways related to AGE receptors.[1][2]
Convergence of Pathways:
The experimental data suggests that both treatments effectively reduce cytosolic reactive oxygen species and attenuate membranous PKC activity.[1][2] This indicates that despite their different initial targets, their renoprotective benefits may ultimately involve common downstream signaling events.
Caption: Experimental workflow for evaluating Alagebrium and Ramipril therapies.
Caption: Signaling pathways of Alagebrium and Ramipril.
Conclusion
Based on the available preclinical evidence, combination therapy with Alagebrium and Ramipril does not appear to produce a synergistic effect in reducing albuminuria in a diabetic rat model.[1][2][4] Both agents demonstrated significant efficacy as monotherapies in ameliorating this parameter, but their combination did not confer additional benefits.[1][2]
However, the study reveals that Alagebrium and Ramipril have distinct mechanisms of action, with Alagebrium uniquely addressing AGE-related pathways, such as normalizing the gene expression of AGE receptors.[1][2] The convergence of their downstream effects on pathways like cytosolic oxidative stress and PKC activation suggests a degree of redundancy in their renoprotective actions.[2]
For researchers and drug development professionals, these findings underscore the complexity of targeting diabetic complications. While combining therapies with different mechanisms is a rational approach, the potential for overlapping downstream effects may limit synergistic outcomes for certain endpoints. Future research could explore whether this combination offers synergistic benefits in other contexts or for different complications of diabetes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Combination therapy with the advanced glycation end product cross-link breaker, alagebrium, and angiotensin converting enzyme inhibitors in diabetes: synergy or redundancy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ftp.morelife.org [ftp.morelife.org]
- 6. Advanced glycation end-product cross-link breakers. A novel approach to cardiovascular pathologies related to the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Alagebrium Bromide: A Procedural Guide
It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for definitive guidance before proceeding with any disposal. The information presented here is intended to supplement, not replace, local and federal regulations.
Personal Protective Equipment (PPE) and Handling
Before handling Alagebrium bromide, ensure you are wearing appropriate personal protective equipment:
-
Gloves: Nitrile gloves are recommended. Always discard gloves after handling the compound.
-
Eye Protection: Chemical splash goggles are essential.
-
Lab Coat: A fully buttoned lab coat should be worn to protect from spills.
Work with this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
The proper disposal route for this compound waste depends on its form (solid, liquid, or contaminated material).
1. Solid this compound Waste:
-
Collection: Collect pure this compound and any grossly contaminated solids (e.g., weighing paper, spatulas) in a designated, properly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials.[1]
-
Disposal: Contact your institution's EHS office to arrange for pickup and disposal.
2. Liquid this compound Waste (Solutions):
-
Aqueous Solutions:
-
High Concentration: Solutions with high concentrations of this compound should be collected in a labeled, sealed, and compatible hazardous waste container. Do not mix with other chemical waste unless instructed to do so by your EHS office.
-
Low Concentration: While some guidelines for other organic bromides, like Ethidium Bromide, permit drain disposal for very dilute solutions (e.g., < 1 µg/mL), it is crucial to confirm with your EHS office if this is permissible for this compound.[2] If permitted, flush with copious amounts of water.[2]
-
-
Organic Solvent Solutions: Any solution of this compound in an organic solvent must be treated as hazardous chemical waste.[3] Collect in a designated solvent waste container, ensuring compatibility between the solvent and the container.
3. Contaminated Materials:
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is clearly labeled with the chemical contaminant.[2][3]
-
Gels: While specific guidance for this compound is unavailable, agarose (B213101) gels containing similar compounds are typically collected as chemical waste.[4] They should be placed in a sealed container to prevent drying out and odor release.[5]
-
Gloves, Pipette Tips, and Other Labware: These items, if contaminated, should be collected in a designated solid hazardous waste container.[2][5] Ensure no free liquids are present in the container.[2]
Quantitative Data for Analogous Compounds
The following table provides disposal-related quantitative data for Ethidium Bromide, a commonly used organobromide. This information is for reference only and should not be directly applied to this compound without consulting your EHS office.
| Parameter | Guideline for Ethidium Bromide | Source |
| Aqueous Solution Drain Disposal Limit | < 1 µg/mL | [2] |
| Charcoal Adsorption for Aqueous Solutions | 300 mg of activated charcoal per 100 mL of solution (<10 µg/mL) | [6] |
| High Concentration Gels | > 0.5 µg/mL | [7] |
Experimental Protocols for Waste Deactivation (for Ethidium Bromide)
While no specific deactivation protocols for this compound are documented, the methods for Ethidium Bromide can serve as a reference for potential chemical treatment, which should only be performed by trained personnel and with EHS approval.
Charcoal Filtration for Aqueous Ethidium Bromide Solutions:
-
Prepare a filtration setup with a funnel and activated charcoal filter.
-
Slowly pour the aqueous Ethidium Bromide solution through the filter.
-
Collect the filtrate. The filtrate may be permissible for drain disposal if it meets the local EHS criteria for decontaminated waste.
-
The used charcoal filter is now considered hazardous waste and must be disposed of through the EHS office.[8]
Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. ohio.edu [ohio.edu]
- 4. orf.od.nih.gov [orf.od.nih.gov]
- 5. Ethidium Bromide Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. uoguelph.ca [uoguelph.ca]
- 7. towson.edu [towson.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
Essential Safety and Operational Guide for Handling Alagebrium Bromide
This guide provides immediate and essential safety protocols, logistical information, and disposal plans for the handling of Alagebrium bromide. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Given the limited specific safety data for this compound, the following guidance is based on the safety data sheet for the closely related compound, Alagebrium chloride, and general laboratory safety principles.
Personal Protective Equipment and Safety Data Summary
A summary of recommended personal protective equipment (PPE) and key safety information is provided in the table below for quick reference.
| Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may be necessary for operations with a higher risk of dust generation.[1] | Protects against airborne particles and accidental splashes. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). Gloves should be inspected before use and proper removal techniques should be followed to avoid skin contact.[1] | Prevents dermal absorption and skin irritation.[1] |
| Body Protection | A complete protective suit or impervious clothing should be worn. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] | Shields the body from contact with the chemical. |
| Respiratory Protection | For nuisance exposures or when engineering controls are not sufficient, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] | Prevents inhalation of harmful dust particles.[1] |
| Storage Temperature | Recommended storage at -20°C.[2][3] | Ensures chemical stability and integrity. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal, ensuring safety at each step.
Procedural Guidance for Handling and Disposal
Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage : Store the container in a cool, well-ventilated area, tightly sealed, and away from direct sunlight and sources of ignition.[1] The recommended storage temperature is -20°C.[2][3]
Handling and Use
-
Engineering Controls : Always handle this compound in a well-ventilated area. The use of a chemical fume hood or other ventilated enclosure is highly recommended, especially when handling the powdered form, to avoid the formation and inhalation of dust and aerosols.[1] Ensure that a safety shower and eyewash station are readily accessible.[1]
-
Personal Protective Equipment (PPE) : Before handling, don the appropriate PPE as detailed in the table above. This includes safety glasses with side-shields, chemical-resistant gloves, and a lab coat or protective suit.[1]
-
Hygiene : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[1]
Spill Management
-
Evacuation : In the event of a spill, evacuate non-essential personnel from the area.
-
Ventilation : Ensure the area is well-ventilated.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Cleanup : Wearing full PPE, including respiratory protection, absorb liquid spills with an inert material (e.g., diatomite, universal binders). For solid spills, carefully sweep or vacuum the material to avoid generating dust.[1] Place the collected material into a suitable, closed, and labeled container for disposal.[4]
-
Decontamination : Decontaminate the spill area and any affected equipment by scrubbing with alcohol or another suitable solvent.[1]
First Aid Measures
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact : Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Disposal Plan
-
Waste Collection : Collect all waste materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, in clearly labeled, sealed containers.
-
Regulatory Compliance : Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[5] Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.[5][6]
-
Incineration : One approved method for the disposal of similar chemical waste is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7] This should only be performed by a licensed disposal company.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
